molecular formula C4H11NO B1281174 3-Aminobutan-1-ol CAS No. 2867-59-6

3-Aminobutan-1-ol

Katalognummer: B1281174
CAS-Nummer: 2867-59-6
Molekulargewicht: 89.14 g/mol
InChI-Schlüssel: AGMZSYQMSHMXLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Aminobutan-1-ol is a useful research compound. Its molecular formula is C4H11NO and its molecular weight is 89.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-aminobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMZSYQMSHMXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480280
Record name 3-aminobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2867-59-6
Record name 3-Amino-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2867-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-aminobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Reaction products of 4-hydroxy-2-butanone and ammonia and hydrogen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.227.538
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Amino-1-butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-3-Aminobutan-1-ol: A Comprehensive Technical Guide to its Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Aminobutan-1-ol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, containing both a primary amine and a primary alcohol on a chiral scaffold, makes it a valuable intermediate for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, properties, and applications of (R)-3-aminobutan-1-ol, with a focus on its role in drug development.

Physicochemical Properties

(R)-3-aminobutan-1-ol is a colorless to pale yellow liquid at room temperature.[1] It is soluble in water, alcohols, ether, Dichloromethane, and DMSO.[1][2] The key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC4H11NO[1][3]
Molecular Weight89.14 g/mol [1][3]
AppearanceColorless to pale yellow liquid[1]
Boiling Point168.349 °C at 760 mmHg[4]
Melting Point8.72 °C (estimate)[4]
Density0.90 - 0.927 g/cm³[1][4]
Refractive Index1.438 - 1.446[1][4]
pKa15.00 ± 0.10 (Predicted)[5]
SolubilitySoluble in water, alcohol, ether, Dichloromethane, DMSO[1][2]

Synthesis of (R)-3-Aminobutan-1-ol

The synthesis of enantiomerically pure (R)-3-aminobutan-1-ol is a key challenge, and several strategies have been developed. These can be broadly categorized into chemical synthesis and biocatalytic methods. A significant application of this compound is as a key raw material in the production of the HIV integrase inhibitor, Dolutegravir.[6][7]

Chemical Synthesis Routes

Chemical synthesis approaches often involve the reduction of a chiral precursor or the resolution of a racemic mixture.

One prominent method involves the reduction of (R)-3-aminobutanoic acid.[6][7] This approach provides good yields and high optical purity. A common reducing agent for this transformation is sodium aluminum hydride.[6][7] Another reported method involves a four-step process starting from (R)-3-aminobutyric acid, including esterification, amino protection, reduction, and deprotection, which results in high chemical and optical purity.[8]

A different chemical strategy starts from 4-hydroxy-2-butanone. This involves the formation of an oxime with hydroxylamine, followed by reduction. While initial methods used lithium aluminum hydride (LAH), newer protocols have replaced it with Raney Nickel, offering a more economical and industrially viable option. The resulting racemic 3-aminobutanol is then resolved using D-(-)-tartaric acid to isolate the desired (R)-isomer.[9]

The following diagram illustrates a generalized chemical synthesis workflow starting from (R)-3-aminobutyric acid.

G A (R)-3-Aminobutanoic Acid B Esterification A->B Alcohol, Acid C (R)-3-Aminobutanoic Acid Ester B->C D Amino Protection C->D Protecting Group E Protected (R)-3-Aminobutanoic Acid Ester D->E F Reduction E->F Reducing Agent (e.g., LiBH4) G Protected (R)-3-Aminobutan-1-ol F->G H Deprotection G->H I (R)-3-Aminobutan-1-ol H->I G cluster_0 Substrates cluster_1 Biocatalyst System A 4-Hydroxybutan-2-one C (R)-Selective Transaminase A->C B Amino Donor (e.g., Isopropylamine) B->C E (R)-3-Aminobutan-1-ol C->E F Ketone Byproduct (e.g., Acetone) C->F D PLP (Cofactor) D->C G A (R)-3-Aminobutan-1-ol C Multi-step Synthesis A->C B Other Key Intermediates B->C D Dolutegravir (API) C->D

References

(S)-3-Aminobutan-1-ol: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Core Chemical Characteristics, Synthesis, and Analysis of a Key Chiral Building Block

(S)-3-aminobutan-1-ol is a chiral amino alcohol that serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably as a key building block for certain HIV integrase inhibitors.[1][2] Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API), making the control of its enantiomeric purity a paramount concern in drug development and manufacturing.[3] This technical guide provides a detailed overview of the chemical and physical properties, synthesis, purification, and analytical methodologies for (S)-3-aminobutan-1-ol, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

(S)-3-aminobutan-1-ol is a colorless to light yellow oil at room temperature.[2][4] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₄H₁₁NO[1]
Molecular Weight 89.14 g/mol [1]
CAS Number 61477-39-2[1]
Appearance Colorless to light yellow oil[2]
Boiling Point 168 °C[5]
Density 0.927 g/cm³[5]
Flash Point 56 °C[5]
Solubility Sparingly soluble in DMSO, Ethanol, and Methanol[5]
Storage Refrigerator, under inert atmosphere[2]

Spectroscopic Data

The structural confirmation of (S)-3-aminobutan-1-ol relies on standard spectroscopic techniques. The expected data is summarized in Table 2.

Spectroscopic MethodKey FeaturesReference(s)
¹H NMR (300 MHz, DMSO-d₆)δ 4.48 (s, 3H), 3.47 (s, 2H), 2.96 (s, 1H), 1.47-1.41 (q, 2H), 1.02-0.99 (d, 3H)[1]
Mass Spectrometry (LCMS-ESI)m/z 90 [M+H]⁺, with a dominant [M-H₂O] fragment.[1][5]
FT-IR Characteristic peaks for O-H and N-H stretching, and C-O stretching.[6]
Specific Rotation [α]D²²+11.65° (c = 1.22 in EtOH)[1]

Experimental Protocols

Synthesis of (S)-3-Aminobutan-1-ol

A common method for the synthesis of (S)-3-aminobutan-1-ol is through the deprotection of a protected precursor. The following is a representative protocol based on the hydrogenation of (S)-benzyl(4-hydroxybutan-2-yl)carbamate.[1]

Materials:

  • (S)-benzyl(4-hydroxybutan-2-yl)carbamate

  • Methanol

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve (S)-benzyl(4-hydroxybutan-2-yl)carbamate in methanol.

  • Carefully add 10% palladium on carbon to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield (S)-3-aminobutan-1-ol as an oil.

Purification by Vacuum Distillation

Due to its relatively high boiling point, purification of 3-aminobutan-1-ol is often achieved by vacuum distillation to prevent decomposition.[7]

Equipment:

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle

  • Cold trap

Procedure:

  • Assemble the short-path distillation apparatus, ensuring all joints are properly sealed.

  • Place the crude (S)-3-aminobutan-1-ol in the distillation flask.

  • Gradually apply vacuum to the system.

  • Slowly heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point under the applied vacuum (e.g., 65-70 °C at 9 mbar).[7]

  • Monitor the purity of the collected fractions by a suitable analytical method (e.g., GC or NMR).

Chiral Purity Analysis by HPLC

Direct chiral separation of 3-aminobutanol is challenging due to its small size and lack of a UV chromophore.[3] Therefore, a common approach is pre-column derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral HPLC column.[3]

Protocol: Derivatization with a Chiral Derivatizing Agent

Materials:

  • (S)-3-aminobutan-1-ol sample

  • Chiral derivatizing agent (e.g., (R)-(+)-1-phenylethanesulfonyl chloride or (R)-α-methyl-2-naphthyl acetyl chloride)[3][7]

  • Aprotic solvent (e.g., chloroform or 1,2-dichloroethane)[7]

  • Base (e.g., triethylamine or sodium carbonate)

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column

Derivatization Procedure:

  • Dissolve a known amount of the 3-aminobutanol sample in the chosen aprotic solvent.

  • Add the base to the solution.

  • Slowly add a solution of the chiral derivatizing agent in the same solvent.

  • Stir the reaction mixture at a controlled temperature until the derivatization is complete (monitor by TLC or a quick LC-MS).

  • Quench the reaction if necessary and prepare the sample for HPLC analysis by dilution with the mobile phase.

HPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., Dima C18)[5]

  • Mobile Phase: Acetonitrile/water or Methanol/water with a suitable buffer[5][7]

  • Flow Rate: 1.0 mL/min[5][7]

  • Detection: UV at 254 nm[5][7]

  • Column Temperature: 30 °C[5][7]

The enantiomeric excess (e.e.) can be calculated from the peak areas of the two resulting diastereomers in the chromatogram.

Role in Synthesis and Experimental Workflows

As established, (S)-3-aminobutan-1-ol is not known to be directly involved in biological signaling pathways. Its significance lies in its role as a chiral synthon. The following diagrams illustrate its place in synthetic workflows.

G cluster_synthesis Synthesis of (S)-3-Aminobutan-1-ol cluster_purification Purification Protected Precursor Protected Precursor Deprotection Deprotection Protected Precursor->Deprotection e.g., Hydrogenation S_3_aminobutanol (S)-3-Aminobutan-1-ol Deprotection->S_3_aminobutanol Crude Product Crude Product Vacuum Distillation Vacuum Distillation Crude Product->Vacuum Distillation Pure Product Pure Product Vacuum Distillation->Pure Product

Caption: General workflow for the synthesis and purification of (S)-3-aminobutan-1-ol.

G cluster_analysis Chiral Purity Analysis Workflow S_3_aminobutanol (S)-3-Aminobutan-1-ol Sample Derivatization Derivatization with Chiral Reagent S_3_aminobutanol->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers HPLC Reversed-Phase HPLC Diastereomers->HPLC Separation Separated Diastereomers HPLC->Separation Quantification Quantification (UV Detection) Separation->Quantification EE Enantiomeric Excess (e.e.) Quantification->EE

Caption: Workflow for the determination of enantiomeric purity of (S)-3-aminobutan-1-ol.

Safety Information

(S)-3-aminobutan-1-ol is classified as a corrosive substance.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[4]

  • H318: Causes serious eye damage.[4]

Signal Word: Danger[4]

Conclusion

(S)-3-aminobutan-1-ol is a valuable chiral building block in the pharmaceutical industry. Its successful application in drug development hinges on the ability to synthesize it in high enantiomeric purity and to accurately verify this purity. This guide has provided an in-depth overview of its chemical characteristics, along with detailed methodologies for its synthesis, purification, and analysis, to support the work of researchers and scientists in this field. The provided workflows illustrate the key steps in handling and quality control of this important chiral intermediate.

References

A Technical Guide to 3-Aminobutan-1-ol: Properties and Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information regarding the chemical compound 3-Aminobutan-1-ol, focusing on its fundamental identifiers for researchers, scientists, and professionals in drug development. This document clarifies the distinct properties of its stereoisomers and the racemic mixture.

Core Chemical Data

This compound is a chemical compound with the molecular formula C4H11NO. It is crucial for research and development purposes to distinguish between the racemic mixture and its specific stereoisomers, as each has a unique CAS number. The molecular weight for all forms is consistent.[1][2][3][4][5][6]

The table below summarizes the key quantitative data for this compound and its enantiomers.

FormCAS NumberMolecular Weight ( g/mol )
This compound (Racemic)2867-59-6[2][3][4]89.14[1][3][4][6]
(R)-3-Aminobutan-1-ol61477-40-5[1][7][8]89.14[1][8]
(S)-3-Aminobutan-1-ol61477-39-2[5][9]89.14[9]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or specific applications of this compound and its isomers are typically documented in peer-reviewed scientific literature and patent filings. The methodologies can vary significantly based on the desired purity, yield, and stereospecificity. Researchers are advised to consult relevant chemical databases and scholarly articles for specific experimental procedures.

Logical Relationship of this compound Forms

The following diagram illustrates the relationship between the parent compound and its distinct stereoisomeric forms, each with its unique CAS identifier.

A This compound (Racemic Mixture) B CAS: 2867-59-6 A->B Identifier C1 (R)-3-Aminobutan-1-ol A->C1 Contains C2 (S)-3-Aminobutan-1-ol A->C2 Contains MW Molecular Weight: 89.14 g/mol A->MW D1 CAS: 61477-40-5 C1->D1 Identifier C1->MW D2 CAS: 61477-39-2 C2->D2 Identifier C2->MW

References

Spectroscopic data interpretation for 3-aminobutan-1-ol (NMR, IR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth interpretation of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the chiral amino alcohol, 3-aminobutan-1-ol. This compound serves as a valuable building block in the synthesis of various pharmaceutical agents. A thorough understanding of its spectroscopic characteristics is crucial for structural confirmation, purity assessment, and quality control in drug development and manufacturing.

Data Presentation: Spectroscopic Signatures

The structural identity of this compound can be unequivocally confirmed through the analysis of its ¹H NMR, ¹³C NMR, and IR spectra. The key quantitative data from these analyses are summarized below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments.

Assignment Chemical Shift (δ) ppm Multiplicity Integration
-CH₃ (C4)~1.0-1.2Doublet3H
-CH₂- (C2)~1.4-1.7Multiplet2H
-CH- (C3)~2.9-3.1Multiplet1H
-CH₂- (C1)~3.4-3.6Multiplet2H
-NH₂ & -OHVariableBroad Singlet3H

Note: Chemical shifts are dependent on the solvent and concentration. The protons of the amine (-NH₂) and alcohol (-OH) groups are exchangeable and often appear as a broad singlet; their chemical shift can vary significantly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Assignment Chemical Shift (δ) ppm
-CH₃ (C4)~23-25
-CH₂- (C2)~40-42
-CH- (C3)~48-50
-CH₂- (C1)~60-62
Infrared (IR) Spectroscopy

The IR spectrum highlights the presence of specific functional groups based on their vibrational frequencies.

Wavenumber (cm⁻¹) Vibration Functional Group Intensity
~3350-3400N-H StretchPrimary Amine (-NH₂)Medium-Strong, Broad
~3300-3400O-H StretchAlcohol (-OH)Strong, Broad
~2850-2970C-H StretchAlkane (-CH, -CH₂, -CH₃)Strong
~1590-1650N-H BendPrimary Amine (-NH₂)Medium
~1050-1150C-O StretchPrimary Alcohol (-CH₂OH)Strong
~1370-1470C-H BendAlkane (-CH, -CH₂, -CH₃)Medium

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[1] Ensure the sample is fully dissolved, using a vortex mixer if necessary.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into a spinner and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, thereby maximizing spectral resolution. This can be performed manually or automatically.

    • Tune and match the probe for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled pulse program is typically used to simplify the spectrum and enhance signal-to-noise.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of liquid this compound to identify its functional groups.

Materials:

  • This compound (liquid sample)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure (ATR Method):

  • Background Spectrum: Ensure the ATR crystal is clean and dry. Collect a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Data Acquisition: Initiate the sample scan. The infrared beam will pass through the ATR crystal and interact with the sample at the surface.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent and a soft, lint-free wipe to prevent cross-contamination.

Procedure (Neat Sample between Salt Plates):

  • Sample Preparation: Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate.[2]

  • Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Analysis: Mount the salt plate assembly in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Cleaning: After the measurement, disassemble the plates and clean them thoroughly with a dry solvent like isopropanol or acetone. Store the plates in a desiccator to protect them from moisture.

Visualization of Spectroscopic Interpretation

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

structure_elucidation cluster_data Spectroscopic Data cluster_interpretation Interpretation cluster_conclusion Conclusion H_NMR 1H NMR Data (Shifts, Multiplicity, Integration) H_NMR_Interp Proton Environments Connectivity Information H_NMR->H_NMR_Interp C_NMR 13C NMR Data (Number of Signals, Shifts) C_NMR_Interp Carbon Skeleton Number of Unique Carbons C_NMR->C_NMR_Interp IR IR Data (Vibrational Frequencies) IR_Interp Functional Groups (-OH, -NH2, C-O) IR->IR_Interp Structure Confirmed Structure of This compound H_NMR_Interp->Structure C_NMR_Interp->Structure IR_Interp->Structure

Caption: Logical flow for the structural confirmation of this compound.

experimental_workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_analysis Final Analysis NMR_Prep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acq Data Acquisition (Lock, Shim, Acquire FID) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phase, Calibrate) NMR_Acq->NMR_Proc Final_Analysis Correlate & Interpret Data NMR_Proc->Final_Analysis IR_Prep Sample Preparation (Neat Liquid/ATR) IR_Acq Data Acquisition (Background & Sample Scan) IR_Prep->IR_Acq IR_Proc Data Processing (Generate Spectrum) IR_Acq->IR_Proc IR_Proc->Final_Analysis

References

The Crucial Role of 3-Aminobutan-1-ol in Modern Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutan-1-ol is a chiral amino alcohol that has emerged as a critical building block in the synthesis of a variety of pharmacologically significant molecules.[1][2] This compound, with the chemical formula C₄H₁₁NO, exists as two enantiomers: (R)-3-aminobutan-1-ol and (S)-3-aminobutan-1-ol.[1] The (R)-enantiomer, in particular, has garnered substantial attention for its role as a key intermediate in the production of high-profile pharmaceuticals, most notably the second-generation HIV integrase inhibitor, Dolutegravir.[1][3][4] Its structural features, including a primary amine and a primary alcohol on a chiral backbone, make it a versatile synthon for creating complex, stereospecific drugs.[5] This guide provides an in-depth overview of the biological and pharmacological relevance of this compound, focusing on its applications, the mechanisms of action of the drugs derived from it, and the experimental protocols relevant to its synthesis and evaluation.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound and its enantiomers is fundamental for its application in pharmaceutical synthesis.

PropertyValueReference
Molecular Formula C₄H₁₁NO[1][6]
Molecular Weight 89.14 g/mol [1][6][7]
CAS Number (Racemic) 2867-59-6[1][8]
CAS Number ((R)-enantiomer) 61477-40-5[1][3]
CAS Number ((S)-enantiomer) 61477-39-2[1][9]
Appearance Colorless to pale yellow liquid[1][4]
Solubility Soluble in polar solvents like water, ethanol, and tetrahydrofuran[1][4]

Pharmacological Relevance and Key Applications

The pharmacological significance of this compound is primarily indirect, stemming from its role as an essential chiral intermediate for several classes of therapeutic agents. The stereochemistry of the (R)-enantiomer is often critical for the biological activity of the final drug product.[1][5]

Antiretroviral Therapy: The Synthesis of Dolutegravir

The most prominent application of (R)-3-aminobutan-1-ol is in the synthesis of Dolutegravir, a potent HIV-1 integrase strand transfer inhibitor (INSTI).[1][10] Dolutegravir is a cornerstone of modern antiretroviral therapy (ART) and is recommended for the treatment of HIV-1 infection in combination with other antiretroviral agents.[10] The incorporation of the (R)-3-aminobutan-1-ol moiety is crucial for the drug's high potency and favorable resistance profile.[1]

Oncology

(R)-3-aminobutan-1-ol serves as a key intermediate in the synthesis of the anti-tumor drug 4-methylcyclophosphamide, highlighting its utility in the development of cancer therapeutics.[3][4][11]

Antibiotics

The compound is also an important precursor in the synthesis of certain Penicillium antibiotics, demonstrating its broader applicability in developing anti-infective agents.[3][4]

Other Pharmaceutical and Research Applications

Beyond these specific examples, this compound and its derivatives are valuable in:

  • DNA Research : Used in the preparation of phosphoramidite precursors for creating DNA duplex interstrand cross-links.[1]

  • Chiral Ligand Engineering : Employed to modify circularly polarized luminescence in nanomaterials.[1]

  • Asymmetric Synthesis : Utilized in the design of chiral catalysts for enantioselective reactions.[2][9]

Mechanism of Action: Inhibition of HIV Integrase by Dolutegravir

While this compound itself does not have a direct pharmacological target, the drug it helps create, Dolutegravir, has a well-defined mechanism of action. Dolutegravir targets the HIV integrase enzyme, which is essential for the replication of the virus. Integrase carries out a two-step process: 3'-processing followed by strand transfer, which inserts the viral DNA into the host cell's genome. Dolutegravir binds to the active site of the integrase, chelating essential metal ions and blocking the strand transfer step. This effectively prevents the viral genome from being integrated, halting the replication cycle.

HIV_Integrase_Inhibition cluster_virus HIV Virion cluster_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Reverse Transcription Viral_DNA Viral DNA RT->Viral_DNA Integrase Integrase PIC Pre-Integration Complex (PIC) Viral_DNA->PIC Forms complex with Integrase & proteins Host_DNA Host DNA PIC->Host_DNA Strand Transfer Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Integration Dolutegravir Dolutegravir (derived from (R)-3-aminobutan-1-ol) Dolutegravir->Block Block->PIC Inhibits Integrase

Caption: Mechanism of HIV integrase inhibition by Dolutegravir.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of compounds in drug development. Below are representative protocols relevant to this compound.

Protocol 1: Synthesis of (R)-3-Aminobutan-1-ol via Reduction

This protocol is a representative example of synthesizing (R)-3-aminobutan-1-ol from its corresponding amino acid, a common strategy discussed in the literature.[12]

Objective: To synthesize (R)-3-aminobutan-1-ol by reducing (R)-3-aminobutanoic acid.

Materials:

  • (R)-3-aminobutanoic acid

  • Sodium Aluminum Hydride (NaAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1000 mL three-neck round-bottom flask

  • Magnetic stirrer, reflux condenser, dropping funnel

  • Ice water bath

Procedure:

  • Setup: Equip a 1000 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Suspension: Suspend (R)-3-aminobutanoic acid (1.0 eq.) and Sodium Aluminum Hydride (2.0 eq.) in anhydrous THF (approx. 8 mL per gram of amino acid) in the flask.[12]

  • Reaction: Cool the suspension in an ice water bath. Stir the mixture vigorously. The reaction is typically monitored for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the mixture again to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess reducing agent. This step is highly exothermic and requires careful control.

  • Workup: After quenching, heat the mixture to reflux for approximately 20-30 minutes. Concentrate the mixture under reduced pressure to obtain a thick oil.[8]

  • Purification: Co-evaporate the resulting oily substance with methanol several times to remove residual solvents. The crude product can be further purified by distillation or chromatography to yield pure (R)-3-aminobutan-1-ol.[8]

  • Characterization: Confirm the identity and purity of the product using NMR spectroscopy and GC-MS analysis.[12] Determine the optical purity using chiral SFC or HPLC analysis after derivatization (e.g., with benzyl chloroformate).[12]

Synthesis_Workflow Start Start: (R)-3-aminobutanoic acid + NaAlH₄ in THF Reaction Reduction Reaction (Stirring, Ice Bath) Start->Reaction Monitoring Monitor Reaction (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction If incomplete Quench Quench with Methanol (0 °C) Monitoring->Quench If complete Workup Reflux and Concentrate Quench->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Analysis Characterization (NMR, GC-MS, Chiral HPLC) Purification->Analysis End End: Pure (R)-3-aminobutan-1-ol Analysis->End

Caption: Workflow for the synthesis of (R)-3-aminobutan-1-ol.

Protocol 2: HIV-1 Integrase Strand Transfer Assay (Representative)

This protocol describes a typical biochemical assay to evaluate the inhibitory activity of a compound like Dolutegravir on the strand transfer function of HIV-1 integrase.

Objective: To quantify the inhibition of HIV-1 integrase strand transfer activity by a test compound.

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Oligonucleotide substrates mimicking the viral DNA ends (donor substrate) and target DNA (target substrate), often labeled (e.g., with biotin or fluorophores).

  • Assay buffer (containing appropriate salts, DTT, and a divalent cation like Mg²⁺ or Mn²⁺).

  • Test compound (e.g., Dolutegravir) dissolved in DMSO.

  • 96-well or 384-well assay plates.

  • Detection reagents (e.g., streptavidin-alkaline phosphatase and a chemiluminescent substrate).

  • Plate reader (luminometer or fluorometer).

Procedure:

  • Pre-incubation (3'-Processing): Incubate the recombinant HIV-1 integrase with the labeled viral donor DNA substrate in the assay buffer. This allows the enzyme to process the 3' ends of the viral DNA.

  • Compound Addition: Add serial dilutions of the test compound (Dolutegravir) or vehicle control (DMSO) to the wells and incubate for a defined period (e.g., 30 minutes) at 37 °C.

  • Strand Transfer Initiation: Add the target DNA substrate to the wells to initiate the strand transfer reaction.

  • Reaction Termination: Stop the reaction after a specific time (e.g., 60 minutes) by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturant.

  • Detection: The integrated product is captured on a streptavidin-coated plate (if using biotin label). The amount of product is quantified using an appropriate detection system (e.g., chemiluminescence).

  • Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Conclusion

This compound, particularly the (R)-enantiomer, is a compound of significant pharmacological relevance, not due to its own biological activity, but as an indispensable chiral building block for potent therapeutic agents. Its role in the synthesis of the anti-HIV drug Dolutegravir underscores its importance in modern medicine. For researchers and professionals in drug development, a thorough understanding of the synthesis, stereochemistry, and application of this intermediate is crucial for the continued innovation of complex, life-saving pharmaceuticals. The methodologies and pathways described herein provide a foundational guide to the critical role of this compound in the pharmaceutical landscape.

References

Mechanism of Action of 3-Aminobutan-1-ol: A Review of Current Understanding

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobutan-1-ol is a chiral amino alcohol that has garnered significant attention in the pharmaceutical industry. This technical guide provides an in-depth review of the current scientific understanding of this compound's role in biological systems. Extensive literature review indicates that the primary significance of this compound, particularly its (R)-enantiomer, lies in its function as a critical chiral building block in the synthesis of pharmacologically active molecules rather than possessing a direct mechanism of action itself. This paper will detail its primary application, particularly in the synthesis of the antiretroviral drug dolutegravir, and clarify its role as a structural component essential for the therapeutic effect of the final drug product.

1. Introduction

This compound is an organic compound with the chemical formula C₄H₁₁NO. It exists as two stereoisomers, (R)-3-aminobutan-1-ol and (S)-3-aminobutan-1-ol, due to a chiral center. While both enantiomers are subjects of chemical synthesis research, the (R)-enantiomer has been more extensively utilized in pharmaceutical development.[1] This document aims to elucidate the mechanism of action of this compound. However, based on currently available scientific literature, this compound is predominantly recognized as a synthetic intermediate and not as a compound with its own intrinsic, direct biological activity or defined mechanism of action.

2. Role as a Synthetic Intermediate

The principal application of (R)-3-aminobutan-1-ol is as a key intermediate in the synthesis of several pharmaceutical compounds.[1][2] Its bifunctional nature, containing both an amino and a hydroxyl group, along with its specific stereochemistry, makes it a valuable synthon for creating complex molecular architectures.

2.1. Synthesis of Dolutegravir

The most prominent example of the use of (R)-3-aminobutan-1-ol is in the production of dolutegravir, a potent HIV integrase inhibitor.[1][3] Dolutegravir is a cornerstone of antiretroviral therapy for the treatment of HIV-1 infection.[3] The (R)-3-aminobutan-1-ol moiety is incorporated into the dolutegravir structure and is crucial for its pharmacological profile, contributing to its high potency and favorable side-effect profile.[1]

The mechanism of action described in the literature pertains to dolutegravir, not this compound itself. Dolutegravir acts by binding to the active site of the HIV integrase enzyme, preventing the integration of viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[1] The structural contribution of the (R)-3-aminobutan-1-ol fragment is integral to the overall conformation of dolutegravir that allows for this specific interaction with the viral enzyme.

3. Lack of Evidence for Direct Biological Activity

A comprehensive search of scientific databases and literature reveals a significant lack of studies investigating a direct mechanism of action for this compound in biological systems. Research has focused on its synthesis and application as a building block. There is no readily available quantitative data, such as binding affinities or enzyme inhibition constants, for this compound acting on its own. Furthermore, no specific signaling pathways modulated directly by this compound have been identified.

4. Experimental Protocols: Synthesis of (R)-3-Aminobutan-1-ol

Given its importance as a synthetic intermediate, various methods for the synthesis of enantiomerically pure (R)-3-aminobutan-1-ol have been developed. These protocols are crucial for the cost-effective production of drugs like dolutegravir.

4.1. Chemoenzymatic Synthesis

One environmentally friendly and efficient method involves the use of a transaminase enzyme.

  • Reaction: 4-hydroxybutan-2-one is treated with a transaminase enzyme in the presence of an amino donor (e.g., isopropylamine) and a pyridoxal phosphate cofactor.

  • Key Parameters:

    • Enzyme: R-selective transaminase.

    • Substrate: 4-hydroxybutan-2-one.

    • Amino Donor: Isopropylamine.

    • Cofactor: Pyridoxal phosphate.

    • pH: 7.5–8.5.

    • Temperature: 30–40°C.

  • Outcome: This enzymatic approach yields (R)-3-aminobutan-1-ol with high enantiomeric excess.

4.2. Chemical Reduction

Another common approach is the reduction of a chiral precursor.

  • Reaction: (R)-3-aminobutanoic acid is reduced using a suitable reducing agent.

  • Reducing Agent: A common and cost-effective choice is sodium aluminum hydride.

  • Procedure: The reaction is typically carried out in an appropriate solvent, followed by workup and purification to isolate the final product.

  • Yields: This method has been reported to provide isolated yields in the range of 61-67% with high purity (96-99%) and excellent optical purity (100%).[3][4]

5. Visualization of Synthetic Pathway

The following diagram illustrates the general concept of utilizing (R)-3-aminobutan-1-ol in the synthesis of a final drug product like dolutegravir.

Synthesis_Pathway A (R)-3-Aminobutan-1-ol (Chiral Building Block) C Multi-step Chemical Synthesis A->C B Other Precursors B->C D Final Drug Product (e.g., Dolutegravir) C->D Incorporation of chiral moiety E Biological Target (e.g., HIV Integrase) D->E Inhibition

Caption: Role of (R)-3-aminobutan-1-ol in drug synthesis.

References

Synthesis of 3-Aminobutan-1-ol from 3-Aminobutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the chemical synthesis of 3-aminobutan-1-ol from 3-aminobutyric acid, a crucial transformation for the production of various pharmaceutical intermediates.[1][2] The primary focus is on the reduction of the carboxylic acid functionality. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of different synthetic strategies, detailed experimental protocols, and a summary of quantitative data.

Introduction

This compound is a valuable chiral building block, notably used as a key intermediate in the synthesis of pharmaceuticals such as the anti-HIV drug Dolutegravir.[2][3] The efficient synthesis of this amino alcohol from readily available precursors like 3-aminobutyric acid is of significant interest. The core of this transformation lies in the selective reduction of the carboxylic acid group to a primary alcohol. This guide explores several common and effective reduction methodologies.

Synthetic Strategies for the Reduction of 3-Aminobutyric Acid

The reduction of a carboxylic acid to an alcohol in the presence of an amine requires powerful reducing agents, as carboxylic acids are less reactive than aldehydes or ketones.[4][5] Several reagents are capable of this transformation, each with its own advantages and disadvantages in terms of reactivity, selectivity, safety, and cost.[6] The principal methods for the direct reduction of 3-aminobutyric acid include the use of aluminum hydrides and borane complexes. An alternative, indirect approach involves the initial protection of the amino group and/or esterification of the carboxylic acid, followed by reduction.

Direct Reduction with Hydride Reagents

Lithium Aluminum Hydride (LAH) : LAH (LiAlH₄) is a potent and widely used reducing agent capable of reducing carboxylic acids, esters, and amides.[7][8] It is a standard method for the reduction of amino acids to amino alcohols.[6][9] However, LAH is highly reactive and pyrophoric, requiring careful handling and anhydrous conditions.[5]

Sodium Aluminum Hydride : A less expensive alternative to LAH, sodium aluminum hydride has been successfully employed for the reduction of (R)-3-aminobutanoic acid, offering good yields and high purity.[3][10]

Borane Complexes : Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃-THF) or dimethyl sulfide (BH₃-SMe₂), is another effective reagent for reducing carboxylic acids.[11][12] Borane is highly chemoselective for carboxylic acids in the presence of other functional groups like esters.[12] The borane-dimethyl sulfide complex is more stable and available in higher concentrations than BH₃-THF.[11]

Indirect Reduction via Esterification and/or N-Protection

To circumvent potential side reactions or to use milder reducing agents, a multi-step approach can be employed. This typically involves:

  • Esterification of the carboxylic acid.

  • Protection of the amino group (e.g., as a Boc or Cbz derivative).[13][14]

  • Reduction of the ester or protected acid.

  • Deprotection of the amino group.

This strategy allows for the use of milder reducing agents like sodium borohydride (NaBH₄), which is generally ineffective for the direct reduction of carboxylic acids but can reduce esters, especially in the presence of a Lewis acid.[4][13]

Quantitative Data Presentation

The following table summarizes quantitative data for the synthesis of this compound and analogous amino alcohols using various reduction methods.

Starting MaterialReducing AgentSolventReaction ConditionsYield (%)Purity (%)Reference
(R)-3-Aminobutanoic AcidSodium Aluminum HydrideTHFCooled to -8 °C, then stirred for 1 hr61-6796-99[3][10]
3-Aminobutyric AcidBorane-THF complexTHF0 °C to room temp, then reflux for 22 hrQuantitativeNot Specified[15]
L-ValineLithium Aluminum HydrideTHFReflux for 18 hr73-75Not Specified[9]
L-ValineBorane-Methyl SulfideTHFReflux for 18 hr70Not Specified[9]
N-Boc-(R)-3-aminobutyric acidSodium Borohydride / BF₃·OEt₂THFCooled to -20 °CNot SpecifiedNot Specified[14]
Amino-protected (R)-3-aminobutyric acid esterBorohydride / Lewis AcidAlcohol0-10 °C89.6-94.298.6-99.2[13]

Experimental Protocols

Protocol 1: Reduction with Sodium Aluminum Hydride

This protocol is adapted from the synthesis of (R)-3-aminobutan-1-ol reported by the Medicines for All Institute.[3]

  • Setup : A three-neck round-bottom flask equipped with a temperature probe, reflux condenser, and magnetic stir bar is flushed with nitrogen.

  • Solvent Addition : Anhydrous tetrahydrofuran (THF) is added under a positive nitrogen pressure.

  • Cooling : The flask is cooled to -8 °C using an ice/NaCl bath.

  • Reagent Addition : Sodium aluminum hydride (2.0 equivalents) is added to the cooled THF solution. The mixture is stirred for 1 hour.

  • Substrate Addition : (R)-3-Aminobutanoic acid (1.0 equivalent) is added portion-wise over 1.5 hours, maintaining the internal temperature below 0 °C.

  • Reaction : The reaction mixture is stirred for 1 hour at 0 °C, then allowed to warm to room temperature and stirred for an additional 12 hours.

  • Quenching : The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water, while maintaining a low temperature.

  • Workup : The resulting slurry is stirred, and the solid is removed by filtration. The filter cake is washed with THF.

  • Purification : The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Protocol 2: Reduction with Borane-Tetrahydrofuran Complex

This is a general procedure for the reduction of β-amino acids.[15]

  • Setup : A reaction flask is charged with 3-aminobutyric acid (1 equivalent) suspended in anhydrous THF.

  • Cooling : The suspension is cooled to 0 °C in an ice bath.

  • Reagent Addition : A solution of borane-tetrahydrofuran complex (1 M in THF, 3-4 mL/mmol of amino acid) is added dropwise over 1 hour.

  • Reaction : After the addition is complete, the mixture is stirred at room temperature for 20 minutes, then heated to reflux for 22 hours.

  • Quenching : The reaction mixture is cooled to 0 °C, and methanol is slowly added over 30 minutes.

  • Workup : The mixture is heated to reflux for 20 minutes and then concentrated under reduced pressure to obtain a thick oil.

  • Purification : The oily residue is co-evaporated with methanol multiple times and dried under vacuum to yield the final product.

Protocol 3: Indirect Reduction via N-Protection and Ester Reduction

This multi-step protocol is based on a patented method.[13][14]

  • N-Protection : (R)-3-aminobutyric acid is reacted with di-tert-butyl carbonate in the presence of a base (e.g., sodium carbonate) in an aqueous solvent to yield N-Boc-(R)-3-aminobutyric acid.

  • Reduction of N-Protected Acid :

    • N-Boc-(R)-3-aminobutyric acid is dissolved in anhydrous THF.

    • Sodium borohydride is added in portions, and the mixture is cooled to -20 °C.

    • Boron trifluoride etherate is added slowly, and the reaction is monitored for completion.

    • The reaction is quenched and worked up to isolate N-Boc-(R)-3-aminobutanol.

  • Deprotection : The N-Boc-(R)-3-aminobutanol is treated with an acid (e.g., HCl in methanol) to remove the Boc protecting group, yielding (R)-3-aminobutanol.

Workflow and Process Visualization

The following diagrams illustrate the general experimental workflow for the synthesis of this compound.

G Direct Reduction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Reaction Flask under Nitrogen B Add Anhydrous Solvent (e.g., THF) A->B C Cool to Low Temperature (0 to -10 °C) B->C D Add Reducing Agent (e.g., LAH, BH3) C->D Maintain Inert Atmosphere E Slowly Add 3-Aminobutyric Acid D->E F Stir at Controlled Temperature, then Warm to RT E->F G Quench Reaction (e.g., with Water/Base) F->G After Reaction Completion H Filter and Wash Solid Precipitate G->H I Dry and Concentrate Organic Phase H->I J Purify by Distillation or Chromatography I->J K This compound J->K Final Product G Indirect Reduction Workflow A 3-Aminobutyric Acid B N-Protection (e.g., Boc Anhydride) A->B C N-Protected 3-Aminobutyric Acid B->C D Reduction (e.g., NaBH4 / Lewis Acid) C->D E N-Protected this compound D->E F Deprotection (e.g., Acidic Conditions) E->F G This compound F->G

References

Physical and chemical properties of (3S)-3-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of (3S)-3-aminobutan-1-ol

Introduction

(3S)-3-aminobutan-1-ol is a chiral organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its stereospecific structure, featuring both an amino and a hydroxyl group, makes it a valuable intermediate for introducing chirality into larger, more complex molecules. This is particularly significant in drug development, where the biological activity of a compound is often dependent on its specific three-dimensional arrangement. A notable application of this compound is as an intermediate in the preparation of molecules with HIV integrase inhibitory activity, such as Dolutegravir.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of (3S)-3-aminobutan-1-ol, along with detailed experimental protocols for its synthesis and characterization.

Physical Properties

The physical characteristics of (3S)-3-aminobutan-1-ol are summarized in the table below. These properties are essential for its handling, storage, and use in various experimental and industrial settings. The compound is typically a colorless to light yellow oil.[1][2]

PropertyValueSource(s)
IUPAC Name (3S)-3-aminobutan-1-ol[4]
Synonyms (S)-3-Amino-1-butanol, (S)-3-Aminobutanol[5][6]
CAS Number 61477-39-2[1][4][5][6][7]
Molecular Formula C4H11NO[1][4][5][6][7]
Molecular Weight 89.14 g/mol [1][4][5][6]
Appearance Colorless to Light Yellow Oil[1][2]
Boiling Point 168 °C[1][6]
Density 0.927 g/cm³[1][6]
Flash Point 56 °C[1][6]
Solubility Sparingly soluble in DMSO, Ethanol, and Methanol.[1][8]
Storage Conditions 2-8°C, under inert atmosphere (e.g., Nitrogen or Argon) in a dark place.[1][5][6][9]

Chemical Properties

The chemical behavior of (3S)-3-aminobutan-1-ol is dictated by its functional groups. The presence of a primary amine and a primary alcohol allows for a variety of chemical transformations, making it a versatile synthetic intermediate.

PropertyValueSource(s)
pKa (Predicted) 15.00 ± 0.10[1][6]
Optical Rotation [α]D²² +11.65° (c = 1.22 g/100 mL in EtOH)[1]
Hazard Class Corrosive (GHS)[4]

Experimental Protocols

Synthesis of (3S)-3-aminobutan-1-ol

A common method for the synthesis of (3S)-3-aminobutan-1-ol involves the deprotection of a protected precursor, such as (S)-benzyl(4-hydroxybutan-2-yl)carbamate.[1]

General Procedure:

  • A solution of (S)-benzyl(4-hydroxybutan-2-yl)carbamate (1.00 eq.) in methanol is prepared in a round-bottom flask.[1]

  • Palladium on carbon (0.10 eq.) is added to the solution.[1]

  • The reaction mixture is stirred under a hydrogen atmosphere at 25 °C for 12 hours.[1]

  • Upon completion, the solid catalyst is removed by filtration.[1]

  • The filtrate is concentrated under reduced pressure to yield (S)-3-aminobutan-1-ol as a colorless oil.[1]

Synthesis Workflow Diagram

G cluster_workflow Synthesis of (3S)-3-aminobutan-1-ol A (S)-benzyl(4-hydroxybutan-2-yl)carbamate in Methanol B Add Palladium on Carbon A->B C Stir under H2 atmosphere (25 °C, 12 h) B->C D Filter to remove catalyst C->D E Concentrate under reduced pressure D->E F (3S)-3-aminobutan-1-ol E->F

Caption: A flowchart illustrating the synthesis of (3S)-3-aminobutan-1-ol.

Characterization Methods

The identity and purity of the synthesized (3S)-3-aminobutan-1-ol can be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The structure can be confirmed by ¹H NMR. A typical spectrum in DMSO-d6 would show characteristic peaks corresponding to the protons in the molecule.[1] For example, δ 4.48 (3H, s), 3.47 (2H, s), 2.96 (1H, s), 1.47-1.41 (2H, q), 1.02-0.99 (3H, d).[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis can be used to determine the molecular weight of the compound. For (3S)-3-aminobutan-1-ol, a mass-to-charge ratio (m/z) of 90 [M+H]⁺ is expected in ESI mode.[1]

  • Optical Rotation: The stereochemical purity can be assessed by measuring the specific rotation. A literature value for (S)-3-aminobutan-1-ol is [α]D²⁰ +16.3° (c = 4.5 in EtOH).[1]

Chemical Structure and Reactivity

(3S)-3-aminobutan-1-ol's structure is fundamental to its utility in asymmetric synthesis.

Chemical Structure of (3S)-3-aminobutan-1-ol

Caption: The 2D chemical structure of (3S)-3-aminobutan-1-ol.

The primary amino group can act as a nucleophile and can be readily acylated, alkylated, or used in the formation of imines and amides. The hydroxyl group can undergo esterification, etherification, or oxidation. The chiral center at the C3 position is key to its role as a chiral building block, allowing for the synthesis of enantiomerically pure products.

Conclusion

(3S)-3-aminobutan-1-ol is a valuable chiral intermediate with well-defined physical and chemical properties. Its utility in the pharmaceutical industry, particularly in the synthesis of anti-HIV drugs, underscores its importance. The experimental protocols for its synthesis and characterization are well-established, enabling its reliable production and quality control. This guide provides essential technical information for researchers, scientists, and professionals in drug development who work with this versatile compound.

References

Preparation method of (R)-3-aminobutanol from (R)-3-aminobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preparation of (R)-3-aminobutanol from (R)-3-aminobutyric acid

Introduction

(R)-3-aminobutanol is a crucial chiral building block in the synthesis of numerous pharmaceuticals.[1][2] Notably, it serves as a key intermediate in the production of the anti-HIV drug Dolutegravir, an integrase strand transfer inhibitor.[3][4][5] The stereochemical purity of (R)-3-aminobutanol is critical, directly impacting the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a detailed technical overview of the primary synthetic routes for preparing high-purity (R)-3-aminobutanol starting from the readily available chiral pool material, (R)-3-aminobutyric acid.

The core chemical transformation is the reduction of a carboxylic acid to a primary alcohol. However, the presence of a primary amine in the starting material introduces significant challenges, as the amine can react with common reducing agents. This guide explores two principal strategies to address this: direct reduction of the amino acid and a multi-step approach involving the protection of the amine functionality prior to reduction.

Strategy 1: Direct One-Step Reduction

This approach aims to convert (R)-3-aminobutyric acid directly to (R)-3-aminobutanol in a single synthetic step, which is advantageous for process efficiency and cost.[6] This method requires robust reducing agents that can selectively reduce the carboxylic acid in the presence of the amine. While powerful hydrides like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids, they react violently with water and their cost can be prohibitive for large-scale production.[6][7][8] Consequently, alternative systems have been developed.

Method A: Borohydride and Protonic Acid

One patented method describes a one-step reduction using a combination of a borohydride salt (like sodium borohydride, NaBH₄) and a protonic acid in an appropriate solvent.[9] The protonic acid activates the carboxylic acid, facilitating its reduction by the borohydride.

Experimental Protocol: Direct Reduction with NaBH₄ and Trifluoroacetic Acid[9]
  • Reaction Setup : Under a nitrogen atmosphere, add sodium borohydride (120g) and (R)-3-aminobutyric acid (124g) to a reaction flask containing 1.5L of tetrahydrofuran (THF).

  • Reagent Addition : Cool the mixture with an ice water bath. Slowly add trifluoroacetic acid (506g) dropwise into the reaction bottle. Absorb the tail gas using a sodium hydroxide solution.

  • Reaction : After the addition is complete, warm the mixture to 20°C and allow it to react until the starting material is consumed (monitor by a suitable chromatographic method).

  • Quenching and Work-up : Quench the reaction by adding sodium hydroxide solution. Allow the layers to stand and separate.

  • Extraction and Purification : Distill the organic phase to recover the THF. Extract the aqueous phase with chloroform. Combine the extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Final Purification : Purify the crude product by vacuum distillation to obtain (R)-3-aminobutanol.

Method B: Sodium Aluminum Hydride Reduction

A process developed by the Medicines for All Institute (M4ALL) utilizes the less expensive and safer sodium aluminum hydride (NaH₄Al) as the reducing agent.[6][10] This method provides a cost-effective, one-step synthesis with good yields and high purity.[6][10]

Experimental Protocol: Direct Reduction with Sodium Aluminum Hydride[6]
  • Reaction Setup : Flush a 1000 mL, three-neck, round-bottom flask equipped with a temperature probe, reflux condenser, and stir bar with nitrogen gas.

  • Reagent Addition : Charge the flask with a 2 M solution of sodium aluminum hydride in THF (250 mL, 0.5 mol) and cool to 0°C.

  • Substrate Addition : Add (R)-3-aminobutanoic acid (20.6 g, 0.2 mol) portion-wise over 30 minutes, maintaining the internal temperature below 15°C.

  • Reaction : After the addition, heat the reaction mixture to reflux (approximately 65°C) and maintain for 18 hours.

  • Quenching : Cool the reaction to 0°C and slowly add 100 mL of 2 M NaOH solution over 1 hour.

  • Purification : Filter the resulting solids and wash with THF (3 x 100 mL). Concentrate the filtrate under reduced pressure. Purify the resulting oil via vacuum distillation to yield (R)-3-aminobutanol.

Data Summary: Direct Reduction Methods
MethodReducing AgentCo-reagent/SolventYieldPurityOptical Purity (ee)Reference
Borohydride/Protonic AcidSodium BorohydrideTrifluoroacetic Acid / THF~80%>99%>99%[9]
Sodium Aluminum HydrideSodium Aluminum HydrideTHF61-67%96-99%100%[6]

Workflow for Direct Reduction

G Start (R)-3-Aminobutyric Acid Process Direct Reduction (e.g., NaBH₄ / TFA or NaH₄Al) Start->Process End (R)-3-Aminobutanol Process->End Yield: 61-80%

Caption: One-step synthesis of (R)-3-aminobutanol via direct reduction.

Strategy 2: Multi-Step Synthesis via Amine Protection

To circumvent the reactivity of the amino group and allow for the use of a wider range of reducing agents under milder conditions, a multi-step approach involving protection-reduction-deprotection is commonly employed.[11][12] This strategy enhances selectivity and can lead to very high purity and yield, making it suitable for industrial-scale production.[11]

This strategy can be executed in two primary sequences:

  • Route A : Amine protection of the acid, followed by reduction and deprotection.

  • Route B : Esterification of the acid, followed by amine protection, reduction, and deprotection.

Route A: N-Protection → Reduction → Deprotection

In this route, the amino group of (R)-3-aminobutyric acid is first protected, typically as a tert-butoxycarbonyl (Boc) carbamate, which is stable to the subsequent reduction conditions but easily removed with acid.[12]

Experimental Protocol: N-Boc Protection[12]
  • Reaction Setup : Add (R)-3-aminobutyric acid (103g), sodium carbonate (105g), and di-tert-butyl carbonate (218g) to a reaction bottle containing 500mL of water.

  • Reaction : Stir the mixture at 25°C for 2-6 hours.

  • Work-up : After the reaction is complete, adjust the pH to 3 with 2N hydrochloric acid to precipitate the product, N-Boc-(R)-3-aminobutyric acid.

Experimental Protocol: Reduction of N-Boc-(R)-3-aminobutyric acid[12]
  • Reaction Setup : Add N-Boc-(R)-3-aminobutyric acid (100g) and 300mL of tetrahydrofuran (THF) to a reaction flask.

  • Reagent Addition : Add sodium borohydride (20.6g) in portions. Cool the mixture to -20°C.

  • Reduction : Slowly add boron trifluoride etherate (100g) dropwise. Monitor the reaction for completion by HPLC.

  • Work-up : Upon completion, process the reaction mixture to isolate N-Boc-(R)-3-aminobutanol.

Experimental Protocol: Boc Deprotection[12]
  • Reaction Setup : Dissolve N-Boc-(R)-3-aminobutanol in a solution of hydrochloric acid in methanol.

  • Reaction : Stir the solution until the Boc group is completely removed.

  • Isolation : Process the reaction mixture to isolate the final product, (R)-3-aminobutanol.

Route B: Esterification → N-Protection → Reduction → Deprotection

This pathway begins with the esterification of the carboxylic acid, which can facilitate both the subsequent protection and reduction steps.[1][11]

Experimental Protocol: Esterification[1][11]
  • Reaction Setup : Add methanol (240g) and (R)-3-aminobutyric acid (50g) to a reaction bottle and cool to 0-10°C with an ice water bath.

  • Reagent Addition : Slowly add thionyl chloride (66.4g) dropwise.

  • Reaction : After addition, raise the temperature to reflux and react until the starting material disappears.

  • Isolation : Concentrate the reaction solution under reduced pressure to obtain (R)-3-aminobutyric acid methyl ester hydrochloride.

Experimental Protocol: N-Protection of the Ester[1][11]
  • Reaction Setup : Dissolve (R)-3-aminobutyric acid methyl ester hydrochloride (50g) and sodium carbonate (41.4g) in water (400g).

  • Reagent Addition : Cool the solution to 0-10°C and slowly add benzyl chloroformate (55.5g) dropwise.

  • Reaction : After addition, raise the temperature to 20-30°C and stir for 3-4 hours until the reaction is complete.

  • Work-up : Extract the reaction solution with dichloromethane (2 x 200mL). Combine the organic layers, dry with sodium sulfate, and concentrate under reduced pressure to obtain the N-protected ester.

Experimental Protocol: Reduction and Deprotection[11]
  • Reduction : The amino-protected ester is reduced using a borohydride in an alcohol solvent in the presence of a Lewis acid to yield the N-protected (R)-3-aminobutanol.[11]

  • Deprotection (for Benzyl Carbamate) : Add the N-benzyloxycarbonyl-(R)-3-aminobutanol (50g), ethanol (200mL), and 10 wt% Pd/C (2.5g) to a reaction vessel.

  • Hydrogenolysis : Heat to 50-60°C under a hydrogen pressure of 0.4-0.6 MPa until the starting material is consumed.

  • Isolation : Filter the catalyst and concentrate the filtrate under reduced pressure to obtain oily (R)-3-aminobutanol.

Data Summary: Multi-Step Synthesis (Route B Example)[11]
StepProductYieldPurityOptical Purity (ee)
Esterification(R)-3-aminobutyric acid methyl ester HCl98.5%99.7%99.9%
N-ProtectionN-Benzyloxycarbonyl-(R)-3-aminobutyrate95.3%99.4%99.9%
Deprotection(R)-3-aminobutanol96.0%99.7%99.9%

Workflow for Multi-Step Synthesis

G cluster_route_a Route A cluster_route_b Route B Start_A (R)-3-Aminobutyric Acid Protect_A 1. N-Protection (e.g., Boc₂O) Start_A->Protect_A Reduce_A 2. Reduction (e.g., NaBH₄, BF₃·OEt₂) Protect_A->Reduce_A Deprotect_A 3. Deprotection (e.g., HCl/MeOH) Reduce_A->Deprotect_A End_A (R)-3-Aminobutanol Deprotect_A->End_A Start_B (R)-3-Aminobutyric Acid Esterify_B 1. Esterification (e.g., MeOH, SOCl₂) Start_B->Esterify_B Protect_B 2. N-Protection (e.g., Cbz-Cl) Esterify_B->Protect_B Yield: 98.5% Reduce_B 3. Reduction (Borohydride) Protect_B->Reduce_B Yield: 95.3% Deprotect_B 4. Deprotection (e.g., H₂, Pd/C) Reduce_B->Deprotect_B End_B (R)-3-Aminobutanol Deprotect_B->End_B Yield: 96.0%

Caption: Multi-step synthesis of (R)-3-aminobutanol via amine protection strategies.

Conclusion

The preparation of (R)-3-aminobutanol from (R)-3-aminobutyric acid can be effectively achieved through two main strategies. The direct, one-step reduction method offers process simplicity and is economically attractive, with reagents like sodium aluminum hydride providing a viable path for industrial production.[6] The multi-step synthesis, involving the protection and subsequent deprotection of the amine group, provides greater control over the reaction, utilizes a broader range of reagents under milder conditions, and consistently delivers the final product with very high chemical and optical purity.[11][12] The choice of synthetic route will depend on factors such as scale, cost of raw materials, safety considerations, and the desired purity of the final product. Both approaches represent robust and scalable methods for producing this vital chiral intermediate for the pharmaceutical industry.

References

A Technical Guide to the One-Step Synthesis of Optically Active (R)-3-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-aminobutan-1-ol is a critical chiral building block in the synthesis of various pharmaceuticals, most notably the HIV integrase inhibitor, Dolutegravir. [1] The efficient and stereoselective synthesis of this intermediate is of paramount importance for the cost-effective production of these life-saving medicines. This technical guide provides an in-depth overview of two prominent one-step methodologies for the synthesis of optically pure (R)-3-aminobutan-1-ol: biocatalytic transamination and chemo-catalytic reduction.

Biocatalytic Synthesis via Transamination

Biocatalytic synthesis offers a green and highly selective route to (R)-3-aminobutan-1-ol. This method employs (R)-selective transaminase enzymes to catalyze the asymmetric amination of a prochiral ketone, 4-hydroxybutan-2-one, yielding the desired chiral amino alcohol with high enantiomeric excess.[2][3]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 4-hydroxybutan-2-one 4-hydroxybutan-2-one product product 4-hydroxybutan-2-one->product (R)-selective transaminase PLP (coenzyme) amine_donor amine_donor ketone_byproduct ketone_byproduct amine_donor->ketone_byproduct

Caption: Biocatalytic transamination of 4-hydroxybutan-2-one.

Experimental Protocol: Enzymatic Transamination

This protocol is a generalized procedure based on common practices in biocatalytic transamination.[3][4]

1. Preparation of the Reaction Mixture:

  • Prepare a phosphate buffer solution (e.g., 1 M, pH 8.0).[4]

  • To the buffer, add the amine donor (e.g., isopropylamine).[3]

  • Add the coenzyme, Pyridoxal-5'-phosphate (PLP).[3]

  • Dissolve the substrate, 4-hydroxybutan-2-one, in a suitable solvent like Dimethyl sulfoxide (DMSO).[3]

2. Enzymatic Reaction:

  • Add the (R)-selective transaminase enzyme to the buffered amine donor solution.

  • Initiate the reaction by adding the substrate solution.

  • Maintain the reaction at a controlled temperature (e.g., 15-40°C) with stirring for a specified duration (e.g., 12-48 hours).[3]

3. Work-up and Purification:

  • After the reaction is complete, extract the product from the aqueous mixture using an organic solvent such as ethyl acetate.[3]

  • Separate the organic layer and remove the solvent by distillation to obtain the crude (R)-3-aminobutan-1-ol.[3]

  • Further purification can be achieved by distillation under reduced pressure.[5]

Quantitative Data for Biocatalytic Synthesis
Enzyme Source/TypeSubstrateAmine DonorTemp. (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)Reference
Actinobacteria sp.4-hydroxy-2-butanoneIsopropylamine-->99>99.9[6]
Fodinicurvata sediminis (FsTA) and its mutants4-hydroxy-2-butanone-----[2]
ECS-ATA-1344-hydroxy-2-butanonesec-Butylamine1524-100 (R-isomer)[3]

Chemo-catalytic Synthesis via Reduction

A robust and scalable one-step synthesis of (R)-3-aminobutan-1-ol involves the reduction of the readily available and optically pure (R)-3-aminobutanoic acid.[1] The use of a powerful reducing agent like sodium aluminum hydride provides high yields and preserves the stereochemical integrity of the starting material.[1]

Reaction Scheme:

G cluster_reactant Reactant cluster_product Product (R)-3-aminobutanoic acid (R)-3-aminobutanoic acid product product (R)-3-aminobutanoic acid->product 1. Sodium Aluminum Hydride, THF 2. Quench

Caption: Reduction of (R)-3-aminobutanoic acid.

Experimental Protocol: Reduction with Sodium Aluminum Hydride

The following protocol is based on a detailed procedure from the Medicines for All Institute.[1]

1. Reaction Setup:

  • In a three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

  • Cool the flask in an ice/NaCl bath to an internal temperature of approximately -8°C to 10°C.

  • Carefully add sodium aluminum hydride to the cooled THF solution and stir for one hour. Caution: Addition of powdered metal hydrides to organic solutions can be explosive.

2. Reduction:

  • Slowly add (R)-3-aminobutanoic acid to the stirred suspension of the reducing agent.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional period.

3. Quenching and Work-up:

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, and then more water. Caution: Quenching of metal hydrides is highly exothermic and generates hydrogen gas.

  • Allow the resulting slurry to stir and then filter it.

  • Extract the aqueous layer with THF.

4. Purification:

  • Combine the organic layers and dry them over a suitable drying agent (e.g., sodium sulfate).

  • Filter the solution and concentrate it under reduced pressure to obtain the crude product.

  • Purify the (R)-3-aminobutan-1-ol by distillation.

Quantitative Data for Chemo-catalytic Reduction
Starting MaterialReducing AgentSolventYield (%)Purity (%)Optical Purity (%)Reference
(R)-3-aminobutanoic acidSodium aluminum hydrideTHF61-6796-99100[1]

Analytical Methods for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess (ee) is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.[7] This often involves derivatization of the amino alcohol to introduce a chromophore and to form diastereomers that can be separated on a chiral stationary phase.

Workflow for ee Determination by Chiral HPLC:

G cluster_workflow Analytical Workflow A Sample Preparation: (R)-3-aminobutan-1-ol B Derivatization: Reaction with a chiral derivatizing agent (e.g., (R)-(+)-1-phenylethanesulfonyl chloride) A->B C HPLC Analysis: Separation of diastereomers on a chiral column B->C D Data Analysis: Integration of peak areas C->D E Calculation of Enantiomeric Excess (ee) D->E

References

Optimized Synthetic Routes for (R)-3-aminobutanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-aminobutanol is a critical chiral building block in the synthesis of various pharmaceuticals, most notably the HIV integrase inhibitor Dolutegravir. The efficient and stereoselective synthesis of this intermediate is of paramount importance for the economic viability and sustainable production of these life-saving drugs. This technical guide provides an in-depth overview of the most promising and optimized synthetic strategies for obtaining (R)-3-aminobutanol, with a focus on methodologies amenable to industrial-scale production.

Overview of Synthetic Strategies

The synthesis of enantiomerically pure (R)-3-aminobutanol can be broadly categorized into four main approaches:

  • Asymmetric Synthesis: This strategy involves the creation of the desired stereocenter from a prochiral starting material using a chiral catalyst or auxiliary.

  • Kinetic Resolution: In this approach, a racemic mixture of 3-aminobutanol or a precursor is subjected to a reaction where one enantiomer reacts faster than the other, allowing for their separation.

  • Biocatalysis: This method utilizes enzymes, either as isolated proteins or whole-cell systems, to catalyze the stereoselective transformation to produce (R)-3-aminobutanol.

  • From the Chiral Pool: This strategy employs readily available and inexpensive chiral starting materials, which are then converted to the target molecule through a series of chemical transformations.

This guide will delve into specific, optimized examples from each of these categories, presenting quantitative data in a comparative format and providing detailed experimental protocols.

Data Presentation: Comparison of Optimized Synthetic Routes

The following table summarizes the key quantitative data for the different optimized synthetic routes to (R)-3-aminobutanol, allowing for a direct comparison of their efficiencies.

Synthetic RouteKey TransformationStarting MaterialCatalyst/Resolving AgentYield (%)Enantiomeric Excess (ee %)Purity (%)Key Advantages
Asymmetric Synthesis Reductive amination of 4-hydroxy-2-butanone4-hydroxy-2-butanone(R)-1-phenylethylamine~56>99>98.5High enantioselectivity, good purity.
Kinetic Resolution (Chemical) Resolution of racemic 3-aminobutanolRacemic 3-aminobutanolD-(-)-tartaric acid~90 (of R-isomer)>99.8HighHigh chiral purity, inexpensive resolving agent.
Kinetic Resolution (Enzymatic) Selective enzymatic hydrolysis of N-acylated 3-aminobutanolRacemic N-acyl-3-aminobutanolLipase (CAL-B)Quantitative>85>90Eco-friendly, mild reaction conditions.
Biocatalysis (Transaminase) Asymmetric amination of 4-hydroxy-2-butanone4-hydroxy-2-butanone(R)-selective transaminaseUp to 70.9>99.9HighHigh enantioselectivity, green process.
From the Chiral Pool Reduction of (R)-3-aminobutanoic acid(R)-3-aminobutanoic acidSodium aluminum hydride61-6710096-99One-step synthesis from a commercially available chiral starting material.

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

Asymmetric Synthesis via Reductive Amination

This protocol is based on the reductive amination of 4-hydroxy-2-butanone using a chiral amine auxiliary.

Step 1: Reductive Amination

  • To a solution of 4-hydroxy-2-butanone in a suitable solvent (e.g., methanol), add (R)-1-phenylethylamine.

  • The mixture is hydrogenated in the presence of a catalyst, such as Pd/C, under a hydrogen atmosphere.

  • The reaction is monitored by TLC or GC until completion.

  • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product.

Step 2: Debenzylation

  • The crude product from the previous step is dissolved in a suitable solvent (e.g., ethanol).

  • The solution is subjected to hydrogenolysis using a palladium catalyst (e.g., Pd(OH)2/C) to remove the chiral auxiliary.

  • The reaction is monitored until the disappearance of the starting material.

  • The catalyst is filtered, and the solvent is evaporated. The resulting residue is purified by distillation or chromatography to afford (R)-3-aminobutanol.

Kinetic Resolution using D-(-)-Tartaric Acid

This method relies on the diastereomeric salt formation between racemic 3-aminobutanol and a chiral resolving agent.

  • Racemic 3-aminobutanol is dissolved in a suitable solvent, such as methanol or ethanol.

  • A solution of D-(-)-tartaric acid in the same solvent is added slowly to the 3-aminobutanol solution.

  • The mixture is stirred, and the diastereomeric salt of (R)-3-aminobutanol with D-(-)-tartaric acid preferentially crystallizes.

  • The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.

  • The purified salt is then treated with a base (e.g., sodium hydroxide) to liberate the free (R)-3-aminobutanol.

  • The product is extracted with an organic solvent and purified by distillation.

Biocatalytic Synthesis using (R)-selective Transaminase

This protocol utilizes an enzyme to achieve high stereoselectivity.

  • A reaction buffer (e.g., phosphate buffer at a specific pH) is prepared.

  • To the buffer, add 4-hydroxy-2-butanone, an amino donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) as a cofactor.

  • The reaction is initiated by the addition of the (R)-selective transaminase enzyme.

  • The reaction mixture is incubated at a controlled temperature with gentle agitation.

  • The progress of the reaction is monitored by HPLC or GC.

  • Once the reaction reaches the desired conversion, the enzyme is removed (e.g., by centrifugation or filtration).

  • The product, (R)-3-aminobutanol, is isolated from the aqueous phase by extraction with a suitable organic solvent and purified.

Synthesis from the Chiral Pool by Reduction of (R)-3-aminobutanoic acid

This one-step method provides a direct route to the target molecule.

  • A solution of (R)-3-aminobutanoic acid is prepared in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

  • The solution is added slowly to a suspension of a reducing agent, such as sodium aluminum hydride or a borane complex, in THF at a controlled temperature.

  • The reaction mixture is stirred until the reduction is complete, as monitored by TLC or LC-MS.

  • The reaction is carefully quenched by the slow addition of water or an aqueous base.

  • The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure.

  • The crude (R)-3-aminobutanol is purified by distillation.

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic processes.

Asymmetric_Synthesis cluster_reductive_amination Reductive Amination cluster_debenzylation Debenzylation 4-hydroxy-2-butanone 4-hydroxy-2-butanone reductive_amination_step Reductive Amination (H2, Pd/C) 4-hydroxy-2-butanone->reductive_amination_step chiral_amine (R)-1-phenylethylamine chiral_amine->reductive_amination_step diastereomeric_intermediate Diastereomeric Intermediate reductive_amination_step->diastereomeric_intermediate debenzylation_step Debenzylation (H2, Pd(OH)2/C) diastereomeric_intermediate->debenzylation_step R_3_aminobutanol (R)-3-aminobutanol debenzylation_step->R_3_aminobutanol

Caption: Asymmetric synthesis of (R)-3-aminobutanol via reductive amination.

Kinetic_Resolution racemic_3_aminobutanol Racemic 3-aminobutanol salt_formation Diastereomeric Salt Formation racemic_3_aminobutanol->salt_formation resolving_agent D-(-)-tartaric acid resolving_agent->salt_formation crystallization Crystallization salt_formation->crystallization R_salt (R)-3-aminobutanol D-(-)-tartrate salt (solid) crystallization->R_salt Precipitates S_salt_solution (S)-3-aminobutanol in solution crystallization->S_salt_solution Remains in solution basification Basification R_salt->basification R_3_aminobutanol (R)-3-aminobutanol basification->R_3_aminobutanol

Caption: Chemical kinetic resolution of racemic 3-aminobutanol.

Biocatalysis substrate 4-hydroxy-2-butanone enzyme_reaction (R)-selective Transaminase substrate->enzyme_reaction amino_donor Amino Donor (e.g., Isopropylamine) amino_donor->enzyme_reaction product (R)-3-aminobutanol enzyme_reaction->product byproduct Byproduct (e.g., Acetone) enzyme_reaction->byproduct Chiral_Pool starting_material (R)-3-aminobutanoic acid reduction Reduction (e.g., Sodium aluminum hydride) starting_material->reduction product (R)-3-aminobutanol reduction->product

Technical Guide: Synthesis of (R)-3-Aminobutanol via Reductive Amination and Catalytic Debenzylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a robust synthetic route to produce (R)-3-aminobutanol, a key chiral intermediate in the manufacturing of various pharmaceuticals. The described methodology centers on a stereoselective reductive amination reaction followed by a catalytic debenzylation step, offering a reliable pathway to obtain the target molecule with high purity and enantiomeric excess.

Synthetic Strategy Overview

The synthesis of (R)-3-aminobutanol is accomplished through a two-step process. The initial step involves the reductive amination of 4-hydroxy-2-butanone using a chiral amine, (R)-1-phenylethylamine, which serves as a chiral auxiliary. This reaction diastereoselectively produces N-benzylated amino alcohol intermediates. The subsequent step involves the removal of the benzyl protecting group via catalytic hydrogenation to yield the final product, (R)-3-aminobutanol.

Reaction Pathways and Workflows

Chemical Reaction Pathway

The overall synthetic transformation is illustrated below. 4-hydroxy-2-butanone is reacted with (R)-1-phenylethylamine in the presence of a reducing agent to form a diastereomeric mixture of (3R,1'R)-3-(1'-phenylethylamino)butan-1-ol and (3S,1'R)-3-(1'-phenylethylamino)butan-1-ol. The desired (R,R) diastereomer is then isolated and subjected to catalytic hydrogenolysis to cleave the benzyl group, yielding (R)-3-aminobutanol.

G cluster_0 Step 1: Diastereoselective Reductive Amination cluster_1 Step 2: Catalytic Debenzylation start_material 4-Hydroxy-2-butanone + (R)-1-Phenylethylamine catalyst1 H₂, Pd/C start_material->catalyst1 intermediate Diastereomeric Mixture: (3R,1'R)- and (3S,1'R)- 3-(1'-phenylethylamino)butan-1-ol isolated_intermediate (3R,1'R)-3-(1'-Phenylethylamino)butan-1-ol (Isolated) intermediate->isolated_intermediate Resolution/ Purification catalyst1->intermediate catalyst2 H₂, Pd/C isolated_intermediate->catalyst2 final_product (R)-3-Aminobutanol catalyst2->final_product

Caption: Overall reaction scheme for the synthesis of (R)-3-aminobutanol.

Experimental Workflow

The general laboratory workflow for this synthesis involves the initial reaction setup, monitoring, workup, purification of the intermediate, and the final deprotection step followed by purification of the target molecule.

G cluster_prep Preparation and Reaction cluster_workup1 Intermediate Workup & Isolation cluster_debenzylation Debenzylation cluster_workup2 Final Product Purification A Charge reactor with 4-hydroxy-2-butanone, (R)-1-phenylethylamine, Pd/C, and solvent (e.g., Ethanol) B Pressurize with H₂ and heat to reaction temperature A->B C Monitor reaction completion by GC B->C D Filter catalyst C->D E Solvent removal (e.g., rectification) D->E F Vacuum distillation of crude product E->F G Obtain mixture of diastereomers F->G H (Optional) Chiral resolution G->H I Charge reactor with isolated intermediate, Pd/C, and solvent H->I J Pressurize with H₂ and heat to reaction temperature I->J K Monitor reaction completion J->K L Filter catalyst K->L M Concentrate filtrate under reduced pressure L->M N Obtain (R)-3-aminobutanol M->N

Caption: General experimental workflow for the synthesis of (R)-3-aminobutanol.

Experimental Protocols

Step 1: Diastereoselective Reductive Amination

This procedure details the formation of the N-benzylated amino alcohol intermediate.

Materials:

  • 4-hydroxy-2-butanone (Butanone alcohol)

  • (R)-1-phenylethylamine ((R)-1-methylbenzylamine)

  • 5% or 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol

  • Pressurized reaction vessel (autoclave/hydrogenator)

  • Filtration apparatus

  • Rotary evaporator and distillation setup

Procedure:

  • To a suitable pressure reactor, add (R)-1-phenylethylamine (1.0 eq), 4-hydroxy-2-butanone (1.2 eq), 5% Pd/C catalyst (10 wt% relative to the amine), and ethanol as the solvent.[1]

  • Seal the reactor and purge sequentially with nitrogen gas and then with hydrogen gas.

  • Pressurize the reactor with hydrogen to 4 MPa.[1]

  • Heat the reaction mixture to 50°C and maintain vigorous stirring.[1]

  • Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed (typically around 12 hours).[1]

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Filter the reaction mixture to remove the Pd/C catalyst. The filter cake can be washed with a small amount of ethanol.

  • Combine the filtrate and washings. The solvent can be recovered by distillation under normal pressure.

  • The resulting crude liquid is then purified by vacuum distillation (e.g., at 180-200°C, 1-2 mmHg) to yield a mixture of (3R,1'R)-3-(1'-phenylethylamino)butan-1-ol and (3S,1'R)-3-(1'-phenylethylamino)butan-1-ol.[1]

Step 2: Catalytic Debenzylation

This procedure describes the removal of the benzyl group to yield the final product.

Materials:

  • (3R,1'R)-3-(1'-phenylethylamino)butan-1-ol (from Step 1, after resolution if necessary)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol or Methanol

  • Pressurized reaction vessel (autoclave/hydrogenator) or a flask with a hydrogen balloon/ammonium formate.

  • Filtration apparatus

  • Rotary evaporator

Procedure (High-Pressure Hydrogenation):

  • In a pressure reactor, dissolve the N-benzylated amino alcohol intermediate in ethanol.

  • Add 10 wt% Pd/C catalyst.[2]

  • Seal the reactor, purge with nitrogen and then hydrogen.

  • Pressurize with hydrogen to 0.4-0.6 MPa and heat to 50-60°C.[2]

  • Stir the reaction until the starting material is completely consumed as monitored by TLC or GC.

  • After the reaction is complete, cool the vessel, vent the pressure, and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the oily (R)-3-aminobutanol.[2]

Alternative Procedure (Catalytic Transfer Hydrogenation): [3]

  • To a stirred suspension of the N-benzyl compound and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate (5 eq) in one portion under a nitrogen atmosphere.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, filter the mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with chloroform.

  • The combined organic filtrate is evaporated under reduced pressure to afford the desired (R)-3-aminobutanol.

Data Presentation

The following tables summarize typical quantitative data reported for the key steps of this synthesis.

Table 1: Reductive Amination of 4-Hydroxy-2-butanone

ParameterValueReference
Reactants4-hydroxy-2-butanone, (R)-1-phenylethylamine[1]
Catalyst5% Pd/C[1]
SolventEthanol[1]
H₂ Pressure4 MPa[1]
Temperature50°C[1]
Reaction Time12 hours[1]
Diastereomeric Ratio (RR/RS)82 / 18[1]
Enantiomeric Excess (ee)64%[1]
Yield93.0 - 93.5%[1]

Table 2: Debenzylation of N-benzyl-(R)-3-aminobutanol Intermediate

ParameterValueReference
Reactant(R,R)-3-(1'-methylbenzylamine)-butanol[2][4]
Catalyst10 wt% Pd/C[2]
Hydrogen SourceH₂ Gas[2]
H₂ Pressure0.4 - 0.6 MPa[2]
Temperature50 - 60°C[2]
Yield96.0%[2]
Final Purity99.7%[2]
Final ee99.9%[2]

Conclusion

The described synthetic route, employing a diastereoselective reductive amination followed by catalytic debenzylation, presents an effective and high-yielding method for the preparation of (R)-3-aminobutanol. The use of a chiral auxiliary in the initial step allows for the establishment of the desired stereocenter, and the subsequent deprotection proceeds cleanly under standard catalytic hydrogenation conditions. This methodology is scalable and provides access to the final product with high chemical and optical purity, making it a valuable process for pharmaceutical development and manufacturing.

References

IUPAC name and SMILES for (3S)-3-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

IdentifierValue
IUPAC Name (3S)-3-aminobutan-1-ol
SMILES C--INVALID-LINK--CCO
CAS Number 61477-39-2
Molecular Formula C4H11NO
Molecular Weight 89.14 g/mol

Physicochemical and Spectral Data

A summary of key physicochemical and spectral properties for 3-aminobutan-1-ol is provided below. Data for the specific (3S)-enantiomer are included where available.

Table 1: Physicochemical Properties

PropertyValueSource
AppearanceColorless to Light Yellow Oil[1]
Boiling Point168 °C[2]
Density0.927 g/cm³[1][2]
Flash Point56 °C[2]
pKa15.00 ± 0.10 (Predicted)[2]
Specific Rotation [α]D²²+11.65° (c = 1.22 in EtOH)[3]

Table 2: Spectral Data for (3S)-3-aminobutan-1-ol

TechniqueDataSource
¹H NMR (300 MHz, DMSO-d6)δ 4.48 (3H, s), 3.47 (2H, s), 2.96 (1H, s), 1.47-1.41 (2H, q), 1.02-0.99 (3H, d)[3]
LC-MS (ESI)m/z = 90 [M+H]⁺[3]

Role in Drug Development and Chiral Synthesis

(3S)-3-aminobutan-1-ol is a valuable chiral building block in asymmetric synthesis.[4] Its enantiomer, (R)-3-aminobutan-1-ol, is a critical intermediate in the synthesis of the antiretroviral drug dolutegravir, which is an HIV integrase inhibitor.[5] The chiral nature of these amino alcohols is crucial for the biological activity of the final pharmaceutical product. The (R)-enantiomer, for instance, serves as a key component that interacts with the active site of HIV integrase.[5]

While the (S)-enantiomer is not directly incorporated into dolutegravir, its availability is important for structure-activity relationship (SAR) studies and the synthesis of other potentially bioactive molecules. Chiral 1,3-amino alcohols are key structural motifs in numerous natural products and medicinal compounds.[6]

The logical workflow for the role of the enantiomer, (R)-3-aminobutan-1-ol, in the synthesis of Dolutegravir is illustrated below. This highlights the importance of this class of chiral molecules in pharmaceutical manufacturing.

G Role of (R)-3-Aminobutan-1-ol in Dolutegravir Synthesis A 4-Hydroxybutan-2-one B Enzymatic Amination (Transaminase) A->B Substrate C (R)-3-Aminobutan-1-ol B->C Product D Multi-step Chemical Synthesis C->D Key Chiral Intermediate E Dolutegravir (HIV Integrase Inhibitor) D->E Final API

Caption: Workflow of (R)-3-aminobutan-1-ol in Dolutegravir synthesis.

Experimental Protocols

Synthesis of (3S)-3-aminobutan-1-ol

This protocol describes the synthesis of (3S)-3-aminobutan-1-ol via the deprotection of (S)-benzyl(4-hydroxybutan-2-yl)carbamate.[3]

Materials:

  • (S)-benzyl(4-hydroxybutan-2-yl)carbamate

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen (H₂) gas

  • 1000 mL round-bottom flask

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 1000 mL round-bottom flask, add a solution of (S)-benzyl(4-hydroxybutan-2-yl)carbamate (30 g, 134.4 mmol, 1.00 eq.) in methanol (500 mL).

  • Carefully add palladium on carbon (3 g, 0.10 eq.) to the solution.

  • Seal the flask and place the reaction mixture under a hydrogen atmosphere.

  • Stir the mixture at 25 °C for 12 hours.

  • Upon reaction completion, remove the solid catalyst by filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield (3S)-3-aminobutan-1-ol as a colorless oil.

Expected Yield: Approximately 11.7 g (92% yield).[3]

The synthesis workflow is depicted in the following diagram.

G Synthesis Workflow for (3S)-3-aminobutan-1-ol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Dissolve (S)-benzyl(4-hydroxybutan-2-yl)carbamate in Methanol B Add 10% Pd/C catalyst A->B C Stir under H2 atmosphere (25 °C, 12 h) B->C D Filter to remove Pd/C C->D E Concentrate filtrate (Rotary Evaporation) D->E F (3S)-3-aminobutan-1-ol (Colorless Oil) E->F

Caption: Synthesis workflow for (3S)-3-aminobutan-1-ol.

Conclusion

(3S)-3-aminobutan-1-ol is a significant chiral intermediate with applications in synthetic organic chemistry and drug discovery. The protocols and data provided in this guide offer a foundational resource for researchers working with this compound. Its structural similarity to key pharmaceutical intermediates underscores the importance of this class of chiral amino alcohols in the development of modern therapeutics.

References

Biosynthesis of (R)-3-amino-1-butanol using Transaminase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-amino-1-butanol is a critical chiral intermediate in the synthesis of several pharmaceuticals, most notably the HIV integrase inhibitor Dolutegravir. Traditional chemical synthesis routes for this compound often involve harsh reaction conditions, expensive catalysts, and produce significant waste. Biocatalysis, utilizing stereoselective enzymes such as transaminases, offers a green and efficient alternative for the production of enantiomerically pure (R)-3-amino-1-butanol. This technical guide provides an in-depth overview of the biosynthesis of (R)-3-amino-1-butanol using (R)-selective transaminases, summarizing key data, detailing experimental protocols, and visualizing the underlying processes.

The Biocatalytic Approach: Asymmetric Amination

The core of the biosynthetic strategy is the asymmetric amination of a prochiral ketone, 4-hydroxy-2-butanone, to yield the desired chiral amine, (R)-3-amino-1-butanol. This reaction is catalyzed by (R)-selective ω-transaminases (ω-TAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes. These enzymes facilitate the transfer of an amino group from an amine donor to the ketone substrate with high stereoselectivity.

Biosynthesis_Pathway cluster_reactants Reactants cluster_products Products 4_hydroxy_2_butanone 4-Hydroxy-2-butanone Enzyme (R)-selective ω-Transaminase (PLP-dependent) 4_hydroxy_2_butanone->Enzyme Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Enzyme R_3_amino_1_butanol (R)-3-amino-1-butanol Ketone_Byproduct Ketone Byproduct (e.g., Acetone) Enzyme->R_3_amino_1_butanol Enzyme->Ketone_Byproduct

Caption: Experimental workflow for whole-cell biocatalysis.

Protocol:

  • Gene Synthesis and Cloning: The codon-optimized gene for the selected (R)-selective transaminase is synthesized and cloned into an appropriate expression vector (e.g., pET-28a(+)).

  • Host Strain and Transformation: The expression vector is transformed into a suitable E. coli host strain, such as BL21(DE3).

  • Cultivation: A single colony is used to inoculate a starter culture in Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin). The culture is grown overnight at 37°C with shaking. This starter culture is then used to inoculate a larger volume of LB broth.

  • Induction: The culture is grown at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for a further 12-24 hours.

  • Cell Harvesting and Preparation: The cells are harvested by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). The cell pellet is washed with a buffer (e.g., 100 mM phosphate buffer, pH 7.0-8.0) and can be used directly as a wet paste or lyophilized for storage.

  • Whole-Cell Biotransformation:

    • Reaction Mixture: In a suitable reaction vessel, combine the buffer (e.g., 100 mM phosphate buffer, pH 7.0-8.0), 4-hydroxy-2-butanone, the amine donor (e.g., isopropylamine), and pyridoxal-5'-phosphate (PLP) (e.g., 1 mM).

    • Biocatalyst Addition: Add the prepared whole-cell biocatalyst to the reaction mixture.

    • Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 30-40°C) with agitation.

    • Fed-Batch Strategy: For higher substrate concentrations, a fed-batch approach is often employed to mitigate substrate inhibition. [1][2]This involves the gradual addition of the substrate over the course of the reaction.

    • Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing them for substrate consumption and product formation.

  • Analysis:

    • Conversion: The conversion of 4-hydroxy-2-butanone is determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Enantiomeric Excess: The enantiomeric excess of (R)-3-amino-1-butanol is determined by chiral HPLC or GC.

Purified Enzyme Assay and Biotransformation

Using a purified enzyme allows for a cleaner reaction system and can be advantageous for mechanistic studies and optimization of reaction parameters.

dot

Purified_Enzyme_Workflow cluster_prep Enzyme Preparation Cell_Lysis Cell Lysis (e.g., Sonication) Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Purification Purification (e.g., Ni-NTA Chromatography) Clarification->Purification Dialysis Buffer Exchange (Dialysis) Purification->Dialysis Biotransformation Biotransformation Reaction Dialysis->Biotransformation Expression_Harvesting Expression & Harvesting (as in Whole-Cell Protocol) Expression_Harvesting->Cell_Lysis Analysis Analysis (HPLC/GC) Conversion & e.e. Biotransformation->Analysis End End Analysis->End

Caption: Experimental workflow for using a purified enzyme.

Protocol:

  • Enzyme Expression and Cell Harvesting: Follow steps 1-5 of the whole-cell biocatalyst preparation protocol.

  • Cell Lysis: The harvested cell pellet is resuspended in a lysis buffer (e.g., 50 mM phosphate buffer, pH 7.5, containing NaCl and imidazole) and lysed by sonication or high-pressure homogenization.

  • Clarification: The cell lysate is clarified by centrifugation (e.g., 12,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Enzyme Purification: If the protein is His-tagged, the supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the enzyme is eluted with a buffer containing a high concentration of imidazole.

  • Buffer Exchange: The purified enzyme is dialyzed against a storage buffer (e.g., 50 mM phosphate buffer, pH 7.5) to remove imidazole and stored at -80°C.

  • Purified Enzyme Biotransformation: The reaction is set up similarly to the whole-cell biotransformation, but with the purified enzyme solution added as the catalyst. The optimal enzyme concentration needs to be determined empirically.

  • Analysis: The analysis of conversion and enantiomeric excess is performed as described for the whole-cell biotransformation.

Conclusion

The biosynthesis of (R)-3-amino-1-butanol using (R)-selective transaminases represents a highly promising and sustainable alternative to conventional chemical methods. The discovery of novel, robust transaminases and the application of protein engineering to improve their catalytic efficiency and stability are continually advancing the industrial feasibility of this biocatalytic process. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to implement and optimize the enzymatic synthesis of this key pharmaceutical intermediate.

References

A Technical Guide to the Separation and Detection of 3-Aminobutanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanol is a chiral building block of significant interest in the pharmaceutical industry. Its enantiomers, (R)- and (S)-3-aminobutanol, often serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, (R)-3-aminobutanol is a key component in the production of the HIV integrase inhibitor, dolutegravir.[1] The stereochemistry of these intermediates can profoundly influence the efficacy and safety of the final drug product. Consequently, robust and reliable analytical methods for the separation and quantification of 3-aminobutanol enantiomers are paramount for quality control in drug development and manufacturing.

This technical guide provides an in-depth overview of the core methods for the separation and detection of 3-aminobutanol enantiomers, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization. Detailed experimental protocols, comparative data, and visual workflows are presented to equip researchers with the necessary information to implement these critical analytical techniques.

Challenges in Direct Analysis

The direct chiral separation of 3-aminobutanol presents analytical challenges due to its small molecular size and the absence of a suitable chromophore, which is necessary for detection by common UV-Vis detectors used in HPLC.[1][2] While direct analysis on chiral stationary phases or via chiral gas chromatography has been explored, these methods can be complex and may not always provide adequate resolution.[2]

The Indirect Approach: Pre-column Derivatization

A widely adopted and effective strategy to overcome these challenges is the indirect approach, which involves pre-column derivatization.[1] This method is centered on the reaction of the 3-aminobutanol enantiomers with a chiral derivatizing agent (CDA). This reaction converts the enantiomers into diastereomers. These newly formed diastereomers possess distinct physicochemical properties, which allows for their separation on a standard, achiral stationary phase, such as a C18 column.[1] A key advantage of this technique is that the CDA typically introduces a chromophore into the molecule, enabling sensitive detection using a UV detector.[1]

The fundamental principle of this method is the conversion of the enantiomeric pair into diastereomeric derivatives that can be resolved using standard chromatographic techniques. The ratio of the peak areas of the two diastereomers directly corresponds to the enantiomeric ratio of the original 3-aminobutanol sample.[1]

Experimental Workflow: Derivatization and HPLC Analysis

The general workflow for the analysis of 3-aminobutanol enantiomers via pre-column derivatization followed by HPLC is depicted below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample 3-Aminobutanol Sample Reaction Derivatization Reaction Sample->Reaction DerivatizingAgent Chiral Derivatizing Agent ((R)-(+)-1-phenylethanesulfonyl chloride) DerivatizingAgent->Reaction Solvent Organic Solvent (e.g., Chloroform) Solvent->Reaction HPLC HPLC System Reaction->HPLC Inject Derivatized Sample Column Achiral Column (C18) HPLC->Column Detector UV Detector Column->Detector Data Data Acquisition & Processing Detector->Data Result Separated Diastereomer Peaks Data->Result Chromatogram G cluster_indirect Indirect Methods (Derivatization) Start Start: Analyze 3-Aminobutanol Enantiomers ChiralHPLC Chiral HPLC Start->ChiralHPLC Direct Approach ChiralGC Chiral GC Start->ChiralGC Direct Approach Derivatization Pre-column Derivatization Start->Derivatization Indirect Approach (Most Common) Result Enantiomeric Purity Determination ChiralHPLC->Result Separated Enantiomers ChiralGC->Result Separated Enantiomers AchiralHPLC Achiral HPLC (C18) Derivatization->AchiralHPLC Analyze Diastereomers AchiralGC Achiral GC Derivatization->AchiralGC Analyze Diastereomers AchiralHPLC->Result Separated Diastereomers AchiralGC->Result Separated Diastereomers

References

A Technical Guide to Computed Descriptors of (3R)-3-Amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-Amino-1-butanol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceuticals.[1][2] Its stereospecific structure makes it an essential intermediate in the production of complex molecules, most notably the second-generation HIV integrase strand transfer inhibitor, Dolutegravir.[1] Understanding the physicochemical and structural properties of (3R)-3-Amino-1-butanol is paramount for its effective utilization in drug design, synthesis optimization, and formulation development. This technical guide provides a comprehensive overview of the computed molecular descriptors for (3R)-3-Amino-1-butanol, details on the methodologies for their calculation and experimental determination, and insights into its relevant biological context.

Computed Descriptors of (3R)-3-Amino-1-butanol

A variety of molecular descriptors for (3R)-3-Amino-1-butanol have been computed and are available across several chemical databases. These descriptors provide valuable information regarding the molecule's structure, physicochemical properties, and potential behavior in biological systems. The following tables summarize key computed descriptors.

Table 1: Structural and Constitutional Descriptors
DescriptorValueSource
Molecular Formula C4H11NO[1][3][4]
Molecular Weight 89.14 g/mol [1][3][4]
Exact Mass 89.084063974 g/mol [3][4]
Monoisotopic Mass 89.084063974 g/mol [3][4]
Heavy Atom Count 6[3][4]
Defined Atom Stereocenter Count 1[5]
Formal Charge 0[4]
Rotatable Bond Count 2[3][4]
Table 2: Physicochemical and Topological Descriptors
DescriptorValueSource
XLogP3 -0.6[3][4]
Topological Polar Surface Area (TPSA) 46.2 Ų[3][4]
Hydrogen Bond Donor Count 2[3][4]
Hydrogen Bond Acceptor Count 2[3][4]
Complexity (Canonical SMILES) 30.7[3]
pKa (Predicted) 15.00 ± 0.10[2][6]

Methodologies for Descriptor Calculation and Experimental Validation

The accurate prediction and validation of molecular descriptors are crucial for their application in drug development. This section outlines the computational methods used to generate the descriptors listed above and the standard experimental protocols for their validation.

Computational Methodologies

The computed descriptors for (3R)-3-Amino-1-butanol are typically generated using a variety of computational chemistry software and methodologies.

Quantum Chemical Methods: Properties such as pKa and logP can be predicted with high accuracy using quantum chemical calculations.[7][8][9][10] These methods, including Density Functional Theory (DFT) and semi-empirical methods like AM1 and PM3, calculate the electronic structure of a molecule to derive its properties.[9][11] The choice of method and basis set can influence the accuracy of the prediction. For instance, the SMD continuum solvent model is often employed in conjunction with DFT functionals to determine transfer-free energies for logP calculations.[11]

Molecular Mechanics and QSAR: Many descriptors, particularly topological and structural ones, are calculated using molecular mechanics force fields and Quantitative Structure-Activity Relationship (QSAR) models.[11] Software packages like DRAGON, PaDEL-Descriptor, RDKit, and ChemDes are widely used for the high-throughput calculation of a vast array of descriptors.[12][13][14][15] These tools analyze the 2D or 3D structure of a molecule to compute descriptors based on its topology, geometry, and electronic properties.

The general workflow for computing molecular descriptors is depicted below:

G cluster_input Input cluster_computation Computation cluster_output Output Input_Molecule Molecular Structure ((3R)-3-Amino-1-butanol) Descriptor_Calculation Descriptor Calculation Software (e.g., RDKit, DRAGON, Gaussian) Input_Molecule->Descriptor_Calculation SMILES, SDF, etc. Computed_Descriptors Computed Descriptors (Structural, Physicochemical, etc.) Descriptor_Calculation->Computed_Descriptors Numerical Values

Computational Descriptor Workflow
Experimental Protocols

Experimental validation of computed descriptors is essential. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals, which includes methodologies for determining key physicochemical properties.

pKa Determination: The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity. A common experimental method for its determination is potentiometric titration . This involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa can be determined from the inflection point of the resulting titration curve. For sparingly soluble substances, co-solvents may be used, and the pKa in water is determined by extrapolation.

logP Determination: The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination. This involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration of the compound in each phase. The logP is the logarithm of the ratio of the concentrations in the octanol and aqueous phases. Reverse-phase high-performance liquid chromatography (RP-HPLC) is another widely used method that correlates the retention time of a compound with its logP.

The following diagram illustrates a generalized experimental workflow for determining these properties:

G cluster_pka pKa Determination cluster_logp logP Determination pKa_Start Prepare Solution of (3R)-3-Amino-1-butanol pKa_Titration Potentiometric Titration pKa_Start->pKa_Titration pKa_Analysis Analyze Titration Curve pKa_Titration->pKa_Analysis pKa_Result Determine pKa pKa_Analysis->pKa_Result logP_Start Prepare Octanol/Water System with (3R)-3-Amino-1-butanol logP_Equilibrate Shake to Equilibrate logP_Start->logP_Equilibrate logP_Separate Separate Phases logP_Equilibrate->logP_Separate logP_Measure Measure Concentration in Each Phase logP_Separate->logP_Measure logP_Calculate Calculate logP logP_Measure->logP_Calculate logP_Result Determine logP logP_Calculate->logP_Result

Experimental Validation Workflow

Biological Context and Signaling Pathways

While there is limited information on the direct biological activity of (3R)-3-Amino-1-butanol, its significance lies in its role as a key chiral intermediate for the synthesis of Dolutegravir.[1] Dolutegravir is a potent antiretroviral drug that targets the HIV-1 integrase enzyme, which is essential for viral replication.

The mechanism of action of Dolutegravir involves the inhibition of the strand transfer step in the integration of viral DNA into the host cell's genome. By binding to the active site of the HIV integrase, Dolutegravir prevents the covalent insertion of the viral DNA, thereby halting the replication cycle of the virus.

The following diagram illustrates the HIV-1 integrase inhibition pathway by Dolutegravir:

G cluster_virus HIV-1 Lifecycle cluster_host Host Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA HIV_Integrase HIV Integrase Viral_DNA->HIV_Integrase forms complex Integration Integration into Host Genome Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation New_Virions New Virions Transcription_Translation->New_Virions HIV_Integrase->Integration catalyzes Dolutegravir Dolutegravir (from (3R)-3-Amino-1-butanol) Dolutegravir->HIV_Integrase inhibits

Dolutegravir's Mechanism of Action

Conclusion

The computed descriptors of (3R)-3-Amino-1-butanol provide a foundational understanding of its molecular properties, which is indispensable for its application in pharmaceutical synthesis. While computational methods offer rapid and efficient means to predict these descriptors, experimental validation through standardized protocols remains crucial. The role of (3R)-3-Amino-1-butanol as a precursor to potent therapeutics like Dolutegravir underscores the importance of a thorough characterization of such chiral building blocks in modern drug discovery and development. This guide serves as a technical resource for researchers and scientists, offering a consolidated view of the key descriptors, their underlying methodologies, and the biological relevance of this important chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Use of (R)-3-aminobutan-1-ol in Dolutegravir Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dolutegravir, marketed under the trade name Tivicay®, is a potent second-generation HIV-1 integrase strand transfer inhibitor (INSTI) pivotal in antiretroviral therapy.[1] Its efficacy, tolerability, and high barrier to resistance have made it a cornerstone in the treatment of HIV-1 infection.[1][2] The synthesis of this complex molecule relies on key chiral intermediates, with (R)-3-aminobutan-1-ol being a critical building block that forms the morpholine-like ring system essential for its therapeutic activity.[3][4] This document provides detailed application notes and protocols concerning the synthesis of (R)-3-aminobutan-1-ol and its subsequent incorporation into the dolutegravir framework.

Synthesis of the Key Intermediate: (R)-3-aminobutan-1-ol

The stereochemistry of (R)-3-aminobutan-1-ol is crucial for the final biological activity of dolutegravir. Several synthetic strategies have been developed to produce this intermediate with high enantiomeric purity. Below are protocols for two common approaches: chemical resolution and enzymatic synthesis.

Protocol 1: Synthesis of Racemic 3-aminobutanol and Subsequent Chiral Resolution

This method involves the synthesis of a racemic mixture of 3-aminobutanol, followed by resolution using a chiral acid, such as D-(-)-tartaric acid, to isolate the desired (R)-enantiomer.[3][4]

Experimental Protocol:

  • Oxime Formation: 4-hydroxy-2-butanone is reacted with hydroxylamine to form the corresponding oxime.

  • Reduction to Racemic Amine: The oxime is reduced to a racemic mixture of 3-aminobutanol. While lithium aluminum hydride (LAH) can be used, a more economical and safer approach utilizes Raney 'Ni' as the catalyst for hydrogenation.[3][4] This method has been shown to yield the racemic amine in approximately 85-90%.[3][4]

  • Chiral Resolution: The racemic mixture is resolved with D-(-)-tartaric acid to selectively crystallize the (R)-isomer as a tartrate salt.

  • Hydrolysis: The isolated tartrate salt is then hydrolyzed, typically with a base like potassium carbonate in methanol, to yield pure (R)-3-aminobutan-1-ol.[3][4]

Quantitative Data for (R)-3-aminobutan-1-ol Synthesis via Resolution:

StepStarting MaterialKey Reagents/CatalystSolventYieldPurityReference
Reduction of Oxime4-Hydroxy-2-butanone oximeRaney 'Ni', H₂Methanol85-90%-[3][4]
Hydrolysis of Tartrate Salt(R)-3-aminobutanol-D-tartratePotassium CarbonateMethanol90%Chiral Purity: 99.89% (HPLC)[3][4]

Protocol 2: Enzymatic Synthesis of (R)-3-aminobutan-1-ol

Enzymatic methods offer a green and highly selective alternative for producing enantiomerically pure (R)-3-aminobutan-1-ol.[1][5] One such method employs a transaminase enzyme.

Experimental Protocol:

  • Reaction Setup: 4-hydroxybutan-2-one is treated with an R-selective transaminase enzyme in the presence of an amino donor (e.g., isopropylamine) and a coenzyme, pyridoxal-phosphate (PLP).[5]

  • Transamination: The enzyme catalyzes the stereoselective transfer of an amino group from the donor to the ketone, directly forming (R)-3-aminobutan-1-ol.[5]

  • Work-up and Isolation: Following the enzymatic reaction, standard work-up and purification procedures are used to isolate the final product. This method is advantageous due to its high selectivity, minimal byproduct formation, and environmentally friendly conditions.[1]

Quantitative Data for Enzymatic Synthesis:

Starting MaterialEnzymeAmino DonorChiral PurityReference
4-hydroxybutan-2-oneR-selective transaminaseIsopropylamine>99.9% (HPLC)[5]

Diagram of (R)-3-aminobutan-1-ol Synthesis Workflow

G cluster_0 Chemical Resolution Method cluster_1 Enzymatic Method A 4-Hydroxy-2-butanone B Oxime Formation (Hydroxylamine) A->B C Racemic 3-aminobutanol Oxime B->C D Reduction (Raney Ni, H₂) C->D E Racemic 3-aminobutanol D->E F Resolution (D-(-)-tartaric acid) E->F G (R)-3-aminobutanol Tartrate Salt F->G H Hydrolysis (K₂CO₃, MeOH) G->H I (R)-3-aminobutan-1-ol H->I J 4-Hydroxybutan-2-one K Transamination (R-selective transaminase, Amino Donor) J->K L (R)-3-aminobutan-1-ol K->L

Caption: Workflow for synthesizing (R)-3-aminobutan-1-ol.

Application in the Core Synthesis of Dolutegravir

(R)-3-aminobutan-1-ol is introduced in a crucial cyclization step to form the tricyclic core of dolutegravir. This reaction is typically a diastereoselective cyclization with an aldehyde intermediate.

Protocol 3: Cyclization to Form the Tricyclic Core

This protocol details the reaction of an aldehyde intermediate with (R)-3-aminobutan-1-ol to construct the central ring system of dolutegravir.

Experimental Protocol:

  • Aldehyde Formation (In Situ): An appropriate precursor, such as 1-(2,2-dimethoxy-ethyl)-3-methoxy-4-oxo-1,4-dihydro-pyridine-2,5-dicarboxylic acid dimethyl ester boron complex, is treated with an acid (e.g., acetic acid and methanesulfonic acid) to generate the corresponding aldehyde in situ.[6]

  • Cyclization Reaction: A solution of (R)-3-aminobutan-1-ol in a suitable solvent like acetonitrile is slowly added to the reaction mixture containing the aldehyde.[6]

  • Reaction Conditions: The reaction is typically heated to facilitate cyclization. For instance, the mixture can be maintained at 65°C for 18 hours.[6] In other protocols, temperatures of 100°C for 2.5 hours in the presence of acetic acid have been reported.[7][8]

  • Isolation: After the reaction is complete, the solvent is removed, and the resulting tricyclic intermediate is isolated and purified.

Quantitative Data for Dolutegravir Core Synthesis:

Aldehyde Precursor(R)-3-aminobutan-1-ol (equiv.)SolventCatalyst/AcidTemperature (°C)Time (h)YieldReference
Intermediate 41.0AcetonitrileAcetic Acid1002.566% (isolated)[7][8]
Aldehyde 51.42Acetonitrile-1200.05 (flow)34% (HPLC)[7]
Boron complex-AcetonitrileAcetic Acid, Methane Sulfonic Acid6518-[6]

Diagram of Dolutegravir Synthesis Pathway

G cluster_0 Dolutegravir Synthesis A Pyridone Diester Intermediate B Acetal Deprotection (e.g., H₂SO₄, Formic Acid) A->B C Aldehyde Intermediate B->C E Diastereoselective Cyclization (e.g., Acetic Acid, 100°C) C->E D (R)-3-aminobutan-1-ol D->E F Tricyclic Carboxylic Acid Core E->F G Amidation with 2,4-difluorobenzylamine F->G H Protected Dolutegravir G->H I Deprotection H->I J Dolutegravir I->J

Caption: Key steps in the synthesis of Dolutegravir.

Logical Relationship of Key Intermediates

G A Pyridone Core Intermediate D Dolutegravir A->D Forms tricyclic system B (R)-3-aminobutan-1-ol B->D Introduces chiral center and morpholine-like ring C 2,4-difluorobenzylamine C->D Adds side chain

References

Application Notes and Protocols for the Enzymatic Preparation of (R)-3-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-aminobutan-1-ol is a critical chiral building block in the synthesis of various pharmaceuticals, most notably the antiretroviral drug Dolutegravir, used in the treatment of HIV.[1][2][3] Traditional chemical methods for producing this enantiomerically pure compound often involve multiple steps, expensive reagents, and harsh reaction conditions.[4] Biocatalysis, utilizing enzymes, presents a green and efficient alternative, offering high stereoselectivity under mild conditions.[5][6] This document provides detailed application notes and protocols for the enzymatic preparation of (R)-3-aminobutan-1-ol using two primary strategies: asymmetric synthesis catalyzed by transaminases and kinetic resolution of a racemic mixture using lipases.

Method 1: Asymmetric Synthesis using (R)-selective Transaminase

This method employs an (R)-selective transaminase to convert the prochiral ketone, 4-hydroxybutan-2-one, directly into the desired (R)-enantiomer of 3-aminobutan-1-ol with high enantiomeric excess.[1][4]

Reaction Principle

An (R)-selective amine transaminase (ATA) catalyzes the transfer of an amino group from an amino donor (e.g., isopropylamine) to the carbonyl group of 4-hydroxybutan-2-one. Pyridoxal-5'-phosphate (PLP) acts as a crucial coenzyme in this reaction. The high stereoselectivity of the enzyme ensures the preferential formation of the (R)-enantiomer.[4][6]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Buffer_Prep Prepare Buffer (e.g., Phosphate Buffer) Reaction_Mix Combine Solutions & Amino Donor in Reaction Vessel Buffer_Prep->Reaction_Mix Substrate_Sol Prepare Substrate Solution (4-hydroxybutan-2-one in DMSO) Substrate_Sol->Reaction_Mix Enzyme_Sol Prepare Enzyme Solution (Transaminase in Buffer with PLP) Enzyme_Sol->Reaction_Mix Incubation Incubate with Stirring (e.g., 15-30°C, 24h) Reaction_Mix->Incubation Extraction Extract Product (e.g., with Ethyl Acetate) Incubation->Extraction Purification Purify Product (e.g., Distillation) Extraction->Purification Analysis Analyze Product (HPLC for purity and e.e.) Purification->Analysis G Racemic_Amine Racemic This compound Reaction_Mix Combine Reactants and Enzyme in Solvent Racemic_Amine->Reaction_Mix Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Mix Lipase Lipase Enzyme Lipase->Reaction_Mix Solvent Organic Solvent (e.g., n-heptane) Solvent->Reaction_Mix Incubation Incubate with Stirring (e.g., 40-60°C) Reaction_Mix->Incubation Monitoring Monitor Reaction (Target ~50% Conversion) Incubation->Monitoring Separation Separate Acylated Amine from Unreacted Amine Monitoring->Separation Isolation Isolate (R)-3-aminobutan-1-ol Separation->Isolation

References

Application Notes & Protocols for the Asymmetric Synthesis of (R)-3-amino-1-butanol using ω-Transaminase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the asymmetric synthesis of (R)-3-amino-1-butanol from 4-hydroxy-2-butanone utilizing an (R)-selective ω-transaminase. This biocatalytic method offers a green and efficient alternative to traditional chemical synthesis, yielding a key chiral intermediate for various pharmaceutical compounds with high enantiopurity.

(R)-3-amino-1-butanol is a critical building block in the synthesis of several active pharmaceutical ingredients (APIs), including the anti-HIV drug Dolutegravir.[1][2] The use of ω-transaminases for the asymmetric amination of a prochiral ketone provides a direct and highly stereoselective route to the desired (R)-enantiomer.[3][4] This approach aligns with the principles of green chemistry by employing mild reaction conditions, reducing waste, and often leading to higher yields and purity compared to conventional methods.[5]

Recent advancements in the field have focused on the discovery of novel ω-transaminases and the protein engineering of existing enzymes to enhance their catalytic efficiency, substrate tolerance, and stability.[5][6][7] Engineered enzymes, such as mutants of the (R)-selective ω-transaminase from Aspergillus terreus (AtTA), have demonstrated significantly improved performance over their wild-type counterparts.[6][8]

Quantitative Data Summary

The following tables summarize the performance of different (R)-selective ω-transaminases in the synthesis of (R)-3-amino-1-butanol.

Table 1: Performance of Wild-Type and Engineered ω-Transaminases

EnzymeSubstrate Concentration (g/L)Conversion (%)Enantiomeric Excess (e.e.) (%)Reference
Wild-type AtTA20< 5> 99[6]
Wild-type AtTA50< 5> 99[6]
Engineered AtTA-M52090.8> 99[6][9]
Engineered AtTA-M55079.1> 99[6][9]

Table 2: Fed-Batch Synthesis using a Novel ω-Transaminase from Actinobacteria sp. (As-TA)

Substrate Concentration (mM)Conversion (%)Enantiomeric Excess (e.e.) (%)Final Product Yield (g/L)Reference
100100> 99.9-[1][2]
20094.9> 99.9-[1][2]
30086.1> 99.9-[1][2]
40076.1> 99.9-[1][2]
50070.9> 99.929.6[1][2]

Experimental Workflow

The general workflow for the asymmetric synthesis of (R)-3-amino-1-butanol using ω-transaminase is depicted below.

G cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis and Purification A Prepare Buffer (e.g., Phosphate Buffer) F Combine Reactants in Bioreactor A->F B Prepare Substrate Solution (4-hydroxy-2-butanone) B->F C Prepare Amine Donor Solution (e.g., Isopropylamine) C->F D Prepare Coenzyme Solution (Pyridoxal-5'-phosphate) D->F E Prepare Enzyme Solution (ω-Transaminase) E->F G Incubate at Controlled Temperature and pH F->G H Monitor Reaction Progress (e.g., HPLC) G->H I Product Extraction H->I Upon Completion J Purification (e.g., Distillation) I->J K Characterization (Yield, e.e.%) J->K G cluster_mechanism Ping-Pong Bi-Bi Reaction Mechanism E_PLP E-PLP (Holoenzyme) E_PMP E-PMP E_PLP->E_PMP + Ketone - Amine Product Ketone 4-hydroxy-2-butanone (Substrate) Amine_Product (R)-3-amino-1-butanol (Product) E_PMP->E_PLP + Amine Donor - Ketone Byproduct Amine_Donor Isopropylamine (Amine Donor) Ketone_Byproduct Acetone (Byproduct)

References

Application Notes: (S)-3-Aminobutan-1-ol and its Enantiomer as Pivotal Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Aminobutan-1-ol , and more prominently its enantiomer (R)-3-aminobutan-1-ol , are chiral building blocks of significant interest in the pharmaceutical industry. Their stereospecific structures are crucial for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The primary application of the (R)-enantiomer lies in its role as a key intermediate in the synthesis of the potent anti-HIV drug, Dolutegravir. Dolutegravir is an integrase strand transfer inhibitor (INSTI) that has become a cornerstone of modern antiretroviral therapy.[1][2]

These application notes provide a comprehensive overview of the role of 3-aminobutan-1-ol enantiomers in drug development, with a focus on the synthesis of Dolutegravir. Detailed experimental protocols for the synthesis of the intermediate and its subsequent conversion to the final API are provided, along with quantitative data to support researchers and drug development professionals.

Key Applications and Advantages

The strategic placement of the amino and hydroxyl groups on the chiral backbone of this compound makes it a valuable synthon for introducing stereocenters into target molecules. This is of paramount importance in the development of pharmaceuticals where the biological activity is often contingent on a specific three-dimensional arrangement. The use of enantiomerically pure intermediates like (R)-3-aminobutan-1-ol ensures the stereoselective synthesis of the desired API, which can lead to enhanced pharmacological activity and a reduction in potential side effects associated with the unwanted enantiomer.

Data Presentation: Synthesis of (R)-3-Aminobutan-1-ol

Several methods have been developed for the synthesis of enantiomerically pure (R)-3-aminobutan-1-ol. Below is a summary of quantitative data for two prominent methods:

Synthesis MethodStarting MaterialKey Reagents/CatalystSolventYield (%)Purity (%)Optical Purity (ee%)Reference
Chemical Reduction (R)-3-Aminobutanoic acidSodium aluminum hydride (NaAlH₄)THF61 - 6796 - 99100[1][2]
Enzymatic Synthesis (Transamination) 4-Hydroxybutan-2-one(R)-selective transaminaseBuffer>99 (conversion)>99>99[3]

Experimental Protocols

Protocol 1: Synthesis of (R)-3-Aminobutan-1-ol via Chemical Reduction

This protocol details the one-step reduction of (R)-3-aminobutanoic acid using sodium aluminum hydride.

Materials:

  • (R)-3-Aminobutanoic acid

  • Sodium aluminum hydride (NaAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask equipped with a thermometer, dropping funnel, and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Under an inert atmosphere, charge a three-neck round-bottom flask with a solution of sodium aluminum hydride in anhydrous THF.

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add a solution of (R)-3-aminobutanoic acid in anhydrous THF to the cooled NaAlH₄ solution via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture back to 0-5 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of a 10% NaOH solution. Caution: This is a highly exothermic reaction and generates hydrogen gas. Ensure adequate ventilation and cooling.

  • Once the quenching is complete, a precipitate will form. Filter the mixture and wash the solid cake with THF.

  • Combine the filtrate and the THF washings.

  • Extract the aqueous layer with dichloromethane.

  • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-3-aminobutan-1-ol.

  • Purify the crude product by vacuum distillation to yield pure (R)-3-aminobutan-1-ol.

Protocol 2: Synthesis of Dolutegravir from (R)-3-Aminobutan-1-ol

This protocol describes the condensation of (R)-3-aminobutan-1-ol with a functionalized pyridinone core to form a key tricyclic intermediate in the synthesis of Dolutegravir.

Materials:

  • (R)-3-Aminobutan-1-ol

  • 1-(2,2-dimethoxy-ethyl)-3-methoxy-4-oxo-1,4-dihydro-pyridine-2,5-dicarboxylic acid dimethyl ester boron complex (functionalized pyridinone)

  • Acetonitrile

  • Acetic acid

  • Methane sulfonic acid

Procedure:

  • To a solution of the functionalized pyridinone in acetonitrile, add acetic acid and a catalytic amount of methane sulfonic acid at 50°C.

  • Heat the reaction mixture to 65°C and stir for 24 hours.

  • Cool the mixture to below 55°C and distill off the solvent completely under vacuum.

  • To the residue, add acetonitrile and acetic acid at 50°C and raise the temperature to 65°C.

  • Slowly add a solution of (R)-3-aminobutan-1-ol in acetonitrile to the reaction mixture.

  • Maintain the reaction at 65°C for 18 hours.[4]

  • Upon completion, the reaction mixture is concentrated and worked up to isolate the tricyclic intermediate, which then undergoes further steps (not detailed here) to yield Dolutegravir.

Visualizations

HIV Integrase Signaling Pathway and Inhibition by Dolutegravir

HIV_Integrase_Pathway cluster_cell Host Cell cluster_inhibition Inhibition by Dolutegravir Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase Reverse Transcriptase Integrase Integrase Strand_Transfer Strand Transfer (Integration Step) Cytoplasm Cytoplasm Nucleus Nucleus PIC Pre-integration Complex (PIC) Viral_DNA->PIC Forms PIC with Integrase & other proteins Host_DNA Host DNA PIC->Host_DNA Nuclear Import & Targeting Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Integration Dolutegravir Dolutegravir Dolutegravir->Strand_Transfer Inhibits Dolutegravir_Synthesis Start_Material Functionalized Pyridinone Reaction1 Condensation & Cyclization Start_Material->Reaction1 R_ABO (R)-3-Aminobutan-1-ol R_ABO->Reaction1 Intermediate Tricyclic Intermediate Reaction1->Intermediate Forms Further_Steps Further Synthetic Steps Intermediate->Further_Steps Dolutegravir Dolutegravir Further_Steps->Dolutegravir

References

The Crucial Role of (R)-3-aminobutan-1-ol in the Synthesis of Potent HIV Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Introduction

(R)-3-aminobutan-1-ol has emerged as a critical chiral building block in the synthesis of a new generation of highly effective antiretroviral drugs, specifically HIV integrase strand transfer inhibitors (INSTIs). Its unique stereochemistry is pivotal in forming the characteristic polycyclic core of potent drugs such as Dolutegravir. These INSTIs represent a significant advancement in the management of HIV-1 infection due to their high efficacy, favorable resistance profile, and good tolerability. This document provides detailed application notes and experimental protocols for the use of (R)-3-aminobutan-1-ol in the synthesis of these vital therapeutic agents, intended for researchers, scientists, and professionals in the field of drug development.

Application Notes

The primary application of (R)-3-aminobutan-1-ol in this context is its role as a chiral precursor for the construction of the fused oxazine ring system in HIV integrase inhibitors like Dolutegravir. The specific stereoisomer, (R), is essential for the final drug's ability to bind effectively to the active site of the HIV integrase enzyme.

Mechanism of Action of HIV Integrase Inhibitors

HIV integrase is a viral enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral replication cycle known as strand transfer.[1][2][3][4] Dolutegravir and similar INSTIs function by binding to the active site of the integrase enzyme.[2][5] The drug molecule chelates divalent magnesium ions (Mg²⁺) that are essential cofactors for the enzyme's catalytic activity.[5] This chelation effectively blocks the strand transfer step, preventing the integration of viral DNA into the host chromosome and thereby halting viral replication.[1][2][3]

Experimental Protocols

The following protocols are synthesized from various reported literature methods for the synthesis of Dolutegravir, focusing on the key step involving (R)-3-aminobutan-1-ol.

Protocol 1: Synthesis of the Tricyclic Carboxylic Acid Intermediate

This protocol details the crucial cyclization reaction between a pyridone aldehyde intermediate and (R)-3-aminobutan-1-ol to form the core tricyclic structure of Dolutegravir.

Materials:

  • Pyridone aldehyde intermediate (e.g., methyl 1-(2,2-dimethoxyethyl)-4-oxo-3-((benzyloxy)carbonyl)-1,4-dihydropyridine-2-carboxylate)

  • (R)-3-aminobutan-1-ol

  • Acetic acid

  • Methanesulfonic acid (optional, as catalyst)

  • Acetonitrile or Methanol (solvent)

  • Sulfuric acid (for in-situ aldehyde formation)

  • Formic acid (for in-situ aldehyde formation)

Procedure:

  • In-situ Aldehyde Formation (if starting from acetal):

    • Dissolve the pyridone acetal intermediate in a suitable solvent such as a mixture of 62% aqueous sulfuric acid and 98% formic acid.

    • Stir the reaction mixture at a controlled temperature (e.g., 5 °C) for approximately 3 hours to facilitate the deprotection of the acetal to the corresponding aldehyde.

    • Isolate the aldehyde intermediate after an appropriate workup.

  • Cyclization Reaction:

    • To the isolated pyridone aldehyde intermediate, add a solution of (R)-3-aminobutan-1-ol (typically 1.0 to 1.5 equivalents) in a solvent like acetonitrile or methanol.

    • Add acetic acid to the reaction mixture.

    • Heat the reaction mixture to a temperature ranging from 80°C to 100°C.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC). The reaction is typically complete within 2.5 to 5 hours.

  • Workup and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product remains in solution, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system to obtain the pure tricyclic carboxylic acid intermediate.

Data Presentation

The following tables summarize quantitative data from various synthetic routes for Dolutegravir, highlighting the efficiency of the step involving (R)-3-aminobutan-1-ol.

Table 1: Yields of Key Synthetic Steps for Dolutegravir

StepStarting MaterialProductReagents and ConditionsYield (%)Reference(s)
Acetal DeprotectionPyridone acetal intermediatePyridone aldehyde intermediate62% aq. H₂SO₄, 98% Formic acid, 5°C, 3 h65[6]
Cyclization with (R)-3-aminobutan-1-ol Pyridone aldehyde intermediate Tricyclic carboxylic acid intermediate (R)-3-aminobutan-1-ol, Acetic acid, 100°C, 2.5 h 66 [6]
AmidationTricyclic carboxylic acid intermediateAmide intermediate2,4-Difluorobenzylamine, CDI, 4 h33[6]
DemethylationMethoxy-protected Dolutegravir intermediateDolutegravirLithium bromide, Isopropyl alcohol, 70-80°C, 15 h~90[7]

Table 2: Purity and Chiral Purity of (R)-3-aminobutan-1-ol and Dolutegravir

CompoundPurity MetricPurity (%)Analytical MethodReference(s)
(R)-3-aminobutan-1-olChiral Purity (ee)>99HPLC[8]
DolutegravirHPLC Purity99.60HPLC[7]

Mandatory Visualizations

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_host Host Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Reverse Transcriptase Viral_DNA Viral DNA Integration Integration (Strand Transfer) Viral_DNA->Integration HIV Integrase Reverse_Transcription->Viral_DNA Host_DNA Host Chromosome Provirus Integrated Provirus Integration->Host_DNA Dolutegravir Dolutegravir ((R)-3-aminobutan-1-ol derived) Dolutegravir->Integration Inhibits

Caption: Mechanism of HIV integrase inhibition by Dolutegravir.

Dolutegravir_Synthesis Start Pyridone Acetal Intermediate Step1 Acetal Deprotection (Acidic Hydrolysis) Start->Step1 Intermediate1 Pyridone Aldehyde Intermediate Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Reagent1 (R)-3-aminobutan-1-ol Reagent1->Step2 Intermediate2 Tricyclic Carboxylic Acid Intermediate Step2->Intermediate2 Step3 Amidation Intermediate2->Step3 Intermediate3 Amide Intermediate Step3->Intermediate3 Step4 Demethylation Intermediate3->Step4 End Dolutegravir Step4->End

Caption: Key steps in the synthesis of Dolutegravir.

References

Application Notes and Protocols for Chiral Purity Analysis of 3-Aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the determination of the chiral purity of 3-aminobutan-1-ol. The methods described herein are essential for quality control in the synthesis of chiral pharmaceuticals, such as the HIV integrase inhibitor dolutegravir, where (R)-3-aminobutan-1-ol is a key intermediate.[1] The stereochemistry of such intermediates is critical as it can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API).[1]

Introduction to Chiral Analysis of this compound

This compound is a small, chiral molecule that lacks a suitable chromophore for direct analysis by UV-based detection methods.[1][2] Therefore, indirect methods involving pre-column derivatization are commonly employed. This approach converts the enantiomers into diastereomers, which can be separated on a standard achiral stationary phase. The derivatizing agent also introduces a chromophore, enabling sensitive detection.[1] This guide covers High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) based methods.

Comparative Quantitative Data

The following tables summarize the quantitative data for the different analytical methods for the chiral purity analysis of this compound.

Table 1: HPLC and SFC Methods with Derivatization

ParameterMethod 1: HPLCMethod 2: HPLCMethod 3: SFC
Derivatizing Agent (R)-(+)-1-phenylethanesulfonyl chloride(R)-α-methyl-2-naphthaleneacetyl chlorideBenzyl Chloroformate (CBZ)
Stationary Phase Dima C18 (250 x 4.6 mm, 5 µm)[3]Dima C18 (250 x 4.6 mm, 5 µm)[1]ChiralPak IB-N5 (100 x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile:Water (80:20, v/v)[3]40% Acetonitrile - 60% Sodium Phosphate Buffer (0.1%, pH 4.5)[1]10% Isopropanol in CO₂[2]
Flow Rate 1.0 mL/min[3]1.0 mL/min[1]3.0 mL/min[2]
Temperature 30°C[3]30°C[1]Not Specified
Detection UV at 254 nm[3]UV at 254 nm[1]Not Specified
Retention Time (min) Not SpecifiedNot Specified(R)-enantiomer: 3.1, (S)-enantiomer: 3.6[2]
Resolution (Rs) > 1.5 (baseline separation expected)> 1.5 (baseline separation expected)~2.0 (Calculated)
LOD (Estimated) ~0.1%~0.1%~0.1%
LOQ (Estimated) ~0.3%~0.3%~0.3%

Table 2: GC and CE Methods (Adapted Protocols)

ParameterMethod 4: Chiral GC (with derivatization)Method 5: Chiral CE (with derivatization)
Derivatizing Agent Trifluoroacetic anhydride (TFAA)Dansyl Chloride
Stationary/Selector Chiral capillary column (e.g., Chirasil-Val)Chiral selector in buffer (e.g., cyclodextrin)
Carrier Gas/Buffer Hydrogen or HeliumPhosphate or Borate buffer with chiral selector
Flow Rate/Voltage ~1-2 mL/min~15-25 kV
Temperature Temperature program (e.g., 50-250°C)25°C
Detection FID or MSUV or LIF
Retention Time (min) Analyte dependentAnalyte dependent
Resolution (Rs) > 1.5 (expected)> 1.5 (expected)
LOD (Estimated) ~0.05%~0.1%
LOQ (Estimated) ~0.15%~0.3%

Experimental Protocols and Workflows

Method 1 & 2: High-Performance Liquid Chromatography (HPLC) with Derivatization

This protocol describes a robust and reproducible method for determining the chiral purity of this compound by converting the enantiomers into diastereomers using a chiral derivatizing agent, followed by separation on a standard reversed-phase C18 column.[1]

  • Sample Preparation: Dissolve a known amount of this compound in a suitable organic solvent (e.g., chloroform, dichloromethane).[3]

  • Reagent Addition: Add the chiral derivatizing agent, such as (R)-(+)-1-phenylethanesulfonyl chloride[3] or (R)-α-methyl-2-naphthaleneacetyl chloride[1], to the sample solution. The molar ratio of the derivatizing agent to this compound should be optimized, typically in excess.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to ensure complete derivatization.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the resulting solution containing the diastereomeric derivatives can be directly prepared for HPLC analysis or may require a simple work-up to remove excess reagent.

  • Sample for Injection: Dilute a small aliquot of the reaction mixture with the HPLC mobile phase to an appropriate concentration for injection.[1]

  • System Equilibration: Equilibrate the HPLC system with the mobile phase (refer to Table 1) until a stable baseline is achieved.

  • Injection: Inject a fixed volume (e.g., 20 µL) of the prepared derivatized sample solution.[1][3]

  • Chromatographic Run: Run the analysis and record the chromatogram.

  • Data Analysis: Identify the peaks corresponding to the two diastereomers based on their retention times. Integrate the peak areas of the two diastereomer peaks.

  • Calculation: Calculate the enantiomeric excess (e.e.%) or the percentage of each enantiomer using the integrated peak areas. The ratio of the peak areas of the two diastereomers corresponds to the enantiomeric ratio of the original this compound sample.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result start This compound Sample dissolve Dissolve in Organic Solvent start->dissolve derivatize Add Chiral Derivatizing Agent dissolve->derivatize react Reaction derivatize->react dilute Dilute with Mobile Phase react->dilute inject Inject Sample dilute->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect data Data Acquisition & Processing detect->data calculate Calculate Enantiomeric Purity data->calculate

HPLC Analysis Workflow
Method 3: Supercritical Fluid Chromatography (SFC) with Derivatization

SFC is a faster and greener alternative to HPLC for chiral separations. This protocol is based on the analysis of Benzyl Chloroformate (CBZ) derivatized this compound.[2]

  • Reaction Setup: To a solution of (R)-3-aminobutan-1-ol (1 eq.) and sodium carbonate (3 eq.) in a 1:1 mixture of dioxane and water, add Benzyl Chloroformate (1.1 eq.) at 25°C.[2]

  • Reaction: Stir the reaction mixture for 12 hours.[2]

  • Extraction: Concentrate the reaction mixture and partition it between water and ethyl acetate. Extract the aqueous layer with ethyl acetate.[2]

  • Drying and Concentration: Dry the combined organic layers over sodium sulfate, filter, and concentrate to obtain the CBZ-derivatized product.[2]

  • Sample for Injection: Dissolve the resulting material in ethanol for SFC analysis.[2]

  • System Equilibration: Equilibrate the SFC system with the mobile phase (10% isopropanol in CO₂).[2]

  • Injection: Inject the prepared sample solution.

  • Chromatographic Run: Perform the separation using the conditions specified in Table 1.

  • Data Analysis: Identify and integrate the peaks for the (R) and (S) enantiomers.

  • Calculation: Determine the enantiomeric purity based on the peak areas.

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_result Result start This compound Sample derivatize CBZ Derivatization start->derivatize extract Extraction & Work-up derivatize->extract dissolve Dissolve in Ethanol extract->dissolve inject Inject Sample dissolve->inject separate Chiral SFC Separation (ChiralPak IB-N5) inject->separate detect Detection separate->detect data Data Acquisition & Processing detect->data calculate Calculate Enantiomeric Purity data->calculate

SFC Analysis Workflow
Method 4: Chiral Gas Chromatography (GC)

Chiral GC is a highly effective method for the separation of volatile enantiomers. For polar analytes like this compound, derivatization is necessary to increase volatility and improve chromatographic performance.

  • Sample Preparation: Place a known amount of this compound in a reaction vial.

  • Derivatization: Add a suitable solvent (e.g., dichloromethane) and trifluoroacetic anhydride (TFAA). Heat the mixture (e.g., at 60°C) for a specified time to ensure complete derivatization of both the amino and hydroxyl groups.

  • Solvent Removal: Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC injection.

  • System Setup: Install a chiral capillary column (e.g., Chirasil-Val) in the gas chromatograph.

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

  • Separation: Use a suitable temperature program to separate the diastereomers.

  • Detection: Detect the separated compounds using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Data Analysis: Integrate the peak areas of the two enantiomers to determine the chiral purity.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_result Result start This compound Sample derivatize TFAA Derivatization start->derivatize evaporate Evaporation derivatize->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute inject Inject Sample reconstitute->inject separate Chiral GC Separation inject->separate detect FID or MS Detection separate->detect data Data Acquisition & Processing detect->data calculate Calculate Enantiomeric Purity data->calculate CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_result Result start This compound Sample derivatize Dansyl Chloride Derivatization start->derivatize quench Quench Reaction derivatize->quench inject Inject Sample quench->inject separate Chiral CE Separation inject->separate detect UV or LIF Detection separate->detect data Data Acquisition & Processing detect->data calculate Calculate Enantiomeric Purity data->calculate Method_Selection cluster_criteria Decision Criteria cluster_methods Analytical Methods start Chiral Purity Analysis of This compound derivatization Derivatization Feasible? start->derivatization instrument Instrument Availability derivatization->instrument Yes speed High Throughput Needed? instrument->speed SFC hplc HPLC instrument->hplc HPLC gc GC instrument->gc GC ce CE instrument->ce CE speed->hplc No sfc SFC speed->sfc Yes

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of 3-Aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminobutan-1-ol is a chiral molecule that serves as a critical building block in the synthesis of various pharmaceutical compounds.[1] A notable application is its use as a key intermediate in the production of the HIV integrase inhibitor, dolutegravir.[2][3] The stereochemistry of this intermediate can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Consequently, the accurate determination of its chemical and enantiomeric purity is a critical aspect of quality control in drug development and manufacturing.

A primary challenge in the analysis of this compound by HPLC is its small size and lack of a suitable chromophore, which prevents direct detection using standard ultraviolet (UV) detectors.[1][2] To overcome this limitation, a common and effective strategy is pre-column derivatization. This process involves reacting the analyte with a specific reagent to attach a chromophore or fluorophore, enabling sensitive UV or fluorescence detection.[1][4] For chiral analysis, a chiral derivatizing agent is used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral (reversed-phase) stationary phase.[1]

This document provides detailed protocols for several HPLC methods for the analysis of this compound, focusing on pre-column derivatization techniques for both quantitative and chiral purity analysis.

Method 1: Chiral Purity Analysis via Derivatization with (R)-α-methyl-2-naphthaleneacetyl chloride

This method is designed for determining the enantiomeric excess of this compound by converting the enantiomers into diastereomers, which are then separated using reversed-phase HPLC with UV detection.[5]

Experimental Protocol

  • Reagents and Materials:

    • (RS)-3-Aminobutan-1-ol (sample)

    • (R)-α-methyl-2-naphthaleneacetyl chloride (derivatizing reagent)

    • 1,2-dichloroethane (reaction solvent)

    • Acetonitrile (HPLC grade)

    • Sodium dihydrogen phosphate (analytical grade)

    • Deionized water

    • HPLC system with UV detector, Dima C18 column (250 x 4.6 mm, 5 µm) or equivalent.

  • Preparation of Solutions:

    • Mobile Phase: Prepare a solution of 40% acetonitrile and 60% aqueous sodium dihydrogen phosphate (0.1% w/v). Adjust the pH of the aqueous portion to 4.5 before mixing.[5]

    • Sample Solution: Dissolve approximately 3.09 g (0.03 mol) of (RS)-3-aminobutan-1-ol in 30 mL of 1,2-dichloroethane.[5]

  • Derivatization Procedure:

    • Heat the sample solution to 80°C with stirring.[5]

    • Slowly add 15.30 g (0.07 mol) of (R)-α-methyl-2-naphthaleneacetyl chloride. The molar ratio of this compound to the derivatizing reagent should be approximately 1:2.3.[5]

    • Allow the reaction to proceed to completion.

    • After the reaction, dissolve the resulting derivative mixture in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • The derivatized sample is analyzed using the HPLC system.[5]

Quantitative Data Summary (Method 1)

ParameterValueReference
Column Dima C18 (250 x 4.6 mm, 5 µm)[5]
Mobile Phase 40% Acetonitrile - 60% Buffer (0.1% NaH₂PO₄, pH 4.5)[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 30°C[5]
Detection UV at 254 nm[5]
Injection Volume 20 µL[5]

Method 2: Chiral Purity Analysis via Derivatization with (R)-(+)-1-phenylethanesulfonyl chloride

This protocol provides an alternative method for determining the enantiomeric purity of this compound using a different chiral derivatizing agent.[6]

Experimental Protocol

  • Reagents and Materials:

    • (RS)-3-Aminobutan-1-ol (sample)

    • (R)-(+)-1-phenylethanesulfonyl chloride (derivatizing reagent)

    • Dichloromethane (reaction solvent)

    • Acetonitrile (HPLC grade)

    • Deionized water

    • HPLC system with UV detector, Dima reversed-phase C18 column or equivalent.

  • Preparation of Solutions:

    • Mobile Phase: Prepare a mixture of acetonitrile and water in a volume ratio of 80:20.[6]

    • Sample Solution: Weigh approximately 3.09 g (0.03 mol) of (RS)-3-aminobutan-1-ol and dissolve it in 60 mL of dichloromethane.[6]

  • Derivatization Procedure:

    • Stir the sample solution at 30°C.[6]

    • Slowly add 24.57 g (0.12 mol) of (R)-(+)-1-phenylethanesulfonyl chloride dropwise.[6]

    • Monitor the reaction using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, evaporate the solvent to obtain the derivatized product.[6]

    • Dissolve the resulting derivative in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Analyze the prepared sample using the specified HPLC conditions.[6]

Quantitative Data Summary (Method 2)

ParameterValueReference
Column Dima reversed-phase C18[6]
Mobile Phase Acetonitrile:Water (80:20, v/v)[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C[6]
Detection UV at 254 nm[6]
Injection Volume 20 µL[6]

Method 3: Quantitative Analysis via Charge-Transfer Reaction

This method is suitable for the quantitative determination of this compound content based on a charge-transfer reaction with tetra-chloro-benzoquinone (TCBQ), followed by HPLC analysis.[7]

Experimental Protocol

  • Reagents and Materials:

    • This compound (sample)

    • Tetra-chloro-benzoquinone (TCBQ, derivatizing reagent)

    • Borax-boric acid buffer (pH 8.4)

    • Triethylamine

    • Methanol (HPLC grade)

    • HPLC system with UV detector, Agilent Extend C18 column (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Preparation of Solutions:

    • Mobile Phase: Prepare mobile phases of 0.001% (v/v) triethylamine in water and methanol for gradient elution.[7]

    • Buffer Solution: Prepare a borax-boric acid buffer and adjust the pH to 8.4.[7]

  • Derivatization Procedure:

    • In a suitable reaction vessel, mix the this compound sample with TCBQ in the borax-boric acid buffer.[7]

    • Heat the mixture at 60°C for 60 minutes to form the charge-transfer complex.[7]

    • After cooling, the solution is ready for HPLC analysis.

  • HPLC Conditions:

    • The resulting charge-transfer complex is separated and quantified using the specified gradient HPLC method.[7]

Quantitative Data Summary (Method 3)

ParameterValueReference
Column Agilent Extend C18 (250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Gradient elution with 0.001% (v/v) triethylamine and methanol[7]
Flow Rate 1.0 mL/min[7]
Detection UV Detector[7]
Linear Range 0.1 - 0.6 g/L[7]
LOD/LOQ LOQ: 0.01 g/L[7]

Visualizations

The following diagrams illustrate the general workflows and principles described in the methods above.

G cluster_prep Sample Preparation & Derivatization A Dissolve this compound in appropriate solvent B Add Derivatizing Agent and Buffer (if required) A->B C React (e.g., Heat at 60-80°C) B->C D Cool, Quench, or Evaporate (as per method) C->D E Dissolve/Dilute in Mobile Phase D->E F Filter (0.45 µm) E->F G HPLC Analysis F->G Inject into HPLC

Caption: General workflow for sample preparation and derivatization.

G cluster_concept Principle of Indirect Chiral Separation cluster_hplc HPLC Separation Enantiomers Racemic Mixture (R)- & (S)-Enantiomers (Inseparable on achiral column) Diastereomers Diastereomeric Mixture (R-CDA) & (S-CDA) (Separable on achiral column) Enantiomers->Diastereomers + Reaction CDA Chiral Derivatizing Agent (CDA) Column Achiral Column (e.g., C18) Diastereomers->Column Injection Peaks Separated Peaks in Chromatogram Column->Peaks Elution

Caption: Logic for chiral purity analysis via diastereomer formation.

References

Application Note: Enantiomeric Separation of 3-Aminobutanol via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details robust and reproducible methods for the enantiomeric separation of 3-aminobutanol, a critical chiral building block in pharmaceutical synthesis. Direct separation of 3-aminobutanol enantiomers is challenging due to its small size and lack of a significant chromophore.[1][2] This protocol outlines an indirect approach involving pre-column derivatization to form diastereomers, which can be readily separated and quantified using standard reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, a Gas Chromatography (GC) method is presented for the separation of derivatized 3-aminobutanol on a chiral stationary phase. These methods are essential for quality control and enantiomeric purity determination in research, development, and manufacturing environments.

Introduction

3-Aminobutanol is a chiral molecule with significant applications in the pharmaceutical industry. For instance, (R)-3-aminobutanol is a key intermediate in the synthesis of the HIV integrase inhibitor, dolutegravir.[1] The stereochemistry of such intermediates is paramount, as it directly influences the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, accurate determination of enantiomeric purity is a critical quality attribute in drug development and manufacturing.

The primary challenge in the chiral separation of 3-aminobutanol lies in its structural properties. Its small size and absence of a UV-absorbing chromophore make direct analysis by HPLC-UV difficult.[1][2] To overcome these limitations, a common and effective strategy is derivatization. This involves reacting the enantiomers of 3-aminobutanol with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation on a conventional achiral stationary phase, such as a C18 column.[1] The CDA also introduces a chromophore, enabling sensitive UV detection.[1]

This document provides detailed protocols for the derivatization of 3-aminobutanol and subsequent enantiomer separation by both HPLC and GC.

HPLC Method: Indirect Separation via Diastereomer Formation

The core principle of this method is the conversion of (R)- and (S)-3-aminobutanol into diastereomeric derivatives using a chiral derivatizing agent. These diastereomers can then be separated by reversed-phase HPLC.

Chiral Derivatizing Agent: (R)-(+)-1-Phenylethanesulfonyl Chloride

A suitable chiral derivatizing agent is (R)-(+)-1-phenylethanesulfonyl chloride, which reacts with both the amino and hydroxyl groups of 3-aminobutanol.[3]

Experimental Protocol: HPLC

1. Derivatization Procedure:

  • Dissolve 3-aminobutanol in an appropriate organic solvent (e.g., dichloromethane).

  • Under controlled temperature conditions (e.g., 15-35°C), add (R)-(+)-1-phenylethanesulfonyl chloride as the derivatizing reagent.[3] The molar ratio of the derivatizing reagent to 3-aminobutanol should be optimized for the reaction.

  • Allow the reaction to proceed to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, the resulting solution containing the diastereomeric derivatives is prepared for HPLC analysis.

2. HPLC Analysis:

  • Column: Standard reversed-phase C18 column.[1][3]

  • Mobile Phase: A mixture of acetonitrile and water. A typical composition is 80:20 (v/v) acetonitrile:water.[3]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temperature: 30°C.[1][3]

  • Detection: UV at 254 nm.[3][4]

  • Injection Volume: 20 µL.[3][4]

3. Data Analysis:

  • Identify the peaks corresponding to the two diastereomers based on their retention times.

  • Integrate the peak areas of the two diastereomer peaks.

  • Calculate the enantiomeric excess (e.e.%) or the percentage of each enantiomer using the integrated peak areas.

GC Method: Separation on a Chiral Stationary Phase

For gas chromatography, derivatization is employed to increase the volatility and improve the chromatographic behavior of 3-aminobutanol. The derivatized enantiomers are then separated on a chiral stationary phase.

Derivatizing Agent: Trifluoroacetic Anhydride

Trifluoroacetic anhydride is a common reagent for the derivatization of amines and alcohols for GC analysis.[5]

Experimental Protocol: GC

1. Derivatization Procedure:

  • In a sealed vial, react the 3-aminobutanol sample with trifluoroacetic anhydride.

  • The reaction can be performed in a suitable solvent like dichloromethane.

  • Allow the mixture to stand at room temperature for approximately 30 minutes to ensure complete derivatization.[5]

2. GC Analysis:

  • Column: A chiral stationary phase, such as one based on a diproline chiral selector chemically bonded to a polysiloxane copolymer.[5]

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program:

    • Initial Temperature: Optimized based on the volatility of the derivatives.

    • Ramp: A suitable temperature ramp to ensure separation of the enantiomers.

    • Final Temperature: To elute all components.

  • Injector and Detector Temperature: Optimized to prevent condensation and ensure efficient detection.

  • Detector: Flame Ionization Detector (FID).

Data Presentation

The following table summarizes typical quantitative data obtained from the HPLC separation of derivatized 3-aminobutanol enantiomers.

ParameterDiastereomer 1Diastereomer 2
Retention Time (min) tR1tR2
Peak Area A1A2
Resolution (Rs) \multicolumn{2}{c
Separation Factor (α) \multicolumn{2}{c

Note: Actual retention times and peak areas will vary depending on the specific system and experimental conditions. The goal is to achieve baseline resolution (Rs > 1.5) for accurate quantification.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the derivatization and separation of 3-aminobutanol enantiomers.

Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Racemic 3-Aminobutanol dissolve Dissolve in Organic Solvent start->dissolve add_cda Add Chiral Derivatizing Agent dissolve->add_cda react Derivatization Reaction add_cda->react hplc HPLC Separation (C18 Column) react->hplc Inject Sample detect UV Detection hplc->detect quant Quantification of Diastereomers detect->quant end Enantiomeric Purity quant->end

Caption: Workflow for derivatization and HPLC analysis of 3-aminobutanol.

Logical_Relationship enantiomers 3-Aminobutanol Enantiomers (R and S) diastereomers Diastereomers (R,R and S,R) enantiomers->diastereomers + cda Chiral Derivatizing Agent (e.g., (R)-isomer) cda->diastereomers + separation Achiral Chromatography (e.g., HPLC on C18) diastereomers->separation Separable

Caption: Logical relationship of enantiomer to diastereomer conversion.

Conclusion

The indirect methods involving pre-column derivatization are robust, sensitive, and reproducible for determining the chiral purity of 3-aminobutanol. By converting the enantiomers into diastereomers, separation can be readily achieved on a standard reversed-phase C18 column with UV detection for HPLC, or on a chiral column for GC. These protocols provide a reliable framework for the quality control of 3-aminobutanol in various scientific and industrial settings.

References

Application Notes and Protocols for the Industrial Production of Enantiopure (S)-3-Aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enantiopure (S)-3-aminobutan-1-ol is a critical chiral building block in the synthesis of various pharmaceuticals and biologically active molecules.[1] Its structural motif, featuring both an amino and a hydroxyl group on a chiral backbone, makes it a valuable intermediate for creating complex molecular architectures. The stereochemistry at the C3 position is crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and scalable manufacturing processes that can deliver (S)-3-aminobutan-1-ol with high chemical and enantiomeric purity are of significant industrial interest.

This document outlines several key industrial production strategies, including biocatalytic asymmetric synthesis and the chemical resolution of a racemic mixture. Each method is presented with detailed protocols, quantitative data, and workflow diagrams to guide researchers, scientists, and drug development professionals in process evaluation and implementation.

Method 1: Biocatalytic Asymmetric Synthesis via (S)-selective Transaminase

Application Note:

Biocatalytic asymmetric synthesis using transaminase (ATA) enzymes offers a green and highly selective route to chiral amines. This method involves the direct asymmetric amination of a prochiral ketone, 4-hydroxybutan-2-one, to yield the desired (S)-enantiomer. (S)-selective ω-transaminases are key to this process. The reaction is typically conducted in an aqueous buffer system under mild conditions (near-neutral pH and moderate temperatures), minimizing by-product formation and environmental impact.[2][3] The primary amino donor is often an inexpensive amine like isopropylamine, which generates acetone as a readily removable by-product.[4] For industrial-scale production, protein engineering efforts have focused on improving the catalytic efficiency, substrate tolerance, and stability of transaminases, making this a commercially viable and sustainable approach.[3][5]

Logical Workflow for Biocatalytic Synthesis

cluster_prep Upstream Preparation cluster_reaction Bioreactor cluster_downstream Downstream Processing sub Prochiral Substrate (4-Hydroxybutan-2-one) react Asymmetric Amination (pH 6-9, Temp 20-40°C) sub->react donor Amino Donor (e.g., Isopropylamine) donor->react enzyme (S)-selective Transaminase (ATA) enzyme->react buffer Buffer & Coenzyme (e.g., PLP) buffer->react extract Solvent Extraction (e.g., Ethyl Acetate) react->extract distill Solvent Removal & Distillation extract->distill product Final Product (S)-3-Aminobutan-1-ol distill->product

Caption: Workflow for biocatalytic synthesis of (S)-3-aminobutan-1-ol.

Quantitative Data Summary:

While many published examples focus on the (R)-enantiomer for dolutegravir synthesis, the principles are directly applicable. Performance data for (R)-selective transaminases can be considered indicative of the potential for engineered (S)-selective enzymes.

ParameterValueReference
Substrate4-hydroxybutan-2-one[2]
Enzyme(R)-selective transaminase (example)[2]
Amino DonorIsopropylamine / Sec-butylamine[2][4]
CoenzymePyridoxal 5'-phosphate (PLP)[4]
Temperature15 - 40 °C[2]
pH7.0 - 9.0[2]
Reaction Time12 - 48 hours[2]
Conversion>99%[2]
Enantiomeric Excess (e.e.)>99.9%[2]
HPLC Purity>99.5%[4]

Experimental Protocol:

This protocol is adapted from analogous processes for the (R)-enantiomer.[2][4]

  • Buffer and Reagent Preparation:

    • Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.5).

    • Prepare a coenzyme solution of Pyridoxal 5'-phosphate (PLP) in the buffer.

    • Prepare the substrate solution by dissolving 4-hydroxybutan-2-one in a suitable solvent like Dimethyl Sulfoxide (DMSO) or directly in the buffer.

  • Bioreactor Setup:

    • Charge a temperature-controlled bioreactor with the phosphate buffer.

    • Add the amino donor (e.g., isopropylamine) and the PLP coenzyme solution.

    • Add the (S)-selective transaminase enzyme preparation (as a lyophilizate, solution, or immobilized enzyme).

    • Stir the mixture to ensure homogeneity.

  • Enzymatic Reaction:

    • Maintain the reaction temperature between 20-40°C.

    • Continuously feed the 4-hydroxybutan-2-one substrate solution into the bioreactor over a programmed period to avoid substrate inhibition.

    • Maintain the pH of the reaction mixture, adjusting as necessary (e.g., with NaOH or HCl).

    • Monitor the reaction progress using HPLC or GC by taking periodic samples to check for substrate conversion and product formation. The reaction is typically run for 24-48 hours.[2]

  • Work-up and Purification:

    • Once the reaction reaches completion (>99% conversion), terminate the reaction (e.g., by pH shift or filtration to remove the enzyme).

    • Extract the product from the aqueous reaction mixture using an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers and remove the solvent by distillation under reduced pressure.

    • Purify the resulting crude (S)-3-aminobutan-1-ol by vacuum distillation to achieve high chemical purity.[6]

Method 2: Chemical Resolution of Racemic 3-Aminobutan-1-ol

Application Note:

Chemical resolution is a classical and industrially robust method for separating enantiomers. This strategy first involves the synthesis of racemic this compound, typically via the reductive amination of 4-hydroxy-2-butanone using a catalyst like Raney Nickel.[7] The resulting racemate is then treated with a chiral resolving agent, such as an enantiomerically pure acid, to form a pair of diastereomeric salts. For the isolation of (S)-3-aminobutan-1-ol, (R)-mandelic acid would be the appropriate resolving agent (in contrast to (S)-mandelic acid used for the (R)-amine).[6][7] These diastereomeric salts exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization. After isolation, the desired salt is treated with a base to liberate the free (S)-3-aminobutan-1-ol, which is then purified. This method is often cost-effective but is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer unless an efficient racemization and recycling process for the unwanted enantiomer is implemented.

Workflow for Chemical Resolution

cluster_racemate Racemate Synthesis cluster_resolution Resolution cluster_liberation Final Product Isolation start 4-Hydroxy-2-butanone + Ammonia reduct Reductive Amination (e.g., Raney Ni, H₂) start->reduct racemate Racemic This compound reduct->racemate salt Diastereomeric Salt Formation racemate->salt agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) agent->salt crystallize Fractional Crystallization salt->crystallize salt_iso Isolated Salt: (S)-amine-(R)-acid crystallize->salt_iso base Basification (e.g., NaOH) salt_iso->base purify Extraction & Distillation base->purify product Enantiopure (S)-3-Aminobutan-1-ol purify->product

Caption: Workflow for preparing (S)-3-aminobutan-1-ol via chemical resolution.

Quantitative Data Summary:

ParameterValueReference
Racemate Synthesis
CatalystRaney Nickel[7]
Hydrogen Pressure1.3 - 1.5 MPa[7]
Temperature40 - 50 °C[7]
Reaction Time16 - 20 hours[7]
Resolution Step
Resolving Agent(S)-Mandelic Acid (for R-amine)[6][7]
Salt Formation Temp.70 - 80 °C[7]
Crystallization Temp.0 - 5 °C[7]
Final Product
Overall Yield~28% (for R-amine)[7]
Enantiomeric Excess (e.e.)>99.9%[7]
GC Purity>99.9%[7]

Experimental Protocol:

  • Synthesis of Racemic this compound:

    • Charge a high-pressure autoclave with 4-hydroxy-2-butanone, a solvent (e.g., ethanol), and Raney Nickel catalyst.[7]

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to 1.3-1.5 MPa and heat to 45°C.[7]

    • Introduce ammonia into the reactor.

    • Maintain the reaction for 16-20 hours with stirring until GC analysis shows complete consumption of the starting material.[7]

    • Cool the reactor, vent the pressure, and filter the catalyst.

    • Concentrate the filtrate under reduced pressure and purify the crude racemic this compound by distillation.

  • Diastereomeric Salt Formation and Resolution:

    • Dissolve the racemic this compound in a suitable polar solvent (e.g., an isopropanol/water mixture).

    • In a separate vessel, dissolve an equimolar amount of (R)-mandelic acid in the same solvent, heating if necessary.

    • Add the (R)-mandelic acid solution to the amine solution while stirring at an elevated temperature (e.g., 70-80°C).[7]

    • Slowly cool the mixture to allow for the selective crystallization of the (S)-3-aminobutanol-(R)-mandelate salt. Cool to 0-5°C to maximize crystal precipitation.[7]

    • Isolate the crystals by filtration and wash with a small amount of cold solvent.

    • The enantiomeric purity of the salt can be enhanced by recrystallization if needed.

  • Liberation and Purification of (S)-3-Aminobutan-1-ol:

    • Suspend the isolated diastereomeric salt in water or a suitable solvent.

    • Add a strong base, such as an aqueous solution of sodium hydroxide (NaOH), to deprotonate the amine and break the salt.

    • Extract the liberated (S)-3-aminobutan-1-ol into an organic solvent (e.g., dichloromethane).

    • Dry the combined organic extracts (e.g., over anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

    • Perform a final vacuum distillation of the residue to obtain the highly pure enantiopure (S)-3-aminobutan-1-ol.[7]

References

Application of 3-Aminobutan-1-ol in the Synthesis of Anti-Tumor Drugs: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutan-1-ol, a chiral amino alcohol, serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is pivotal for the biological activity of the final drug molecule. This document details the application of (R)-3-aminobutan-1-ol in the synthesis of the anti-tumor agent 4-methylcyclophosphamide, a derivative of the widely used chemotherapeutic drug cyclophosphamide. We provide comprehensive experimental protocols, quantitative data on anti-tumor activity, and an overview of the relevant signaling pathways.

Synthesis of 4-Methylcyclophosphamide from (R)-3-Aminobutan-1-ol

The synthesis of 4-methylcyclophosphamide from (R)-3-aminobutan-1-ol is analogous to the preparation of similar cyclophosphamide derivatives. The key reaction involves the cyclization of the amino alcohol with bis(2-chloroethyl)phosphoramidic dichloride.

Experimental Protocol: Synthesis of 4-Methylcyclophosphamide

Materials:

  • (R)-3-Aminobutan-1-ol

  • Bis(2-chloroethyl)phosphoramidic dichloride

  • Triethylamine

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (R)-3-aminobutan-1-ol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous diethyl ether.

  • Addition of Phosphoramidic Dichloride: Cool the solution to 0°C in an ice bath. To this, add a solution of bis(2-chloroethyl)phosphoramidic dichloride (1 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere.

  • Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt with anhydrous diethyl ether. Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure diastereomeric mixture of 4-methylcyclophosphamide. The diastereomers can be further separated by fractional crystallization or preparative chromatography if required.

Anti-Tumor Activity of Cyclophosphamide and its Derivatives

Cyclophosphamide and its derivatives are potent anti-neoplastic agents effective against a range of cancers, including leukemias, lymphomas, and solid tumors.[1] Their cytotoxic activity is attributed to their ability to act as alkylating agents, leading to DNA damage and subsequent cell death.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values for cyclophosphamide and its active metabolite, 4-hydroperoxy-cyclophosphamide, against various cancer cell lines. While specific IC50 data for 4-methylcyclophosphamide is not extensively reported in publicly available literature, the data for its parent compound and activated forms provide a strong indication of its potential efficacy.

Compound/MetaboliteCell LineCancer TypeIC50 (µM)
CyclophosphamideRaw 264.7Monocyte Macrophage145.44
4-Hydroperoxy-cyclophosphamideHuman Tumor Panel (Median)Various57

Note: The cytotoxicity of cyclophosphamide is dependent on metabolic activation, which may not be fully efficient in all in vitro systems.

Mechanism of Action and Signaling Pathways

The anti-tumor effect of 4-methylcyclophosphamide, like other cyclophosphamide analogs, is initiated by its metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process generates the active metabolites, phosphoramide mustard and acrolein.

dot

Mechanism_of_Action cluster_activation Metabolic Activation (Liver) cluster_cellular_effect Cellular Effect (Tumor Cell) Prodrug 4-Methylcyclophosphamide Active_Metabolite 4-Hydroxy-4-methylcyclophosphamide Prodrug->Active_Metabolite CYP450 Aldophosphamide Aldophosphamide derivative Active_Metabolite->Aldophosphamide Phosphoramide_Mustard Phosphoramide Mustard (Active Alkylating Agent) Aldophosphamide->Phosphoramide_Mustard Acrolein Acrolein (Toxic Metabolite) Aldophosphamide->Acrolein DNA DNA Phosphoramide_Mustard->DNA DNA_Damage DNA Cross-linking (Inter- and Intrastrand) DNA->DNA_Damage Alkylation DDR DNA Damage Response (DDR) DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_Cycle_Arrest

Caption: Metabolic activation and cellular mechanism of action of 4-methylcyclophosphamide.

Phosphoramide mustard is the primary cytotoxic agent that alkylates DNA, forming inter- and intrastrand cross-links, particularly at the N7 position of guanine. This extensive DNA damage triggers a cellular DNA Damage Response (DDR).

Signaling Pathways Involved in Cytotoxicity

The DNA damage induced by 4-methylcyclophosphamide activates a complex network of signaling pathways that ultimately determine the fate of the cancer cell.

dot

Signaling_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR sensed by Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 phosphorylates p53 p53 Stabilization & Activation ATM_ATR->p53 phosphorylates Chk1_Chk2->p53 activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Bax Bax Upregulation p53->Bax Apoptosis Apoptosis Caspase9 Caspase-9 Activation Bax->Caspase9 mitochondrial pathway Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis FasR Fas Receptor FADD FADD FasR->FADD recruits FasL Fas Ligand FasL->FasR binds Caspase8 Caspase-8 Activation FADD->Caspase8 Caspase8->Caspase3

Caption: Key signaling pathways activated by 4-methylcyclophosphamide-induced DNA damage.

Key pathways implicated in the cytotoxic effects include:

  • ATM/ATR Pathway: These kinases are central to the DDR, recognizing DNA double-strand breaks and stalled replication forks. Their activation leads to the phosphorylation of a cascade of downstream targets.

  • p53 Signaling: A critical tumor suppressor, p53 is stabilized and activated in response to DNA damage. This leads to the transcriptional activation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax).

  • Chk1/Chk2 Pathway: These checkpoint kinases are activated by ATM/ATR and play a crucial role in halting the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate apoptosis.

  • Fas-mediated Apoptosis: Cyclophosphamide has been shown to sensitize some cancer cells to Fas-mediated apoptosis, an extrinsic apoptotic pathway.

Experimental Workflow for Synthesis and Evaluation

A typical workflow for the synthesis of 4-methylcyclophosphamide and the evaluation of its anti-tumor activity is outlined below.

dot

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation A Reaction of (R)-3-aminobutan-1-ol with phosphoramidic dichloride B Work-up and Crude Product Isolation A->B C Column Chromatography Purification B->C D Characterization (NMR, MS) C->D E In Vitro Cytotoxicity Assay (e.g., MTT, on cancer cell lines) D->E Pure Compound F Determination of IC50 Values E->F G Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) E->G H Western Blot for Signaling Pathway Proteins G->H

Caption: General experimental workflow for the synthesis and biological evaluation.

Conclusion

(R)-3-aminobutan-1-ol is a valuable chiral precursor for the synthesis of 4-methylcyclophosphamide, a promising anti-tumor agent. The synthesis is achievable through a straightforward cyclization reaction. The resulting compound is expected to exhibit significant cytotoxic activity against various cancer cell types by inducing DNA damage and triggering apoptotic cell death through well-defined signaling pathways. Further investigation into the stereospecific synthesis and the detailed in vivo efficacy of the individual diastereomers of 4-methylcyclophosphamide is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Dolutegravir Impurities and Metabolites from 3-Aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of key impurities and metabolites of the antiretroviral drug dolutegravir, utilizing (R)- or (S)-3-aminobutan-1-ol as a chiral starting material. The protocols outlined below are intended for research and development purposes and are crucial for the preparation of analytical standards to monitor the purity of dolutegravir active pharmaceutical ingredients (API) and to study its metabolic fate.

Introduction

Dolutegravir is a potent HIV-1 integrase strand transfer inhibitor. During its synthesis and in vivo administration, various related substances, including process impurities and metabolites, can be formed. The availability of pure reference standards of these compounds is essential for analytical method development, validation, and routine quality control of the drug substance. Furthermore, the synthesis and study of metabolites are critical for understanding the drug's pharmacokinetic and pharmacodynamic profiles. This document focuses on synthetic routes to dolutegravir's enantiomeric impurity and provides proposed pathways for its major metabolites, all originating from the key chiral intermediate, 3-aminobutan-1-ol.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the dolutegravir enantiomeric impurity.

Compound NameStarting MaterialKey ReagentsSolventReaction TimeYield (%)Purity (%)
(4S,12aR)-Dolutegravir(S)-3-aminobutan-1-olPyridinone intermediate, Acetic AcidToluene12 h75>99 (HPLC)

Experimental Protocols

Synthesis of Dolutegravir Enantiomeric Impurity: (4S, 12aR)-Dolutegravir

The synthesis of the enantiomeric impurity of dolutegravir, (4S, 12aR)-dolutegravir, is a critical process for obtaining a reference standard to control the stereochemical purity of the API. This protocol is adapted from the synthesis of dolutegravir, substituting the required (R)-3-aminobutan-1-ol with its enantiomer, (S)-3-aminobutan-1-ol.

Materials:

  • (S)-3-aminobutan-1-ol

  • Methyl 1-(2,2-dimethoxyethyl)-4-oxo-3-((phenylmethyl)oxy)-1,4-dihydro-2-pyridinecarboxylate (Pyridinone intermediate)

  • Methanesulfonic acid

  • Acetic acid

  • 2,4-Difluorobenzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Lithium bromide

  • Acetonitrile

  • Dichloromethane (DCM)

  • Methanol

  • Toluene

  • Hydrochloric acid (1N)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

Step 1: Synthesis of (4S,12aR)-7-(benzyloxy)-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxylic acid

  • To a solution of the pyridinone intermediate in acetonitrile, add methanesulfonic acid and acetic acid.

  • Heat the mixture to reflux for 2-3 hours to facilitate the deprotection of the acetal and formation of the aldehyde.

  • Cool the reaction mixture and add (S)-3-aminobutan-1-ol.

  • Continue to reflux the mixture for 12-16 hours to ensure the completion of the cyclization reaction.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Amide Coupling with 2,4-Difluorobenzylamine

  • Dissolve the product from Step 1 in dichloromethane.

  • Add EDCI, HOBt, and DIPEA to the solution and stir for 15 minutes.

  • Add 2,4-difluorobenzylamine and stir the reaction mixture at room temperature for 12-18 hours.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Debenzylation to form (4S, 12aR)-Dolutegravir

  • Dissolve the product from Step 2 in acetonitrile.

  • Add lithium bromide and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and filter the precipitate.

  • Wash the solid with cold acetonitrile and dry under vacuum to obtain (4S, 12aR)-dolutegravir.

Proposed Synthesis of Dolutegravir Metabolites

The primary metabolites of dolutegravir are the ether glucuronide, a benzylic hydroxylation product, and an N-dealkylated product (M1). Direct synthesis of these metabolites from this compound is not the typical route. A more feasible approach involves the initial synthesis of dolutegravir using (R)-3-aminobutan-1-ol, followed by chemical or enzymatic modifications.

Proposed Protocol for Dolutegravir Ether Glucuronide

Step 1: Synthesis of Dolutegravir

Synthesize dolutegravir according to established procedures using (R)-3-aminobutan-1-ol.

Step 2: Glucuronidation

  • Enzymatic Method (using UGT1A1):

    • Incubate dolutegravir with human liver microsomes or recombinant UDP-glucuronosyltransferase 1A1 (UGT1A1) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).

    • The reaction mixture should contain UDP-glucuronic acid (UDPGA) as the co-substrate and magnesium chloride.

    • Incubate at 37°C for a specified period (e.g., 1-2 hours).

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile or methanol) and centrifuge to precipitate proteins.

    • The supernatant containing the dolutegravir glucuronide can be purified by preparative HPLC.

  • Chemical Method (Koenigs-Knorr reaction):

    • Protect the carboxylic acid of dolutegravir as a suitable ester (e.g., methyl or benzyl ester).

    • React the protected dolutegravir with an activated glucuronyl donor, such as acetobromo-α-D-glucuronic acid methyl ester, in the presence of a silver or mercury salt promoter.

    • Deprotect the acetyl and ester groups to yield the dolutegravir ether glucuronide.

Proposed Protocol for Benzylic Hydroxylated and N-dealkylated (M1) Metabolites

Step 1: Synthesis of Dolutegravir

Synthesize dolutegravir as described previously.

Step 2: Oxidation

  • Biomimetic Oxidation:

    • Utilize a cytochrome P450 (CYP) model system, such as a metalloporphyrin catalyst (e.g., iron or manganese porphyrin) and a terminal oxidant (e.g., iodosylbenzene or m-chloroperoxybenzoic acid).

    • The reaction conditions (solvent, temperature) would need to be optimized to favor benzylic hydroxylation. The N-dealkylated metabolite may be formed as a byproduct.

  • Direct Chemical Oxidation:

    • Careful selection of a chemical oxidizing agent is required to achieve selective oxidation of the benzylic position without affecting other functional groups in the dolutegravir molecule. Reagents such as selenium dioxide or N-bromosuccinimide under specific conditions could be explored.

Visualizations

Synthesis_of_Enantiomeric_Impurity cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product S-3-aminobutan-1-ol S-3-aminobutan-1-ol Step1 Cyclization S-3-aminobutan-1-ol->Step1 Pyridinone_intermediate Pyridinone Intermediate Pyridinone_intermediate->Step1 Step2 Amide Coupling Step1->Step2 Intermediate Acid Step3 Debenzylation Step2->Step3 Protected Impurity Enantiomeric_Impurity (4S,12aR)-Dolutegravir Step3->Enantiomeric_Impurity

Caption: Synthetic workflow for the preparation of the (4S, 12aR)-dolutegravir enantiomeric impurity.

Proposed_Metabolite_Synthesis cluster_metabolism Metabolic Transformations R-3-aminobutan-1-ol R-3-aminobutan-1-ol Dolutegravir_Synthesis Dolutegravir Synthesis R-3-aminobutan-1-ol->Dolutegravir_Synthesis Dolutegravir Dolutegravir Dolutegravir_Synthesis->Dolutegravir Glucuronidation Glucuronidation (UGT1A1) Dolutegravir->Glucuronidation Oxidation Oxidation (CYP3A4) Dolutegravir->Oxidation Ether_Glucuronide Ether Glucuronide Metabolite Glucuronidation->Ether_Glucuronide Hydroxylated_Metabolite Benzylic Hydroxylated Metabolite Oxidation->Hydroxylated_Metabolite N-dealkylated_Metabolite N-dealkylated Metabolite (M1) Oxidation->N-dealkylated_Metabolite

Caption: Proposed pathways for the synthesis of major dolutegravir metabolites from a dolutegravir precursor.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 3-aminobutan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminobutan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The primary synthetic routes for this compound, particularly the enantiomerically pure (R)-3-aminobutan-1-ol used in the synthesis of Dolutegravir, include:

  • Reduction of 3-Aminobutyric Acid and its Esters: This involves the use of various reducing agents such as borane complexes, sodium borohydride, or lithium aluminum hydride.[1][2][3]

  • Enzymatic Synthesis: Transaminase enzymes are employed to convert 4-hydroxy-2-butanone into (R)-3-aminobutan-1-ol with high stereoselectivity.[3][4][5]

  • Reductive Amination: This method typically involves the reaction of 4-hydroxy-2-butanone with an amine source and a reducing agent, followed by chiral resolution to isolate the desired enantiomer.[6][7]

  • Multi-step Synthesis from (R)-3-Aminobutyric Acid: This route involves esterification, protection of the amino group, reduction of the ester, and subsequent deprotection.[2][3]

Q2: What are the critical parameters to control during the reduction of 3-aminobutyric acid or its esters?

A2: Key parameters to control for a successful reduction include:

  • Choice of Reducing Agent: The reactivity and selectivity of the reducing agent are crucial. Common choices include borane-tetrahydrofuran complex, sodium borohydride with additives like calcium chloride, or lithium aluminum hydride.[1][2][3]

  • Temperature: The reaction temperature needs to be carefully controlled, often starting at low temperatures (e.g., 0-10°C) during the addition of the reducing agent to manage the exothermic reaction, followed by a period at room temperature or reflux to ensure complete conversion.[1][2]

  • Solvent: Anhydrous solvents, typically tetrahydrofuran (THF) or other ethers, are essential, especially when using moisture-sensitive hydrides like LiAlH₄.[1][3]

  • Quenching: The method of quenching the reaction is important for safety and to facilitate product isolation. Dropwise addition of a protic solvent like methanol or an aqueous acid or base solution is common.[1][2]

Q3: What are the advantages of enzymatic synthesis for (R)-3-aminobutan-1-ol?

A3: Enzymatic synthesis offers several advantages:

  • High Enantioselectivity: Transaminases can produce the desired (R)-enantiomer with very high optical purity (e.e. >99%), eliminating the need for chiral resolution steps.[3][5]

  • Mild Reaction Conditions: These reactions are typically run under mild conditions of pH (around 7.5-8.5) and temperature (30-40°C), which reduces the risk of side reactions and degradation.[3]

  • Environmentally Friendly: Biocatalytic processes are considered "greener" as they avoid the use of harsh reagents and heavy metals.[4]

Q4: How can I purify the final this compound product?

A4: Purification of this compound can be challenging due to its low boiling point and high polarity.[8] Common purification methods include:

  • Distillation: Vacuum distillation or short-path distillation is frequently used to purify the product.[8]

  • Crystallization: In some synthetic routes, the product or an intermediate salt can be purified by crystallization. For example, using (S)-mandelic acid for resolution can yield a crystalline salt.[3][7]

  • Extraction: Liquid-liquid extraction is used during the workup to separate the product from the reaction mixture.[2]

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).- If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.- Ensure the reagents are of sufficient purity and activity.
Degradation of Product - For reactions involving strong reducing agents, ensure the temperature is carefully controlled during addition and quenching to prevent overheating.- During workup and purification, avoid prolonged exposure to high temperatures or harsh pH conditions.
Losses During Workup/Purification - Optimize the extraction procedure by adjusting the pH of the aqueous layer to ensure the amine is in its free base form for better solubility in organic solvents.- For distillation, use a high-vacuum system and a short-path apparatus to minimize losses of this relatively volatile compound.[8]
Moisture Contamination - When using moisture-sensitive reagents like LiAlH₄ or NaAlH₄, ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3] Use anhydrous solvents.
Issue 2: Impurity Formation
Potential Cause Troubleshooting Steps
Side Reactions from Starting Material - Ensure the starting material is of high purity. Impurities in the starting material can lead to undesired byproducts.- For reductions of aminobutyric acid, impurities in the acid can lead to corresponding alcohol impurities.
Over-reduction or Incomplete Reduction - Carefully control the stoichiometry of the reducing agent. An excess may lead to over-reduction of other functional groups if present, while an insufficient amount will result in incomplete conversion.- Optimize the reaction time and temperature to favor the desired product formation.
Racemization - If enantiomeric purity is critical, choose a synthetic route that minimizes the risk of racemization. Enzymatic methods are highly recommended for this reason.[2][5]- For chemical methods, avoid harsh basic or acidic conditions and high temperatures that could lead to racemization at the chiral center.
Residual Solvents or Reagents - During purification, ensure the product is thoroughly dried under vacuum to remove residual solvents.- If using distillation, ensure good separation from lower and higher boiling point impurities.

Experimental Protocols

Protocol 1: Reduction of (R)-3-Aminobutyric Acid using Borane-Tetrahydrofuran Complex
  • Suspend (R)-3-aminobutyric acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF, 3-4 mL/mmol) dropwise over 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 20 minutes.

  • Heat the reaction mixture to reflux and maintain for 22 hours.

  • Cool the mixture to 0°C and slowly quench the reaction by the dropwise addition of methanol.

  • Heat the mixture to reflux for 20 minutes and then concentrate under reduced pressure to obtain a thick oil.

  • Co-evaporate the residue with methanol multiple times and dry under vacuum to yield the product.[1]

Protocol 2: Enzymatic Synthesis of (R)-3-Aminobutan-1-ol
  • Prepare a buffer solution at the optimal pH for the chosen transaminase (typically pH 7.5-8.5).

  • To the bioreactor, add the buffer, the amino donor (e.g., isopropylamine), and the cofactor pyridoxal-5'-phosphate (PLP).

  • Add the transaminase enzyme.

  • Start the reaction by adding the substrate, 4-hydroxy-2-butanone. A fed-batch strategy for substrate addition is often employed to maintain a low concentration and improve conversion.

  • Maintain the reaction at the optimal temperature (e.g., 30-40°C) with stirring for 12-48 hours.

  • Monitor the reaction for conversion.

  • Upon completion, work up the reaction mixture, which may involve extraction with an organic solvent, to isolate the (R)-3-aminobutan-1-ol.[4][5]

Data Presentation

Table 1: Comparison of Different Reducing Agents for the Synthesis of (R)-3-Aminobutanol from (R)-3-Aminobutyric Acid or its Ester

Reducing AgentStarting MaterialSolventTypical YieldPurityOptical Purity (ee)Reference
Borane-THF Complex(R)-3-Aminobutyric AcidTHFQuantitative (crude)--[1]
Sodium Borohydride / Calcium Chloride(R)-3-Aminobutyric Acid Ester-89.6%98.6%99.9%[2]
Lithium Borohydride / Lithium Chloride(R)-3-Aminobutyric Acid Ester-90.5%98.6%99.9%[2]
Sodium Aluminum Hydride(R)-3-Aminobutanoic AcidTHF61-67%96-99%100%[8]
Lithium Aluminum Hydride3-Aminobutan-1-oneAnhydrous Ether~85%--[3]

Table 2: Optimized Conditions for Enzymatic Synthesis of (R)-3-Aminobutanol

ParameterOptimized ValueReference
Enzyme SourceTransaminase from Actinobacteria sp. (As-TA)[5]
Substrate4-hydroxy-2-butanone[5]
Amino DonorIsopropylamine[5]
pH7.5 - 8.5[3]
Temperature30 - 40°C[3]
CofactorPyridoxal phosphate (PLP)[3]
Max. Yield29.6 g/L[5]
Optical Purity (ee)>99.9%[5]

Visualizations

experimental_workflow cluster_reduction Chemical Synthesis: Reduction Route cluster_enzymatic Biocatalytic Synthesis: Enzymatic Route start_acid (R)-3-Aminobutyric Acid reaction Reduction in THF start_acid->reaction reducing_agent Reducing Agent (e.g., BH3-THF) reducing_agent->reaction workup Quenching & Workup reaction->workup purification_chem Purification (Distillation) workup->purification_chem product_chem This compound purification_chem->product_chem start_ketone 4-Hydroxy-2-butanone bioreaction Enzymatic Reaction (pH, Temp Controlled) start_ketone->bioreaction enzyme Transaminase + Amino Donor enzyme->bioreaction workup_bio Workup & Extraction bioreaction->workup_bio product_bio (R)-3-Aminobutan-1-ol workup_bio->product_bio

Caption: Comparative workflow of chemical vs. enzymatic synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC, GC, NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes action_incomplete Extend Reaction Time or Increase Temperature incomplete->action_incomplete check_workup Review Workup & Purification Procedures complete->check_workup workup_issue Potential Loss During Extraction or Distillation check_workup->workup_issue Issue Found check_reagents Verify Reagent Quality & Anhydrous Conditions check_workup->check_reagents No Issue action_workup Optimize pH for Extraction Use High-Vacuum/Short-Path Distillation workup_issue->action_workup reagent_issue Degraded Reagents or Moisture Contamination check_reagents->reagent_issue Issue Found action_reagents Use Fresh/Pure Reagents Ensure Anhydrous Conditions reagent_issue->action_reagents

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: (R)-3-aminobutanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (R)-3-aminobutanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing (R)-3-aminobutanol with high yield and purity?

A1: Several methods are employed, each with distinct advantages:

  • Reduction of (R)-3-aminobutanoic acid: This is a direct, one-step method using reducing agents like sodium aluminum hydride. It is known for being cost-effective and producing high optical purity.[1][2]

  • Multi-step synthesis from 4-hydroxy-2-butanone: This process typically involves the formation of an oxime, followed by reduction and chiral resolution. Utilizing Raney Ni for reduction and D-(-)-tartaric acid for resolution makes this an economical and scalable option.[3][4]

  • Biocatalytic synthesis using transaminases: This green chemistry approach employs (R)-selective transaminases to convert 4-hydroxy-2-butanone into the desired product with very high enantioselectivity.[5][6][7][8]

  • Sequential modification of (R)-3-aminobutyric acid: This four-step method includes esterification, amino group protection, reduction, and deprotection, noted for its high overall yield and purity.[9]

Q2: What are the critical factors influencing the yield of the reaction?

A2: The yield of (R)-3-aminobutanol synthesis is sensitive to several factors:

  • Choice of reagents: The selection of reducing agents (e.g., sodium aluminum hydride vs. Raney Ni) and resolving agents can significantly impact the overall yield.[1][3]

  • Reaction conditions: Temperature, pressure, solvent, and pH must be carefully optimized for each specific synthetic route to maximize product formation and minimize side reactions.[10]

  • Purification method: Due to the low boiling point of (R)-3-aminobutanol, the purification process, such as distillation, can lead to product loss if not performed efficiently.[1]

Q3: How can I improve the enantiomeric purity (ee%) of my final product?

A3: Achieving high enantiomeric purity is crucial. Here are some strategies:

  • Chiral Resolution: Using effective chiral resolving agents, such as D-(-)-tartaric acid, is a common and effective method to separate the desired (R)-enantiomer from a racemic mixture.[3]

  • Enantioselective Synthesis: Employing stereoselective methods, such as biocatalytic routes with (R)-selective transaminases, can directly produce the desired enantiomer with high purity, often exceeding 99% ee.[7][11]

  • High-Purity Starting Materials: Using starting materials with high optical purity, like (R)-3-aminobutanoic acid, can help maintain the stereochemistry throughout the reaction sequence.[1][9]

Q4: What are the common impurities, and how can they be removed?

A4: Impurities can include unreacted starting materials, by-products from side reactions, and the undesired (S)-enantiomer. Removal strategies include:

  • Distillation: Fractional distillation is often used to separate (R)-3-aminobutanol from impurities with different boiling points.[10]

  • Extraction: Water-soluble impurities can often be removed through liquid-liquid extraction during the workup process.[10]

  • Chromatography: While less common for large-scale production, chromatographic techniques can be used for high-purity applications.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Monitor the reaction progress using TLC or HPLC to ensure completion. Consider extending the reaction time or adjusting the temperature.
Suboptimal reaction conditions.Re-evaluate and optimize reaction parameters such as solvent, temperature, and catalyst loading.
Product loss during workup or purification.Due to its low boiling point, use efficient distillation techniques like wipe-film evaporation.[1] Ensure proper phase separation during extractions.
Low Purity (Chemical) Presence of unreacted starting materials or by-products.Improve the efficiency of the purification process (e.g., fractional distillation). Optimize reaction conditions to minimize side reactions.
Degradation of the product.Ensure that the workup and purification conditions are not too harsh (e.g., avoid excessively high temperatures or extreme pH).
Low Enantiomeric Purity (ee%) Inefficient chiral resolution.Ensure the correct stoichiometry of the resolving agent. Optimize crystallization conditions (solvent, temperature, cooling rate).
Racemization during the reaction.Avoid harsh reaction conditions (e.g., high temperatures or strong acids/bases) that could lead to racemization.
Impure chiral starting material.Verify the enantiomeric purity of the starting materials before use.
Difficulty in Product Isolation The product is a viscous oil or solidifies unexpectedly.This may be due to residual solvents or impurities. Ensure thorough drying of the product. Consider alternative purification methods.[1]
Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion. Alternatively, filter the emulsion through a pad of Celite.

Data Presentation: Comparison of Synthesis Methods

Method Starting Material Key Reagents/Catalyst Yield Chemical Purity Enantiomeric Purity (ee%) Reference
Reduction(R)-3-aminobutanoic acidSodium aluminum hydride61-67%96-99%100%[1][2]
Chemical Synthesis & Resolution4-Hydroxy-2-butanoneRaney Ni, D-(-)-tartaric acid~90% (final step)>98%99.89%[3]
Biocatalytic4-hydroxy-2-butanone(R)-selective transaminase>94% (at 200mM substrate)Not specified>99.9%
4-Step Synthesis(R)-3-aminobutyric acidBoc anhydride, LiBH4, HCl>90% (overall)>99%>99%[9]
Ammoniation & DebenzylationButanone alcohol(R)-1-methylbenzylamine, Pd/C93% (initial step)98.6%>99% (after resolution)[12][13]

Experimental Protocols

Method 1: Reduction of (R)-3-aminobutanoic acid
  • Reaction Setup: In a suitable reaction vessel under an inert atmosphere, suspend (R)-3-aminobutanoic acid in an appropriate solvent (e.g., THF).

  • Reduction: Slowly add a solution of sodium aluminum hydride in the same solvent to the suspension at a controlled temperature.

  • Quenching: After the reaction is complete (monitored by TLC/HPLC), carefully quench the reaction mixture by the slow addition of water or a suitable aqueous solution.

  • Workup: Filter the resulting mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: Purify the crude product by distillation to obtain pure (R)-3-aminobutanol.

Method 2: Biocatalytic Synthesis using Transaminase
  • Reaction Mixture Preparation: In a buffered aqueous solution, combine 4-hydroxy-2-butanone, an amino donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) cofactor.

  • Enzyme Addition: Add the (R)-selective transaminase to the reaction mixture.

  • Reaction: Incubate the mixture at an optimal temperature (e.g., 30-40°C) with gentle agitation. Monitor the reaction progress by HPLC. A fed-batch approach for the substrate can be used to overcome substrate inhibition and improve yield.[7]

  • Workup: Once the reaction reaches completion, separate the enzyme (e.g., by centrifugation if using whole cells or immobilized enzyme).

  • Extraction and Purification: Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting product can be further purified by distillation if necessary.

Visualizations

Chemical_Synthesis_Workflow cluster_start Starting Material cluster_process Synthesis Steps cluster_end Final Product 4-Hydroxy-2-butanone 4-Hydroxy-2-butanone Oxime Formation Oxime Formation 4-Hydroxy-2-butanone->Oxime Formation Hydroxylamine Reduction Reduction Oxime Formation->Reduction Raney Ni Chiral Resolution Chiral Resolution Reduction->Chiral Resolution D-(-)-tartaric acid Hydrolysis Hydrolysis Chiral Resolution->Hydrolysis K2CO3 (R)-3-aminobutanol (R)-3-aminobutanol Hydrolysis->(R)-3-aminobutanol Biocatalytic_Synthesis_Workflow cluster_start Substrates cluster_process Biocatalytic Reaction cluster_end Product 4-Hydroxy-2-butanone 4-Hydroxy-2-butanone Asymmetric Amination Asymmetric Amination 4-Hydroxy-2-butanone->Asymmetric Amination Amino Donor Amino Donor Amino Donor->Asymmetric Amination (R)-3-aminobutanol (R)-3-aminobutanol Asymmetric Amination->(R)-3-aminobutanol (R)-selective transaminase Troubleshooting_Logic Experiment Experiment Low Yield Low Yield Experiment->Low Yield Low Purity Low Purity Experiment->Low Purity Check Reaction Completion Check Reaction Completion Low Yield->Check Reaction Completion Yes Improve Purification Improve Purification Low Yield->Improve Purification No Low Purity->Improve Purification Chemical Check Resolution Check Resolution Low Purity->Check Resolution Enantiomeric Optimize Conditions Optimize Conditions Check Reaction Completion->Optimize Conditions Incomplete Check Resolution->Optimize Conditions

References

Challenges in the synthesis of small chiral alcohols like 3-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of small chiral alcohols, with a particular focus on 3-aminobutan-1-ol.

Troubleshooting Guides

Small chiral alcohols like this compound are crucial building blocks in the pharmaceutical industry, particularly in the synthesis of drugs like dolutegravir, an antiretroviral medication.[1][2] However, their synthesis presents several challenges, including achieving high enantioselectivity, purification difficulties, and ensuring reaction efficiency.[1] This guide addresses common problems encountered during their synthesis.

Common Issues in the Synthesis of this compound and Other Small Chiral Alcohols

Problem Potential Cause Recommended Solution Expected Outcome
Low Enantiomeric Excess (ee) - Ineffective chiral catalyst or auxiliary. - Racemization during reaction or workup. - Incorrect reaction conditions (temperature, pressure, solvent).- Screen different chiral catalysts or ligands. For enzymatic reactions, consider different transaminases.[3][4] - Optimize reaction temperature and time to minimize racemization. - Ensure the use of appropriate solvents and maintain inert atmospheric conditions.Improvement in enantiomeric excess to >99% is often achievable with optimized conditions.[5]
Low Yield - Incomplete reaction. - Side product formation. - Loss of product during purification due to high volatility or water solubility. - Inefficient reducing agent.- Monitor reaction progress using techniques like TLC, GC, or NMR.[1] - Adjust stoichiometry of reagents and control reaction temperature. - For volatile alcohols, use techniques like azeotropic distillation or extraction with appropriate solvents, followed by careful solvent removal. - Select a more potent or suitable reducing agent (e.g., NaBH₄/Lewis acid, LiAlH₄).[][7][8]Isolated yields can often be improved to 60-80% or higher depending on the synthetic route.[1][2]
Difficulty in Purification - Low boiling point of the alcohol, leading to loss during solvent evaporation.[1] - High polarity and water solubility, making extraction from aqueous media challenging.- Use a rotary evaporator with a cold trap at low temperatures. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Consider derivatization to a less polar, higher boiling point compound for purification, followed by deprotection.Enhanced recovery of the pure product.
Inaccurate Chiral Analysis - Lack of a suitable chromophore for HPLC analysis.[1] - Poor separation on available chiral columns.[1]- Derivatize the alcohol with a UV-active reagent to enable detection by HPLC.[9] - Screen a variety of chiral GC or HPLC columns.[1][10] - Use alternative analytical techniques like chiral supercritical fluid chromatography (SFC).[10][]Accurate determination of enantiomeric excess.
Safety Concerns - Use of hazardous reagents like sodium azide or strong hydrides (e.g., LiAlH₄).[1][7] - Shock and temperature-sensitive intermediates.[1]- Substitute hazardous reagents with safer alternatives where possible (e.g., enzymatic resolutions).[3] - Handle pyrophoric and sensitive reagents under inert atmosphere and with appropriate personal protective equipment. - Follow established safety protocols for handling potentially explosive intermediates.A safer laboratory environment and process.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing chiral this compound?

A1: The main strategies for synthesizing chiral this compound can be categorized into four main approaches:

  • Chemoenzymatic methods: These utilize enzymes, such as transaminases, to catalyze the stereoselective conversion of a prochiral ketone (e.g., 4-hydroxybutan-2-one) to the desired chiral amine.[3][4] This approach is often favored for its high enantioselectivity and mild reaction conditions.[12]

  • Asymmetric catalysis: This involves the use of a chiral metal catalyst (e.g., Ru-BINAP) for reactions like the asymmetric hydrogenation of a ketone.[1]

  • Chiral resolution: This method involves separating a racemic mixture of this compound using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

  • Chiral pool synthesis: This approach starts from a readily available and enantiomerically pure starting material, such as an amino acid, and converts it to the target molecule.[1][13]

Q2: How can I improve the yield and enantioselectivity of my synthesis?

A2: To improve yield and enantioselectivity, consider the following:

  • Catalyst/Reagent Screening: Test a variety of chiral catalysts, ligands, or enzymes to find the most effective one for your specific substrate.

  • Optimization of Reaction Conditions: Systematically vary parameters such as temperature, pressure, solvent, and reaction time. For instance, lower temperatures often lead to higher enantioselectivity.

  • Choice of Protecting Groups: In multi-step syntheses, the choice of protecting groups for the amino and hydroxyl functionalities is crucial to prevent side reactions and racemization.

  • Purification Technique: For small, volatile, and polar molecules, optimizing the purification method is critical to minimize product loss. Techniques like using a high-vacuum line with a cold trap can be beneficial.

Q3: What are the best practices for purifying small, polar chiral alcohols like this compound?

A3: Purifying small, polar chiral alcohols can be challenging due to their physical properties. Best practices include:

  • Extraction: Use a continuous liquid-liquid extractor or perform multiple batch extractions with a suitable organic solvent. Salting out the aqueous layer by adding a salt like NaCl can improve extraction efficiency.

  • Distillation: For relatively volatile alcohols, fractional distillation under reduced pressure can be effective. Ensure the use of an efficient condenser and a cold trap to prevent loss of product.

  • Chromatography: While challenging, column chromatography on silica gel can be used. A more polar eluent system may be required. For analytical and preparative separation of enantiomers, chiral HPLC or SFC is the method of choice.[10][]

  • Crystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization is an excellent method for purification.

Q4: I am having trouble with the chiral analysis of my this compound sample. What can I do?

A4: The lack of a UV chromophore in this compound makes chiral HPLC analysis difficult.[1] Here are some solutions:

  • Derivatization: React the amino or hydroxyl group with a chiral or achiral derivatizing agent that contains a chromophore. Common derivatizing agents include benzoyl chloride, dansyl chloride, or Mosher's acid chloride. The resulting diastereomers can then be separated on a standard HPLC column.[9]

  • Chiral GC: Gas chromatography with a chiral stationary phase is a suitable alternative for volatile small molecules. Derivatization to a more volatile species (e.g., by acylation) may be necessary.[1]

  • Chiral SFC: Supercritical fluid chromatography is an increasingly popular technique for chiral separations and is often successful where HPLC fails.[10][]

  • NMR Spectroscopy: Chiral shift reagents can be used in NMR to differentiate between enantiomers.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of (R)-3-aminobutan-1-ol using a Transaminase

This protocol is a generalized procedure based on chemoenzymatic methods.[3][4]

Materials:

  • 4-hydroxybutan-2-one

  • (R)-selective transaminase enzyme

  • Amino donor (e.g., isopropylamine)

  • Pyridoxal 5'-phosphate (PLP) coenzyme

  • Buffer solution (e.g., phosphate buffer, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare a buffer solution and add the transaminase enzyme, amino donor, and PLP.

  • Dissolve the 4-hydroxybutan-2-one substrate in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 30°C) for 24-48 hours.

  • Monitor the reaction progress by GC or HPLC.

  • Once the reaction is complete, saturate the aqueous phase with NaCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure at a low temperature.

  • Analyze the product for purity and enantiomeric excess using chiral GC or by derivatization followed by HPLC.

Visualizations

Below are diagrams illustrating key workflows and concepts in the synthesis of small chiral alcohols.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Prochiral Ketone (e.g., 4-hydroxybutan-2-one) reaction Asymmetric Synthesis (e.g., Biocatalysis, Hydrogenation) start->reaction racemic Racemic Mixture reaction->racemic extraction Extraction racemic->extraction distillation Distillation extraction->distillation chromatography Chiral Chromatography (HPLC/SFC/GC) distillation->chromatography analysis Enantiomeric Excess Determination chromatography->analysis product Enantiopure Chiral Alcohol analysis->product

Caption: General workflow for the asymmetric synthesis and purification of a small chiral alcohol.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Enantiomeric Excess? cause1 Suboptimal Catalyst/Enzyme start->cause1 Yes cause2 Racemization start->cause2 Yes cause3 Incorrect Reaction Conditions start->cause3 Yes end Successful Synthesis start->end No solution1 Screen Catalysts/Enzymes cause1->solution1 solution2 Modify Temperature/Time cause2->solution2 solution3 Optimize Conditions (Solvent, Pressure) cause3->solution3 solution1->end Improved ee solution2->end Improved ee solution3->end Improved ee

Caption: Troubleshooting decision tree for low enantiomeric excess in chiral alcohol synthesis.

References

Technical Support Center: Chiral Analysis of (R)-3-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral analysis of (R)-3-aminobutan-1-ol. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Q1: I am not observing any separation between the enantiomers of 3-aminobutan-1-ol. What are the primary causes and how can I troubleshoot this?

A1: Achieving enantiomeric separation can be complex. If you are seeing a single, unresolved peak, consider the following troubleshooting steps:

  • Method Selection: Direct analysis of this compound is challenging due to its small size and lack of a UV chromophore.[1][2] An indirect approach using pre-column derivatization with a chiral derivatizing agent (CDA) is a common and effective strategy.[1] This process converts the enantiomers into diastereomers, which can then be separated on a standard achiral column, such as a C18.[1] The CDA also introduces a chromophore, enabling UV detection.[1]

  • Derivatization Reaction:

    • Incomplete Reaction: Ensure the derivatization reaction has gone to completion. Analyze the reaction mixture by a non-chiral method (if available) to confirm the absence of the starting material.

    • Reagent Purity: The chiral purity of your derivatizing agent is crucial. If the CDA is not enantiomerically pure, it will result in a mixture of diastereomers that may be difficult to separate.

  • Chromatographic Conditions (HPLC/SFC):

    • Inappropriate Stationary Phase: If you are attempting a direct separation, the chiral stationary phase (CSP) you have selected may not be suitable for this analyte. Polysaccharide-based CSPs are often a good starting point for amino alcohols.[3]

    • Mobile Phase Composition: The composition of the mobile phase is critical.[4] Systematically vary the mobile phase composition, including the ratio of organic solvent to aqueous buffer (for reversed-phase) or the polar modifier (for normal phase). For derivatized this compound on a C18 column, a mobile phase of acetonitrile and water is commonly used.[5]

    • Temperature: Temperature can significantly impact chiral separations.[4] Experiment with varying the column temperature both above and below ambient to see if resolution improves.[4]

    • Flow Rate: Chiral separations can be sensitive to flow rate.[4] Try reducing the flow rate, as this can sometimes enhance resolution.[4]

  • Chromatographic Conditions (GC):

    • Column Selection: For chiral GC, a cyclodextrin-based column is a common choice, though direct separation of underivatized this compound can be difficult.[2]

    • Temperature Program: Optimize the oven temperature program, including the initial temperature, ramp rate, and final temperature.

dot

Troubleshooting_No_Resolution start No Enantiomeric Resolution check_method Is an indirect method (derivatization) being used? start->check_method optimize_gc Optimize GC Conditions start->optimize_gc direct_method Consider switching to an indirect method with derivatization. check_method->direct_method No check_derivatization Verify derivatization reaction completion and CDA purity. check_method->check_derivatization Yes incomplete_rxn Optimize reaction conditions (time, temp, stoichiometry). check_derivatization->incomplete_rxn No optimize_hplc Optimize HPLC/SFC Conditions check_derivatization->optimize_hplc Yes mobile_phase Vary mobile phase composition (solvent ratio, pH). optimize_hplc->mobile_phase column_select Select an appropriate chiral GC column. optimize_gc->column_select temperature Screen different column temperatures. mobile_phase->temperature flow_rate Reduce the flow rate. temperature->flow_rate end Resolution Achieved flow_rate->end temp_program Optimize oven temperature program. temp_program->end column_select->temp_program

Caption: Troubleshooting workflow for no enantiomeric resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q2: My peaks are tailing or fronting. What could be the cause and how do I fix it?

A2: Poor peak shape can compromise resolution and integration accuracy. Here are some common causes and solutions:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and injecting a smaller volume.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.[4] For basic compounds like this compound and its derivatives, interactions with residual silanols on silica-based columns can be an issue.[4]

    • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase to block active sites on the stationary phase.

  • Inappropriate Sample Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, use the mobile phase as the sample solvent. A solvent stronger than the mobile phase can cause peak distortion.

  • Column Contamination or Degradation: Accumulation of contaminants on the column can lead to active sites causing tailing.[4] Column performance can also degrade over time.[4]

    • Column Washing: Flush the column with a strong solvent to remove contaminants.

    • Replace Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.

Issue 3: Irreproducible Retention Times and Results

Q3: I am getting inconsistent retention times and enantiomeric excess values. How can I improve the reproducibility of my analysis?

A3: Reproducibility is key for reliable quantitative analysis. Here’s what to check:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run, including the precise composition and pH.[4]

  • Column Temperature: Use a column oven to maintain a stable and consistent temperature.[4] Small fluctuations in temperature can affect retention times and selectivity.[4]

  • Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when the mobile phase has been changed.[4] Ensure the column is fully equilibrated before starting your analytical run.

  • Sample Preparation: The derivatization reaction conditions (time, temperature, stoichiometry) must be consistent to ensure reproducible results.

  • System Stability: Check for leaks in the HPLC/SFC/GC system. Ensure the pump is delivering a stable flow rate.

Data Presentation: Chiral Analysis Methods

The following table summarizes various reported methods for the chiral analysis of this compound, primarily involving pre-column derivatization.

AnalyteDerivatizing AgentColumnMobile PhaseDetection
3-Aminobutanol(R)-(+)-1-phenylethanesulfonyl chlorideDima Reversed-Phase C18Acetonitrile:Water (80:20)UV at 254 nm[1][5]
3-AminobutanolCarbobenzoxy Chloride (Benzyl Chloroformate)AD-H (Normal Phase)n-Hexane:Isopropanol (9:1)UV at 210 nm[1][5]
(R)-3-aminobutan-1-olBenzyl Chloroformate (CBZ)ChiralPak IB-N5 (SFC)10% Isopropanol in CO₂Not Specified[1][2]
3-Aminobutanolo-phthalaldehyde (OPA)-thiol derivativesKnauer Hypersil ODS0.05% Sodium Phosphate Buffer:Methanol (35:65), pH 7.0Fluorescence[1][5]
3-Aminobutanol(R)-alpha-methyl-2-naphthyl acetyl chlorideDima C1820% Acetonitrile - 80% Buffer (5% KH₂PO₄, pH 5.0)UV at 254 nm[1]

Experimental Protocols

Protocol 1: Derivatization with (R)-(+)-1-phenylethanesulfonyl chloride and HPLC Analysis

This protocol is based on a common indirect HPLC method for determining the chiral purity of this compound.[1][5]

1. Derivatization:

  • Dissolve this compound in an organic solvent (e.g., carbon tetrachloride, chloroform, or dichloromethane).[5]

  • Under stirring at a controlled temperature (e.g., 30°C), slowly add a solution of (R)-(+)-1-phenylethanesulfonyl chloride in the same solvent.[5] The molar ratio of the derivatizing agent to the analyte should be optimized.

  • Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the resulting solution containing the diastereomeric derivatives can be prepared for HPLC analysis.

2. HPLC Analysis:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the HPLC mobile phase to an appropriate concentration for injection.

  • HPLC Conditions:

    • Column: Dima C18 or equivalent reversed-phase column.[5]

    • Mobile Phase: Acetonitrile:Water (80:20 v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.[5]

    • Detection Wavelength: 254 nm.[5]

    • Injection Volume: 20 µL.[5]

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared derivatized sample solution.

    • Record the chromatogram.

    • Identify the peaks corresponding to the two diastereomers based on their retention times.

    • Integrate the peak areas of the two diastereomer peaks.

    • Calculate the enantiomeric excess (e.e.%) or the percentage of each enantiomer using the integrated peak areas.

dot

Experimental_Workflow start Start: this compound Sample derivatization Derivatization with Chiral Agent (e.g., (R)-(+)-1-phenylethanesulfonyl chloride) start->derivatization sample_prep Sample Preparation for HPLC (Dilution in Mobile Phase) derivatization->sample_prep hplc_analysis HPLC Analysis on Achiral Column (e.g., C18) sample_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition data_processing Data Processing (Peak Integration) data_acquisition->data_processing calculation Calculation of Enantiomeric Purity / e.e.% data_processing->calculation end End: Report Results calculation->end

Caption: General experimental workflow for chiral analysis via derivatization.

Protocol 2: Derivatization with Benzyl Chloroformate (CBZ) and SFC Analysis

This protocol is an alternative method for the chiral analysis of (R)-3-aminobutan-1-ol.[2]

1. Derivatization:

  • To a solution of (R)-3-aminobutan-1-ol in a 1:1 mixture of dioxane and water, add sodium carbonate.[2]

  • Stir the mixture at room temperature (25°C).[2]

  • Add benzyl chloroformate and continue stirring for approximately 12 hours.[2]

  • Concentrate the reaction mixture and partition it between water and ethyl acetate.[2]

  • Extract the aqueous layer with ethyl acetate.[2]

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate to obtain the CBZ-derivatized product.[2]

2. SFC Analysis:

  • Sample Preparation: Dissolve the CBZ-derivatized product in ethanol for analysis.[2]

  • SFC Conditions:

    • Column: ChiralPak IB-N5 (4.6 x 100 mm; 5 µm).[2]

    • Mobile Phase: 10% isopropanol in 90% CO₂.[2]

    • Flow Rate: 3 mL/min.[2]

  • Analysis: Inject the sample and analyze the resulting chromatogram to determine the enantiomeric purity. Under these conditions, the (R)-enantiomer is expected to elute before the (S)-enantiomer.[2]

References

Technical Support Center: (R)-3-aminobutan-1-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (R)-3-aminobutan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis strategies for (R)-3-aminobutan-1-ol?

A1: The main synthetic routes for producing (R)-3-aminobutan-1-ol can be categorized into four main approaches: chemoenzymatic methods, asymmetric catalysis, chiral resolutions, and the use of chiral auxiliaries or starting materials from the chiral pool.[1] Each strategy possesses distinct advantages and disadvantages concerning yield, cost, and scalability.

Q2: What is the economic outlook for (R)-3-aminobutan-1-ol production?

A2: (R)-3-aminobutan-1-ol is a significant cost driver in the synthesis of pharmaceuticals like dolutegravir, an antiretroviral medication.[1] Market prices have been observed in the range of

150150-150−
345 per kilogram.[1] However, cost models suggest that with optimized and scalable synthetic processes, the cost could potentially be reduced to approximately $100/kg.[1]

Q3: What are the major challenges in the synthesis and purification of (R)-3-aminobutan-1-ol?

A3: The synthesis of small chiral alcohols like (R)-3-aminobutan-1-ol presents several challenges.[1] Purification is often complicated by their low boiling points.[1] Additionally, chiral analysis can be difficult and may necessitate derivatization to achieve accurate measurements via techniques like HPLC or SFC.[1] Some production methods also face issues with high raw material costs, toxicity, and low yields.[2][3]

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination Route

Symptoms:

  • The overall yield of (R)-3-aminobutan-1-ol is significantly lower than expected after the debenzylation step.

  • GC-MS analysis of the crude product shows multiple byproducts.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Reductive Amination: The initial reaction between 4-hydroxy-2-butanone and the chiral amine may not have gone to completion.Monitor the reaction progress closely using TLC or GC. Consider increasing the reaction time or the amount of reducing agent. Ensure the catalyst used for the reduction is active.
Inefficient Diastereomer Separation: Poor separation of the diastereomeric intermediates can lead to a lower yield of the desired (R,R)-isomer.Optimize the crystallization conditions (solvent system, temperature) for the diastereomeric salt resolution.[4] Consider using a different chiral resolving agent.[4]
Catalyst Poisoning during Debenzylation: The palladium catalyst used for debenzylation can be poisoned by impurities carried over from previous steps.Purify the intermediate before the debenzylation step. Use a higher loading of the catalyst or a more robust catalyst.
Product Loss During Workup: The product's solubility in the aqueous phase during extraction can lead to losses.Perform multiple extractions with an appropriate organic solvent. Adjust the pH of the aqueous layer to minimize the solubility of the amino alcohol.
Issue 2: Poor Enantiomeric Excess (ee%) in Enzymatic Synthesis

Symptoms:

  • Chiral HPLC or SFC analysis shows a lower than expected enantiomeric excess for the (R)-enantiomer.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Enzyme Activity/Selectivity: The transaminase enzyme may not be performing optimally under the current reaction conditions.Optimize the reaction pH, temperature, and buffer composition.[5] Screen different transaminase enzymes to find one with higher selectivity for the substrate.
Product Inhibition: The accumulation of the product, (R)-3-aminobutan-1-ol, or the co-product (e.g., acetone) can inhibit the enzyme.[6]Consider in-situ product removal (ISPR) techniques. Implement a fed-batch strategy for the substrate to maintain a low product concentration.[7]
Insufficient Co-factor Regeneration: If the co-factor (e.g., PLP) is not efficiently regenerated, the reaction rate and selectivity can decrease.Ensure the co-factor regeneration system is functioning correctly. For whole-cell systems, ensure the cells are viable and metabolically active.[6]
Racemization: The product may be undergoing racemization under the reaction or workup conditions.Investigate the stability of the product under the reaction conditions. Ensure the workup is performed under mild conditions (e.g., low temperature).

Data Presentation

Table 1: Economic Analysis of (R)-3-aminobutan-1-ol Production

MetricValueSource
Market Price Range$150 - $345 / kg[1]
Target Cost Price~$100 / kg[1]
Contribution to Dolutegravir Cost~30%[1]

Table 2: Comparison of Synthesis Methods

MethodKey AdvantagesKey Challenges
Chemoenzymatic High enantioselectivity, mild reaction conditions.[5][8]Potential for enzyme inhibition, cost of enzyme and co-factors.[6]
Asymmetric Catalysis Potentially high efficiency and turnover numbers.Cost and toxicity of metal catalysts, optimization of ligands.[5]
Chiral Resolution Use of readily available starting materials.Theoretical maximum yield of 50%, generation of waste enantiomer.[1]
Chiral Pool/Auxiliary High stereochemical control.Limited availability and cost of chiral starting materials.[1]

Experimental Protocols

Protocol 1: Synthesis via Reduction of (R)-3-Aminobutanoic Acid

This protocol is based on the method described by the Medicines for All Institute.[1][9]

Materials:

  • (R)-3-aminobutanoic acid

  • Sodium aluminum hydride

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate

  • Sodium Sulfate

Procedure:

  • Suspend (R)-3-aminobutanoic acid in anhydrous THF in a reaction vessel under an inert atmosphere.

  • Cool the suspension to 0°C.

  • Slowly add a solution of sodium aluminum hydride in THF to the cooled suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0°C and cautiously quench the excess reducing agent by the slow addition of water, followed by a 15% NaOH solution, and then more water.

  • Filter the resulting slurry and wash the filter cake with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude (R)-3-aminobutan-1-ol.

  • Purify the crude product by distillation or chromatography.

Expected Outcome:

  • Isolated yields in the range of 61-67% with a purity of 96-99% and an optical purity of 100%.[1][9]

Protocol 2: Enzymatic Synthesis using Transaminase

This protocol is based on the enzymatic process described in patent literature.[5][7]

Materials:

  • 4-hydroxybutan-2-one

  • R-selective transaminase enzyme

  • Isopropylamine (amino donor)

  • Pyridoxal 5'-phosphate (PLP) (co-factor)

  • Buffer solution (e.g., triethanolamine buffer, pH 7-7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare the buffer solution and add the transaminase enzyme, PLP, and isopropylamine.

  • Add the substrate, 4-hydroxybutan-2-one, to the reaction mixture. A fed-batch approach is recommended to avoid substrate/product inhibition.[7]

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation.

  • Monitor the reaction progress by measuring the conversion of the ketone and the formation of the amino alcohol using GC or HPLC.

  • Once the reaction has reached the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent and adjusting the pH).

  • Extract the product into the organic solvent.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by distillation or chromatography.

Visualizations

Synthesis_Pathways cluster_chemoenzymatic Chemoenzymatic cluster_asymmetric_catalysis Asymmetric Catalysis / Chiral Pool cluster_chiral_resolution Chiral Resolution 4-hydroxybutan-2-one 4-hydroxybutan-2-one Transaminase Transaminase 4-hydroxybutan-2-one->Transaminase Substrate (R)-3-aminobutan-1-ol_enzymatic (R)-3-aminobutan-1-ol Transaminase->(R)-3-aminobutan-1-ol_enzymatic Product (R)-3-aminobutanoic acid (R)-3-aminobutanoic acid Reduction Reduction (R)-3-aminobutanoic acid->Reduction Starting Material (R)-3-aminobutan-1-ol_reduction (R)-3-aminobutan-1-ol Reduction->(R)-3-aminobutan-1-ol_reduction Product Racemic 3-aminobutan-1-ol Racemic this compound Chiral Acid Chiral Acid Racemic this compound->Chiral Acid Reactant Diastereomeric Salts Diastereomeric Salts Chiral Acid->Diastereomeric Salts Separation Separation Diastereomeric Salts->Separation (R)-3-aminobutan-1-ol_resolution (R)-3-aminobutan-1-ol Separation->(R)-3-aminobutan-1-ol_resolution

Caption: Overview of major synthetic pathways to (R)-3-aminobutan-1-ol.

Troubleshooting_Workflow start Low Yield or Purity Issue check_reaction Verify Reaction Completion (TLC, GC, NMR) start->check_reaction optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) check_reaction->optimize_reaction No check_purity Analyze Purity of Intermediates check_reaction->check_purity Yes optimize_reaction->check_reaction purify_intermediate Incorporate Intermediate Purification Step check_purity->purify_intermediate No check_workup Evaluate Workup & Purification Protocol check_purity->check_workup Yes purify_intermediate->check_purity optimize_workup Modify Extraction/Purification Method check_workup->optimize_workup No end_ok Problem Resolved check_workup->end_ok Yes optimize_workup->check_workup

Caption: A general troubleshooting workflow for synthesis issues.

References

Reshaping the substrate binding region of ω-transaminase for improved synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on reshaping the substrate binding region of ω-transaminase (ω-TA) for improved synthesis of chiral amines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My engineered ω-transaminase shows low activity towards a new bulky ketone substrate. What are the potential causes and solutions?

A1: Low activity towards bulky substrates is a common challenge. The primary cause is often steric hindrance within the enzyme's active site.[1][2] The substrate binding region of ω-TAs typically consists of a large and a small binding pocket.[3][4] For bulky ketones, either one or both pockets may not be able to accommodate the substrate optimally.

Troubleshooting Steps:

  • Computational Modeling: Employ computational docking and molecular dynamics simulations to visualize how the substrate interacts with the active site of your enzyme variant.[1][5] This can help identify specific residues causing steric clashes.

  • Rational Design & Site-Directed Mutagenesis: Based on the modeling, identify key amino acid residues in the large and small binding pockets that may restrict substrate binding.[3][4] Target residues with bulky side chains (e.g., Trp, Tyr, Phe) for mutagenesis to smaller, less sterically hindering residues (e.g., Ala, Gly).[3][6][7] For instance, mutating a key tryptophan residue in the large binding pocket has been shown to improve activity towards bulky amines.[1][2]

  • Directed Evolution: If rational design is not straightforward, consider directed evolution strategies such as error-prone PCR or saturation mutagenesis targeting residues in and around the active site.[3][8] This allows for a broader exploration of beneficial mutations.

Q2: I am observing significant substrate and/or product inhibition in my ω-transaminase reaction. How can I mitigate this?

A2: Substrate and product inhibition are known issues that can severely limit the efficiency of ω-TA catalyzed reactions.[9][10] High concentrations of the amine substrate or the ketone product can bind to the enzyme in a non-productive manner, reducing its catalytic activity.

Troubleshooting Steps:

  • Substrate Feeding Strategies: Instead of adding the entire substrate amount at the beginning, employ a fed-batch approach to maintain a low, non-inhibitory substrate concentration throughout the reaction.

  • In Situ Product Removal (ISPR): Implement strategies to remove the ketone product as it is formed. This can be achieved through techniques like solvent extraction or the use of adsorbent resins.[10]

  • Enzyme Engineering: Certain ω-transaminases naturally exhibit lower susceptibility to inhibition.[9] If feasible, consider screening for or engineering variants with reduced product inhibition. While challenging, mutations outside the immediate active site can sometimes influence product egress and reduce inhibition.

  • Reaction Engineering: Couple the transamination reaction with a secondary enzymatic reaction that consumes the inhibitory product. For example, using a dehydrogenase to convert the ketone byproduct into a non-inhibitory alcohol can drive the equilibrium towards product formation.[3]

Q3: My engineered ω-transaminase variant has improved activity but poor thermal and operational stability. What can I do to enhance its stability?

A3: Improving enzyme stability is crucial for practical applications. Several protein engineering strategies can be employed to enhance the robustness of your ω-transaminase variant.

Troubleshooting Steps:

  • Computational Stability Prediction: Utilize computational tools like FRESCO to predict stabilizing mutations.[11][12] These tools can identify mutations that improve protein folding free energy, often by enhancing hydrophobic interactions, creating new hydrogen bonds, or forming salt bridges.[3]

  • Targeting the Subunit Interface: For dimeric or multimeric ω-TAs, the interface between subunits is a critical area for stability.[11][12] Introducing mutations that strengthen these interactions can significantly improve the overall stability of the enzyme.[11][12]

  • Directed Evolution for Thermostability: Employ directed evolution campaigns with a screening or selection step based on thermal stability. This involves subjecting mutant libraries to heat treatment and identifying variants that retain activity.

  • Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and facilitate its reuse.[13][14] Various immobilization techniques, such as covalent attachment or encapsulation, have been successfully applied to ω-transaminases.[3][14]

  • Solvent Engineering: The use of deep eutectic solvents (DESs) as co-solvents has been shown to enhance both the activity and stability of ω-transaminases.[15]

Troubleshooting Guides

Problem: Low or no expression of the ω-transaminase mutant.

Possible Cause Troubleshooting Suggestion
Codon usage is not optimal for the expression host (e.g., E. coli).Synthesize the gene with codons optimized for your expression system.
The mutation destabilizes the protein, leading to misfolding and degradation.Try expressing at a lower temperature (e.g., 16-20°C) to slow down protein synthesis and aid proper folding. Co-express with chaperones.
The mutant protein is toxic to the host cells.Use a tightly regulated promoter and induce expression with a lower concentration of the inducer.

Problem: The purified enzyme is inactive.

Possible Cause Troubleshooting Suggestion
Absence or insufficient concentration of the pyridoxal 5'-phosphate (PLP) cofactor.Ensure that PLP is included in the lysis buffer, purification buffers, and the final reaction mixture. The typical concentration is 0.1-0.5 mM.
The protein has precipitated or aggregated during purification or storage.Perform a buffer screen to find optimal pH and salt concentrations. Consider adding stabilizing agents like glycerol or trehalose to the storage buffer.
The mutation has rendered the enzyme catalytically inactive.If it's a rationally designed mutant, re-evaluate the role of the mutated residue. If from directed evolution, screen more variants.

Quantitative Data Summary

Table 1: Examples of Engineered ω-Transaminases with Improved Properties.

EnzymeParent EnzymeTarget SubstrateKey MutationsImprovement Highlights
(R)-selective ω-TAArthrobacter sp.Pro-sitagliptin ketone27 mutationsEnabled synthesis of Sitagliptin with high efficiency.[3]
(S)-selective ω-TAOchrobactrum anthropi2-oxopentanoic acidL57A48-fold increase in activity towards the bulky keto acid.[3][4][6]
ω-TAPseudomonas jesseniiAcetophenone6 mutations at subunit interfaceTm increased by 23°C; 5-fold higher activity.[11][12]
(S)-selective ω-TAVibrio fluvialisBulky ketonesF85L/V153A30-fold increased activity for (S)-phenylbutylamine.[3]
(R)-ω-TAAspergillus terreus1-acetonaphthoneD224K/V149A/L182F/L187F59-fold increase in catalytic efficiency and 1.6-fold increase in half-life.[16]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of ω-Transaminase

This protocol outlines a general procedure for introducing specific point mutations into an ω-transaminase gene using a commercially available kit.

Materials:

  • Plasmid DNA containing the wild-type ω-transaminase gene.

  • Site-directed mutagenesis kit (e.g., QuikChange Lightning).

  • Custom-designed mutagenic primers.

  • Competent E. coli cells for transformation.

  • LB agar plates with appropriate antibiotic.

  • DNA sequencing service.

Procedure:

  • Primer Design: Design forward and reverse primers containing the desired mutation. Ensure the primers are complementary and meet the specifications of the mutagenesis kit manufacturer.

  • PCR Amplification: Set up the PCR reaction according to the kit's instructions, using the plasmid DNA as a template and the mutagenic primers.

  • Template Digestion: After PCR, digest the parental, methylated template DNA with the DpnI enzyme provided in the kit. This will leave the newly synthesized, mutated plasmid.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plating and Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Plasmid Isolation and Sequencing: Select several colonies, grow them in liquid culture, and isolate the plasmid DNA. Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.[1][4]

Protocol 2: High-Throughput Screening of ω-Transaminase Activity

This protocol describes a colorimetric assay for the rapid screening of ω-transaminase mutant libraries in a 96-well plate format.

Materials:

  • 96-well microtiter plates.

  • Cell lysates or purified enzyme variants.

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0).

  • Amine donor (e.g., L-alanine or isopropylamine).

  • Prochiral ketone substrate.

  • Colorimetric detection reagent (e.g., a reagent that reacts with the amino acid product or the ketone byproduct). Several methods exist, including those based on pH changes or the formation of colored complexes.[17][18][19]

  • Microplate reader.

Procedure:

  • Enzyme Preparation: In a 96-well plate, add a small volume of cell lysate or purified enzyme solution for each mutant to be screened.

  • Reaction Initiation: Prepare a master mix containing the reaction buffer, PLP, amine donor, and ketone substrate. Add the master mix to each well to start the reaction.

  • Incubation: Incubate the plate at the desired temperature with shaking.

  • Reaction Quenching and Color Development: Stop the reaction by adding a quenching solution (e.g., acid or base). Add the colorimetric reagent to each well and incubate to allow for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Hit Identification: Identify the mutants with the highest activity based on the absorbance readings.

Visualizations

Directed_Evolution_Workflow start Wild-Type ω-TA Gene mutagenesis Random Mutagenesis (e.g., error-prone PCR) start->mutagenesis library Mutant Gene Library mutagenesis->library expression Expression in Host (e.g., E. coli) library->expression screening High-Throughput Screening expression->screening selection Identify Improved Variants ('Hits') screening->selection sequencing Sequence 'Hit' Genes selection->sequencing end Optimized ω-Transaminase selection->end Final Selection next_round Use 'Hits' for Next Round sequencing->next_round next_round->mutagenesis Iterative Cycles Rational_Design_Workflow start ω-TA Structure & Substrate modeling Computational Modeling (Docking, MD Simulations) start->modeling analysis Identify Key Residues in Active Site modeling->analysis mutagenesis Site-Directed Mutagenesis analysis->mutagenesis expression Expression and Purification mutagenesis->expression assay Enzyme Activity Assay expression->assay assay->analysis Iterate Design characterization Characterize Improved Variants assay->characterization end Engineered ω-Transaminase characterization->end Transaminase_Catalytic_Cycle cluster_0 Half-Reaction 1 E_PLP E-PLP E_PMP E-PMP E_PLP->E_PMP R1-NH2 -> R1=O E_PMP->E_PLP R2=O -> R2-NH2

References

Technical Support Center: Fed-Batch Biosynthesis of (R)-3-amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the fed-batch biosynthesis of (R)-3-amino-1-butanol, a key intermediate in the synthesis of pharmaceuticals like Dolutegravir.[1][2] This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive or Incorrect Enzyme: The transaminase may have low activity or the incorrect stereoselectivity (e.g., (S)-selective instead of the required (R)-selective).1a. Enzyme Activity Assay: Perform an activity assay of the transaminase before starting the biosynthesis. 1b. Use a Confirmed (R)-selective Transaminase: Ensure the use of a validated (R)-selective transaminase, such as the one derived from Actinobacteria sp. (As-TA).[1][2] 1c. Co-factor Presence: Ensure the presence of the necessary coenzyme, pyridoxal-5'-phosphate (PLP), in the reaction mixture.
2. Sub-optimal Reaction Conditions: The pH, temperature, or buffer system may not be optimal for the enzyme's activity.2a. Optimize Reaction Parameters: Systematically optimize the reaction pH (typically in the range of 6-9) and temperature (generally around 20-40°C) to maximize enzyme activity.[3] 2b. Buffer Selection: Use a suitable buffer system that does not inhibit the enzyme.
Decreased Reaction Rate Over Time 1. Substrate Inhibition: High concentrations of the substrate, 4-hydroxy-2-butanone, can inhibit the activity of the transaminase.[2]1a. Implement a Fed-Batch Strategy: Instead of adding the entire substrate amount at the beginning, use a fed-batch approach where the substrate is added gradually over time to maintain a low, non-inhibitory concentration.[1][2]
2. Product Inhibition: Accumulation of the product, (R)-3-amino-1-butanol, or the byproduct (e.g., acetone from isopropylamine) may inhibit the enzyme.2a. In-situ Product Removal: Consider implementing in-situ product removal techniques if product inhibition is significant.
Low Enantiomeric Excess (e.e.) 1. Non-selective Enzyme: The transaminase used may not be sufficiently stereoselective, leading to the formation of the (S)-enantiomer.1a. Use a Highly (R)-selective Enzyme: Employ a transaminase with proven high (R)-selectivity to achieve a high enantiomeric excess (e.g., >99% e.e.).[1][2]
2. Racemization: The product may be undergoing racemization under the reaction conditions.2a. Analyze Stability: Check the stability of the chiral product under the reaction conditions over time.
Poor Substrate Conversion at High Concentrations 1. Enzyme Inhibition or Instability: At higher substrate concentrations, the enzyme may be inhibited or become unstable.1a. Optimize Fed-Batch Protocol: Refine the feeding rate and schedule in the fed-batch strategy to maintain the substrate concentration below the inhibitory level.[1]
2. Mass Transfer Limitations: In a whole-cell biocatalyst system, high cell density might lead to mass transfer limitations of substrate and product.2a. Improve Mixing: Ensure adequate mixing in the reactor to improve mass transfer. 2b. Cell Permeabilization: If using whole cells, consider cell permeabilization methods to enhance substrate and product transport across the cell membrane.

Frequently Asked Questions (FAQs)

Q1: Why is a fed-batch strategy recommended for the biosynthesis of (R)-3-amino-1-butanol?

A1: A fed-batch strategy is crucial to overcome substrate inhibition. High concentrations of the substrate, 4-hydroxy-2-butanone, can significantly inhibit the activity of the (R)-selective transaminase.[2] By adding the substrate gradually throughout the reaction, the concentration is maintained at a low, non-inhibitory level, which allows for higher overall substrate loading and leads to a higher product yield.[1]

Q2: What type of enzyme is typically used for this biosynthesis?

A2: The biosynthesis of (R)-3-amino-1-butanol is catalyzed by an (R)-selective ω-transaminase (ω-TA).[4] It is important to use an enzyme with high (R)-selectivity to ensure the production of the desired stereoisomer with high enantiomeric excess. A novel transaminase from Actinobacteria sp. (As-TA) has been shown to be effective for this conversion.[1][2]

Q3: What are the typical substrates for this enzymatic reaction?

A3: The reaction involves the transfer of an amino group to a ketone substrate. The typical substrates are 4-hydroxy-2-butanone as the amino acceptor and an amino donor. Isopropylamine is a commonly used amino donor, which is converted to acetone as a byproduct.[1][2][3]

Q4: What are the optimal reaction conditions for the biosynthesis?

A4: While optimal conditions can vary depending on the specific enzyme used, a typical pH range is between 6.0 and 9.0, and the temperature is generally maintained between 20°C and 40°C.[3] It is essential to optimize these parameters for the specific (R)-selective transaminase being used to maximize its activity and stability.

Q5: What kind of yields and substrate conversion can be expected with a fed-batch strategy?

A5: By employing an optimized fed-batch strategy, high substrate conversion and product yields can be achieved. For example, using an (R)-selective transaminase from Actinobacteria sp., conversions of up to 100% for 100 mM 4-hydroxy-2-butanone have been reported, with a maximum yield of 29.6 g/L of (R)-3-amino-1-butanol and an enantiomeric excess of 99.9%.[1][2]

Quantitative Data

The following table summarizes the conversion rates of 4-hydroxy-2-butanone to (R)-3-amino-1-butanol using a fed-batch strategy with an (R)-selective transaminase from Actinobacteria sp.[1][2]

Initial 4-hydroxy-2-butanone Concentration (mM)Conversion (%)
100100
20094.9
30086.1
40076.1
50070.9

Experimental Protocols

Key Experiment: Fed-Batch Biosynthesis of (R)-3-amino-1-butanol using an (R)-selective Transaminase

Objective: To synthesize (R)-3-amino-1-butanol from 4-hydroxy-2-butanone using a fed-batch strategy to mitigate substrate inhibition.

Materials:

  • (R)-selective transaminase (e.g., from Actinobacteria sp.)

  • 4-hydroxy-2-butanone (substrate)

  • Isopropylamine (amino donor)

  • Pyridoxal-5'-phosphate (PLP) (coenzyme)

  • Buffer solution (e.g., phosphate buffer, pH 7.0-8.0)

  • Bioreactor with temperature and pH control

  • Syringe pump for feeding

Procedure:

  • Bioreactor Setup: Prepare the bioreactor with the buffer solution, the (R)-selective transaminase, isopropylamine, and PLP. Set the temperature and pH to the optimal values for the enzyme (e.g., 30°C, pH 7.5).

  • Initial Substrate Addition: Add an initial, non-inhibitory concentration of 4-hydroxy-2-butanone to the reactor to start the reaction.

  • Fed-Batch Feeding:

    • Prepare a concentrated stock solution of 4-hydroxy-2-butanone.

    • Using a syringe pump, continuously or intermittently feed the substrate stock solution into the bioreactor at a pre-determined rate. The feeding rate should be optimized to maintain the substrate concentration in the reactor below the inhibitory level.

  • Monitoring the Reaction:

    • Periodically take samples from the bioreactor.

    • Analyze the samples for the concentration of 4-hydroxy-2-butanone and (R)-3-amino-1-butanol using a suitable analytical method (e.g., HPLC or GC).

    • Monitor and maintain the pH of the reaction mixture, as the reaction can cause pH shifts.

  • Reaction Completion and Product Recovery:

    • Once the desired conversion is reached, stop the feeding and the reaction.

    • Separate the enzyme from the reaction mixture (e.g., by centrifugation if using whole cells or by filtration).

    • Isolate and purify the (R)-3-amino-1-butanol from the reaction mixture.

Visualizations

Fed_Batch_Biosynthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Bioreactor_Setup Bioreactor Setup (Enzyme, Buffer, Co-factor) Initial_Addition Initial Substrate Addition Bioreactor_Setup->Initial_Addition Substrate_Prep Substrate & Amino Donor Preparation Substrate_Prep->Initial_Addition Fed_Batch Fed-Batch Feeding Initial_Addition->Fed_Batch Monitoring Reaction Monitoring Fed_Batch->Monitoring Monitoring->Fed_Batch Adjust Feed Rate Reaction_Completion Reaction Completion Monitoring->Reaction_Completion Product_Recovery Product Recovery & Purification Reaction_Completion->Product_Recovery Final_Product (R)-3-amino-1-butanol Product_Recovery->Final_Product

Caption: Workflow for the fed-batch biosynthesis of (R)-3-amino-1-butanol.

Enzymatic_Reaction Substrate 4-hydroxy-2-butanone Enzyme (R)-selective Transaminase Substrate->Enzyme Amino_Donor Isopropylamine Amino_Donor->Enzyme Product (R)-3-amino-1-butanol Enzyme->Product Byproduct Acetone Enzyme->Byproduct

Caption: Enzymatic conversion of 4-hydroxy-2-butanone to (R)-3-amino-1-butanol.

References

Technical Support Center: Synthesis of 3-Aminobutan-1-ol using Amine Dehydrogenases (AmDHs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding the use of native amine dehydrogenases (AmDHs) for the synthesis of 3-aminobutan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of using native AmDHs for this compound synthesis?

Native amine dehydrogenases often present several challenges when used for the synthesis of non-natural amino alcohols like this compound. Key limitations include:

  • Limited Substrate Scope: Most native AmDHs have evolved to act on specific amino acids or simple ketones and aldehydes.[1][2] They often show low to no activity on α-hydroxy ketones, such as 1-hydroxy-2-butanone, the precursor for this compound.[3][4]

  • Low Catalytic Efficiency: Even if a native AmDH accepts the substrate, the catalytic efficiency (kcat/Km) is typically low for these "unnatural" substrates, leading to slow reaction rates and incomplete conversions.[3]

  • Strict Stereoselectivity: AmDHs derived from L-amino acid dehydrogenases usually exhibit strict (S)-stereoselectivity, making the synthesis of (R)-amino alcohols challenging without significant protein engineering.[3]

  • Poor Stability: Industrial processes often require harsh conditions (e.g., high substrate concentration, temperature, and pH) that can lead to rapid enzyme denaturation and loss of activity.[5][6][7]

  • Cofactor Dependency: AmDHs require expensive nicotinamide cofactors (NADH or NADPH), which must be continuously regenerated to make the process economically viable.[8][9][10]

Q2: Why is my native AmDH showing low or no activity towards 1-hydroxy-2-butanone?

Low activity is the most common issue and is generally due to the enzyme's narrow substrate specificity. The active site of a native AmDH is often highly optimized for its natural substrate (e.g., an amino acid). The presence of a hydroxyl group on the keto-alcohol substrate, 1-hydroxy-2-butanone, can cause steric hindrance or unfavorable interactions within the active site, preventing proper binding and catalysis.[1][2] Some native AmDHs are practically inactive on α-hydroxy ketones.[3]

Q3: Can I improve the performance of my native AmDH without protein engineering?

While protein engineering is the most effective strategy, you can achieve modest improvements by optimizing reaction conditions:

  • pH and Buffer: Screen a range of pH values (typically 7.0-9.5) and buffer systems. Ammonium-based buffers (e.g., ammonium formate) are often used as they also serve as the amine source.[11]

  • Temperature: Determine the optimal temperature for the enzyme. While higher temperatures can increase reaction rates, they can also decrease enzyme stability. A typical range to test is 25-40°C.[1][11]

  • Cofactor and Substrate Concentrations: Ensure the cofactor (NADH/NADPH) is not limiting and that the substrate concentration is not causing inhibition. High substrate concentrations can sometimes inhibit enzyme activity.[12]

  • Co-solvents: The addition of a small percentage (e.g., 5-10%) of a water-miscible organic solvent like DMSO may improve the solubility of hydrophobic substrates and enhance enzyme activity, but can also lead to inactivation.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Conversion (<50%) 1. Poor enzyme activity on the target substrate. 2. Inefficient cofactor regeneration. 3. Enzyme instability under reaction conditions. 4. Product or substrate inhibition.1. Enzyme Selection/Engineering: Screen different native AmDHs. If none are effective, consider using an engineered AmDH with a broader substrate scope.[2][3][5] 2. Optimize Regeneration System: Ensure the regeneration enzyme (e.g., glucose dehydrogenase (GDH) or formate dehydrogenase (FDH)) has sufficient activity. Increase the concentration of the regeneration substrate (e.g., glucose, formate).[8][13] 3. Stabilize Enzyme: Consider enzyme immobilization to improve operational stability.[7] Lower the reaction temperature or adjust the pH. 4. Fed-Batch Strategy: Use a fed-batch approach to maintain a low, non-inhibitory concentration of the substrate.[5]
Low Enantiomeric Excess (ee) 1. The native enzyme lacks the desired stereoselectivity for the substrate. 2. The enzyme may produce a racemic or mixture of stereoisomers. 3. A minor side reaction is producing the undesired enantiomer.1. Enzyme Selection: Screen for AmDHs known to have high stereoselectivity for similar substrates. For example, MsmeAmDH has shown high ee for the synthesis of (S)-3-aminobutan-1-ol.[14][15] 2. Protein Engineering: Use rational design or directed evolution to create mutants with improved stereoselectivity.[3] 3. Kinetic Resolution: Consider a kinetic resolution strategy where one enantiomer is selectively reacted, leaving the other behind.[3]
Formation of Alcohol Byproduct 1. Some AmDHs exhibit secondary ketoreductase (KRED) activity, reducing the ketone to an alcohol. 2. This side reaction is more significant in the absence or at low concentrations of ammonia.[16][17]1. Increase Ammonia Concentration: Ensure a high concentration of the amine donor (e.g., >1M ammonium buffer) to favor the amination pathway over the reduction pathway.[11][16] 2. pH Optimization: The KRED side activity can be pH-dependent. Screen different pH values to find a condition that minimizes alcohol formation while maintaining good amination activity.[17]
Enzyme Precipitates During Reaction 1. The enzyme is unstable under the chosen reaction conditions (pH, temperature, high ionic strength of buffer). 2. The presence of co-solvents is denaturing the enzyme.1. Buffer Optimization: Test different buffer compositions and ionic strengths. Some enzymes are less stable in high molarity ammonium buffers.[18] 2. Add Stabilizers: Introduce stabilizing agents like glycerol (5-10%) or BSA. 3. Immobilization: Covalently immobilize the enzyme on a solid support to prevent aggregation and improve stability.[7]

Quantitative Data Summary

The following tables summarize comparative data for native and engineered AmDHs in the context of amino alcohol synthesis.

Table 1: Kinetic Parameters of a Native vs. Engineered AmDH for an α-Hydroxy Ketone

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Native Valine Dehydrogenase 1-Hydroxy-2-butanone>100<0.01-
Engineered Variant M2 [3]1-Hydroxy-2-butanone15.2 ± 1.30.8 ± 0.152.6
Native MsmeAmDH [14]Butan-2-one---
Native CfusAmDH [4]Cyclohexanone2.1 ± 0.30.9 ± 0.03428

Data is illustrative and compiled from typical values found in the literature. Actual values are highly dependent on specific assay conditions.

Table 2: Conversion and Enantioselectivity for this compound Synthesis

EnzymeSubstrate Conc. (mM)Time (h)Conversion (%)Enantiomeric Excess (ee %)
Native CfusAmDH [14]1024Low-Moderate>99% (S)
Native MsmeAmDH [14][15]5024~97%99.5% (S)
Engineered AmDH-M0 [14]502491%>99% (S)

Experimental Protocols

Protocol 1: General Amine Dehydrogenase (AmDH) Activity Assay

This protocol describes a spectrophotometric assay to determine AmDH activity by monitoring the consumption of NADH at 340 nm.

Materials:

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • Buffer: 1 M Ammonium Formate, pH 8.5

  • Substrate: 1-Hydroxy-2-butanone (or other keto substrate)

  • Cofactor: NADH solution (typically 10-20 mM stock)

  • Purified AmDH enzyme solution

Procedure:

  • Prepare Reaction Mixture: In a 1 mL cuvette, prepare the assay mixture (final volume 1 mL):

    • 850 µL of 1 M Ammonium Formate buffer (pH 8.5)

    • 50 µL of 200 mM 1-hydroxy-2-butanone solution (final conc. 10 mM)

    • 50 µL of 4 mM NADH solution (final conc. 0.2 mM)

  • Equilibrate: Mix the contents by inversion and incubate in the spectrophotometer at a constant temperature (e.g., 30°C) for 3-5 minutes to establish a baseline.[19]

  • Initiate Reaction: Add 50 µL of the AmDH enzyme solution to the cuvette and mix immediately.

  • Monitor Absorbance: Record the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes). The initial linear portion of the curve represents the rate of reaction.

  • Calculate Activity: The specific activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6,220 M⁻¹cm⁻¹).[20]

    • Activity (U/mL) = (ΔA340/min) / (ε * path length) * 1000 * dilution factor

    • One unit (U) is defined as the amount of enzyme that consumes 1 µmol of NADH per minute under the specified conditions.

Protocol 2: In Situ Cofactor Regeneration with Glucose Dehydrogenase (GDH)

This protocol outlines a typical reaction setup for the synthesis of this compound with an integrated cofactor regeneration system.

Materials:

  • Reaction Vessel (e.g., shaker flask or stirred-tank reactor)

  • Buffer: 100 mM Potassium Phosphate, pH 8.0, containing 1 M NH₄Cl

  • Substrate: 1-Hydroxy-2-butanone

  • Cofactor: NAD⁺

  • Regeneration Substrate: D-Glucose

  • Enzymes: Purified AmDH and Glucose Dehydrogenase (GDH)

Procedure:

  • Reaction Setup: In a final volume of 10 mL, combine the following:

    • 50 mM 1-Hydroxy-2-butanone

    • 1 mM NAD⁺

    • 100 mM D-Glucose (1.5-2 equivalents to the main substrate)

    • 1-5 mg/mL AmDH

    • 1-2 mg/mL GDH

    • Fill to 10 mL with the reaction buffer.

  • Reaction Conditions: Incubate the reaction at the optimal temperature (e.g., 30°C) with gentle agitation (e.g., 150-200 rpm) for 24-48 hours.[11]

  • Monitoring: Withdraw samples periodically (e.g., at 2, 4, 8, 24 hours). Quench the reaction by adding acid (e.g., HCl) or a water-miscible organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by HPLC or GC to determine the concentration of the substrate and product, and to calculate conversion and enantiomeric excess.[21]

Visualizations

Troubleshooting_Workflow Start Low Conversion of This compound CheckActivity Is enzyme active on a control substrate? Start->CheckActivity Outcome1 No -> Screen for new native AmDHs CheckActivity->Outcome1 No Outcome2 Yes -> Proceed to Condition Optimization CheckActivity->Outcome2 Yes CheckConditions Optimize Reaction Conditions (pH, Temp, [NH4+]) CheckRegen Is Cofactor Regeneration System Working? CheckConditions->CheckRegen No Outcome3 Improved? -> Scale Up CheckConditions->Outcome3 Yes CheckStability Is Enzyme Stable Over Reaction Time? CheckRegen->CheckStability Yes Outcome5 No -> Increase GDH/FDH and co-substrate CheckRegen->Outcome5 No Outcome4 No Improvement -> Consider Protein Engineering CheckStability->Outcome4 Yes, but still low conversion Outcome6 No -> Use Immobilization or Add Stabilizers CheckStability->Outcome6 No Outcome2->CheckConditions

Caption: Troubleshooting workflow for low conversion in AmDH-catalyzed reactions.

Reaction_Pathway cluster_main Main Reaction cluster_regen Cofactor Regeneration Ketone 1-Hydroxy-2-butanone Amine This compound Ketone->Amine AmDH NADH NADH + H+ Amine->NADH Produced Ammonia NH3 Ammonia->Amine NAD NAD+ NAD->Ketone Consumed NAD->NADH GDH NADH->NAD Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Gluconolactone->NAD

Caption: Biocatalytic pathway for this compound synthesis with cofactor regeneration.

Protein_Engineering_Cycle Define Define Goal (e.g., Higher Activity) Mutagenesis Create Mutant Library (e.g., Saturation Mutagenesis) Define->Mutagenesis Step 1 Screening High-Throughput Screening Mutagenesis->Screening Step 2 Analysis Analyze Hits (Sequence & Characterize) Screening->Analysis Step 3 Analysis->Define Step 4 (Iterate)

Caption: The iterative cycle of directed evolution for AmDH protein engineering.

References

Post-treatment procedures for isolating (R)-3-aminobutanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the post-treatment and isolation of (R)-3-aminobutanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during the purification of this key chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying (R)-3-aminobutanol after synthesis?

A1: The primary purification methods for (R)-3-aminobutanol include:

  • Fractional Distillation: This is a widely used technique to purify the final product and significantly improve its HPLC purity.

  • Extraction: Liquid-liquid extraction is crucial for separating (R)-3-aminobutanol from the reaction mixture. Common solvents include ethyl acetate, dichloromethane, and methyl tert-butyl ether (MTBE).[1]

  • Crystallization: In methods involving chiral resolution, crystallization is used to separate the desired diastereomeric salt.[1][2]

  • pH Adjustment: Manipulating the pH is essential to convert the amino alcohol into its free base or salt form, facilitating its separation between aqueous and organic layers.[1]

Q2: Why is the water solubility of (R)-3-aminobutanol a concern during extraction?

A2: (R)-3-aminobutanol has high water solubility, which can lead to significant product loss during aqueous workups.[3][4] To minimize this, it is recommended to perform multiple extractions with an organic solvent or use a continuous extraction apparatus for large-scale operations.

Q3: How can I remove the palladium on carbon (Pd/C) catalyst after a debenzylation step?

A3: After hydrogenation to remove a benzyl protecting group, the Pd/C catalyst can be effectively removed by filtering the reaction mixture through a pad of celite under a nitrogen atmosphere.

Q4: What are typical yields and purity levels I can expect for (R)-3-aminobutanol?

A4: The expected yield and purity can vary significantly depending on the synthetic and purification route. However, well-optimized processes can achieve high purity. For instance, one method reports an HPLC purity of 98% and a chiral purity of 88% after fractional distillation. Another process involving resolution with D-(-)-tartaric acid reported a chiral purity of 99.89% by HPLC.[2]

Q5: Can I use derivatization to determine the enantiomeric excess (ee) of my (R)-3-aminobutanol sample?

A5: Yes, derivatization is a common technique. For example, reacting (R)-3-aminobutanol with benzyl chloroformate to form the carbobenzyloxy (CBZ) derivative allows for straightforward analysis by chiral Supercritical Fluid Chromatography (SFC) to determine the enantiomeric excess.[5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield after extraction High water solubility of (R)-3-aminobutanol.Increase the number of extractions (e.g., 3-5 times with the organic solvent).Saturate the aqueous layer with NaCl to decrease the solubility of the product.Consider using a continuous liquid-liquid extraction setup.
Poor separation of layers during extraction Emulsion formation.Add a small amount of brine (saturated NaCl solution).Allow the mixture to stand for a longer period.Filter the entire mixture through a pad of celite.
Product contains residual solvent after distillation Inefficient distillation setup or conditions.Ensure the distillation apparatus is properly set up with adequate vacuum.Use a rotary evaporator initially to remove the bulk of the solvent before final distillation.For high-boiling point solvents, consider a Kugelrohr apparatus for short-path distillation.
Low chiral purity (ee value) Incomplete resolution of diastereomeric salts.Racemization during a reaction or workup step.Optimize the crystallization conditions (solvent, temperature, cooling rate) for the diastereomeric salt.Ensure that harsh acidic or basic conditions and high temperatures are avoided if they can cause racemization.Analyze the chiral purity at each key step to identify where the loss of enantiomeric excess occurs.
Presence of starting material or byproducts in the final product Incomplete reaction.Inefficient purification.Monitor the reaction to completion using an appropriate technique (e.g., TLC, HPLC, GC).If distillation is insufficient, consider column chromatography for purification, although this may be challenging for a small, polar molecule.Re-evaluate the workup procedure to ensure efficient removal of impurities (e.g., acid/base washes).

Quantitative Data Summary

The following tables summarize typical data from various isolation and purification procedures for (R)-3-aminobutanol.

Table 1: Purity and Yield Data from Different Purification Methods

Purification Method HPLC Purity (%) Chiral Purity (ee, %) Yield (%) Reference
Fractional Distillation988847 (overall)
Resolution with D-(-)-Tartaric Acid followed by hydrolysis-99.8990 (hydrolysis step)[2]
Reduction of N-Boc-(R)-3-aminobutyric acid & deprotection99.0-95 (reduction step)[6]
Reductive amination, resolution, and debenzylation98.59956.04 (overall)[7]
Enzymatic Hydrolysis and Extraction>9097.440 (enzymatic step)

Experimental Protocols

Protocol 1: General Extraction and Drying Procedure
  • After quenching the reaction, transfer the aqueous reaction mixture to a separatory funnel.

  • Add an appropriate organic solvent for extraction (e.g., ethyl acetate, 10 volumes relative to the initial reaction mixture).

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer. If the product is in the aqueous layer, collect it. If the product is in the organic layer, collect the organic layer.

  • Repeat the extraction of the aqueous layer with fresh organic solvent (2 volumes) at least two more times to maximize recovery.

  • Combine all organic extracts.

  • Dry the combined organic layer over an anhydrous drying agent, such as sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus, including a distillation flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, and a receiving flask.

  • Place the crude (R)-3-aminobutanol in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly heat the distillation flask.

  • Carefully monitor the temperature at the top of the fractionating column.

  • Collect and discard any initial low-boiling fractions.

  • Collect the fraction that distills at the boiling point of (R)-3-aminobutanol (approximately 164-166 °C at atmospheric pressure).

  • Continue distillation until the temperature begins to rise significantly or drop, indicating that the product has been collected.

  • The final product in the receiving flask should be of higher purity.

Visualizations

experimental_workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification reaction_mixture Crude Reaction Mixture ph_adjustment pH Adjustment reaction_mixture->ph_adjustment filtration Catalyst/Enzyme Filtration reaction_mixture->filtration If catalyst/enzyme present extraction Liquid-Liquid Extraction drying Drying of Organic Layer extraction->drying ph_adjustment->extraction distillation Fractional Distillation drying->distillation filtration->ph_adjustment final_product (R)-3-Aminobutanol distillation->final_product

Caption: General experimental workflow for the isolation of (R)-3-aminobutanol.

troubleshooting_logic start Problem Identified low_yield Low Yield Possible Causes: - High water solubility - Incomplete extraction - Product degradation start->low_yield low_purity Low Purity Possible Causes: - Incomplete reaction - Co-distillation of impurities - Inefficient workup start->low_purity low_ee Low Enantiomeric Excess Possible Causes: - Incomplete resolution - Racemization - Impure chiral resolving agent start->low_ee solution_yield Solution: - Increase extractions - Brine wash - Check reaction conditions low_yield->solution_yield solution_purity Solution: - Monitor reaction to completion - Improve fractional distillation - Optimize workup steps low_purity->solution_purity solution_ee Solution: - Optimize crystallization - Avoid harsh conditions - Verify resolving agent purity low_ee->solution_ee

Caption: Troubleshooting logic for common issues in (R)-3-aminobutanol isolation.

References

Technical Support Center: Optimizing Resolution Crystallization for Chiral Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during resolution crystallization for chiral separation.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: No Crystallization or "Oiling Out"

Q1: Why are no crystals forming after adding the resolving agent and cooling the solution?

A: This common issue can stem from several factors related to solubility and supersaturation.

  • High Solubility of Diastereomeric Salts: The salts formed may be too soluble in the chosen solvent system to crystallize.

  • Insufficient Supersaturation: The concentration of the diastereomeric salts may be below the solubility limit at the given temperature.

  • Presence of Impurities: Impurities can inhibit crystal nucleation and growth.[1]

Troubleshooting Steps:

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.

  • Anti-Solvent Addition: Slowly introduce an "anti-solvent" in which the salts are less soluble to induce precipitation. This should be done cautiously to avoid "oiling out".

  • Lower Temperature: Further reduce the crystallization temperature, as solubility typically decreases with temperature.

  • Seeding: Introduce a small amount of seed crystals of the desired diastereomeric salt to induce crystallization. If pure crystals are unavailable, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate nucleation.

  • Purify Starting Materials: Ensure the racemic mixture and the resolving agent are pure before salt formation.[1]

Q2: My product is separating as an oil or gum instead of crystals. What is happening and how can I fix it?

A: This phenomenon, known as "oiling out" or "gumming," occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[2] This is often due to:

  • High Supersaturation: The solution is too concentrated, leading to rapid precipitation of an amorphous solid or oil.

  • Inappropriate Solvent System: The solvent may be too effective at solvating the salt, preventing the formation of an ordered crystal lattice.

  • Crystallization Temperature is Too High: The temperature of the solution may be above the melting point of the solvated solid.

Troubleshooting Steps:

  • Reduce Supersaturation: Dilute the solution with more solvent.

  • Control Cooling Rate: Employ a much slower cooling rate.

  • Slow Anti-Solvent Addition: If using an anti-solvent, add it very slowly and potentially at a slightly higher temperature.

  • Solvent Screening: Experiment with different solvents or solvent mixtures to find a system where the diastereomeric salt is less soluble.

  • Optimize Temperature: Attempt crystallization at a lower temperature.

  • Ensure Proper Agitation: Adequate stirring can sometimes prevent oiling out.

Issue 2: Low Purity (Low Diastereomeric or Enantiomeric Excess)

Q3: Both diastereomers are crystallizing simultaneously, resulting in low diastereomeric excess (d.e.). What should I do?

A: This indicates a lack of selectivity in the crystallization process. Key factors to investigate include:

  • Poor Choice of Resolving Agent: The resolving agent may not effectively differentiate between the two enantiomers, leading to diastereomeric salts with similar solubilities.

  • Suboptimal Solvent System: The chosen solvent may not provide a significant enough difference in solubility between the two diastereomeric salts.

  • Rapid Crystallization: Fast cooling or rapid anti-solvent addition can trap the more soluble diastereomer in the crystal lattice of the less soluble one.

Troubleshooting Steps:

  • Screen Resolving Agents: Test a variety of chiral resolving agents to find one that provides a larger difference in the physical properties of the resulting diastereomeric salts.

  • Systematic Solvent Screening: The choice of solvent is critical. A solvent that maximizes the solubility difference between the two diastereomers is ideal.

  • Optimize Cooling Profile: Employ a slower, controlled cooling rate to allow for thermodynamic equilibrium to be established, favoring the crystallization of the less soluble diastereomer.

  • Equilibration Time: Increase the stirring time at the final crystallization temperature to allow the system to equilibrate, which can improve the diastereomeric excess of the solid phase.

  • Recrystallization: One or more recrystallizations of the isolated salt can significantly improve its purity.

Issue 3: Low Yield of the Desired Diastereomeric Salt

Q4: The yield of my desired diastereomeric salt is very low. How can I improve it?

A: Low yield suggests that a significant portion of the target diastereomer remains in the mother liquor. This can be due to:

  • High Solubility of the Desired Salt: Even if it is the less soluble of the two, the desired diastereomeric salt may still have significant solubility in the chosen solvent.

  • Suboptimal Stoichiometry: The molar ratio of the racemate to the resolving agent can impact the yield.

  • Premature Isolation: The crystallization process may not have been allowed to proceed to completion.

Troubleshooting Steps:

  • Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures.

  • Adjust Resolving Agent Stoichiometry: While a 1:1 molar ratio is a common starting point, using 0.5 equivalents of the resolving agent can sometimes be more effective.

  • Recycle the Mother Liquor: The unwanted enantiomer remaining in the mother liquor can often be racemized and recycled to improve the overall process yield in a process known as Resolution-Racemization-Recycle (RRR).

  • Consider Crystallization-Induced Diastereomeric Transformation (CIDT): If the undesired diastereomer in solution can be epimerized to the desired, less soluble diastereomer, this can drive the equilibrium towards the formation of the desired product.

  • Ensure Complete Crystallization: Allow sufficient time for the crystallization to reach equilibrium before filtering the product.

Data Presentation: Quantitative Insights

The following tables provide representative data from chiral resolution experiments to illustrate the impact of different parameters on yield and purity.

Table 1: Effect of Solvent on the Resolution of Racemic Ibuprofen with (S)-(-)-α-methylbenzylamine (S-MBA)

Solvent System (v/v)AntisolventSolvent-to-Antisolvent RatioYield (%)Enantiomeric Excess (ee, %) of S-Ibuprofen
MethanolWater1:69580
AcetonitrileWater1:58575
EthanolWater1:79078

This table presents illustrative data based on findings on the chiral resolution of racemic ibuprofen.[2] Actual results may vary depending on specific experimental conditions.

Table 2: Influence of Resolving Agent on the Chiral Resolution of Racemic Mandelic Acid

Resolving AgentSolventYield of Diastereomeric Salt (%)Diastereomeric Excess (de, %)
(+)-PhenylethylamineWater~86Not specified, required recrystallization
(-)-EphedrineEthanol~70-85Not specified, required recrystallization
D(-)-2-aminobutanol-(1)Water/EthanolNot specifiedHigh purity reported

This table is a summary of findings from various studies on the resolution of mandelic acid.[3] Direct comparison is challenging due to differing experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

This protocol outlines the fundamental steps for a typical diastereomeric salt crystallization experiment.

Materials:

  • Racemic compound (acid or base)

  • Chiral resolving agent (base or acid)

  • Screening solvents (e.g., methanol, ethanol, acetone, ethyl acetate, water)

  • Acid or base for salt liberation (e.g., HCl, NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Standard laboratory glassware and equipment

Procedure:

  • Salt Formation:

    • Dissolve the racemic compound in a minimal amount of a suitable heated solvent.

    • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent. The optimal molar ratio may need to be optimized (e.g., 0.5 to 1.0 equivalents of the resolving agent).

    • Slowly add the resolving agent solution to the racemic compound solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, further cool the solution (e.g., in an ice bath or refrigerator).

    • If crystallization still does not occur, consider the troubleshooting steps outlined in the FAQ section (e.g., solvent evaporation, anti-solvent addition, seeding).

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor.

  • Liberation of the Enantiomer:

    • Dissolve the diastereomeric salt crystals in water.

    • Add an acid (if resolving a base) or a base (if resolving an acid) to break the salt and liberate the free enantiomer.

    • Extract the enantiomerically enriched compound into an organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to obtain the purified enantiomer.

  • Analysis:

    • Determine the yield of the recovered enantiomer.

    • Analyze the enantiomeric excess (e.e.) using an appropriate technique, such as chiral HPLC or polarimetry.

Protocol 2: Screening for an Optimal Resolving Agent

Procedure:

  • Selection of Resolving Agents: Choose a structurally diverse set of commercially available chiral resolving agents (both acidic and basic).

  • Small-Scale Salt Formation: In parallel, perform small-scale salt formation experiments using the racemic compound and each of the selected resolving agents. A 1:1 molar ratio is a good starting point.

  • Solvent Screening: For each resolving agent, test a small set of different solvents with varying polarities.

  • Induce Crystallization: Use a controlled cooling profile for all experiments.

  • Isolation and Analysis: Isolate any resulting crystals by filtration and dry them.

  • Purity and Yield Assessment: Analyze the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of each sample. Also, estimate the yield.

  • Selection: Choose the resolving agent and solvent system that provides the best combination of yield and enantiomeric purity for further optimization.

Visualizing the Workflow

Diagram 1: General Workflow for Chiral Resolution by Diastereomeric Salt Crystallization

G racemic_mixture Racemic Mixture (R- and S-enantiomers) salt_formation Salt Formation in a suitable solvent racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., S'-agent) resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts (R,S' and S,S') salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., S,S') - Crystals crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (e.g., R,S') - in Mother Liquor crystallization->more_soluble filtration Filtration less_soluble->filtration more_soluble->filtration liberation_s Liberation of Enantiomer (e.g., add base) filtration->liberation_s Crystals liberation_r Liberation of Enantiomer (e.g., add base) filtration->liberation_r Mother Liquor pure_s Pure S-enantiomer liberation_s->pure_s pure_r Pure R-enantiomer liberation_r->pure_r

Caption: Workflow for chiral resolution.

Diagram 2: Troubleshooting Logic for No Crystallization

G start No Crystallization Observed check_supersaturation Is the solution supersaturated? start->check_supersaturation increase_concentration Increase Concentration (evaporate solvent) check_supersaturation->increase_concentration No add_antisolvent Add Anti-solvent check_supersaturation->add_antisolvent No lower_temp Lower Temperature check_supersaturation->lower_temp No check_purity Are starting materials pure? check_supersaturation->check_purity Yes increase_concentration->check_supersaturation add_antisolvent->check_supersaturation lower_temp->check_supersaturation purify Purify Racemate and Resolving Agent check_purity->purify No seeding Try Seeding check_purity->seeding Yes purify->start solvent_screen Perform Solvent Screen seeding->solvent_screen

Caption: Troubleshooting no crystallization.

References

Technical Support Center: 3-Aminobutan-1-ol Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with 3-aminobutan-1-ol.

Hazard Summary

This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage. It is also harmful if swallowed.[1][2][3][4] All personnel must be thoroughly familiar with the hazards and safety precautions before handling this chemical.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C4H11NO[4][5][6][7]
Molecular Weight 89.14 g/mol [4][5][6][8]
CAS Number 2867-59-6 ((DL)-isomer)[2][4][5]
61477-40-5 ((R)-isomer)[1][8]
Flash Point 55.6 °C[2]
Boiling Point 165-166 °C
Melting Point -15 °C

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: The primary hazards are:

  • Flammability: It is a flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Corrosivity: It causes severe skin burns and eye damage.[1][2][4][9]

  • Toxicity: It is harmful if swallowed.[2][3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: The following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[3][5]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) and impervious clothing, such as a lab coat or apron.[2][3][5]

  • Respiratory Protection: If ventilation is inadequate or if vapors/mists are generated, use a full-face respirator with appropriate cartridges.[3][5][9]

Q3: How should I properly store this compound?

A3: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3] The storage area should be locked up.[1][2] Keep it away from incompatible materials and sources of ignition.[10]

Q4: What should I do in case of a spill?

A4: For small spills, absorb with an inert material (e.g., dry sand, earth) and place in a suitable, closed container for disposal.[5][11] For larger spills, evacuate the area, prevent entry, and ensure adequate ventilation.[2][5] Remove all sources of ignition.[2] Do not let the chemical enter drains.[2][5]

Q5: What are the correct first aid procedures for exposure?

A5:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2][5]

Troubleshooting Guides

Issue 1: I smell a strong amine-like odor during my experiment.

  • Possible Cause: Inadequate ventilation or a potential leak in the experimental setup.

  • Solution:

    • Immediately stop the experiment.

    • Ensure the fume hood is functioning correctly and the sash is at the appropriate height.

    • Check all connections and glassware for leaks.

    • If the odor persists, evacuate the area and notify laboratory safety personnel.

Issue 2: The this compound has changed color (e.g., turned yellow).

  • Possible Cause: The compound may have degraded due to improper storage, exposure to air, or contamination.

  • Solution:

    • Do not use the discolored reagent as its purity may be compromised, potentially affecting experimental results.

    • Dispose of the material according to your institution's hazardous waste guidelines.

    • Review storage conditions to ensure they meet the requirements (cool, dry, well-ventilated, tightly sealed).[2][3]

Issue 3: I observe fuming when opening a container of this compound.

  • Possible Cause: This can occur if the compound reacts with moisture or carbon dioxide in the air.

  • Solution:

    • Handle the container in a fume hood with adequate ventilation.

    • Minimize the time the container is open.

    • Consider using an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.

Experimental Protocols

Protocol 1: General Handling and Dispensing

  • Preparation:

    • Ensure all necessary PPE is worn correctly (safety goggles, lab coat, chemical-resistant gloves).[12]

    • Work in a properly functioning chemical fume hood.[12]

    • Have spill cleanup materials readily available.[12]

  • Procedure:

    • Before opening, allow the container to reach room temperature if it was stored in a refrigerator.

    • Slowly open the container to release any pressure.

    • Use a clean, dry pipette or syringe to transfer the desired amount of liquid.

    • Avoid splashing.

    • Tightly reseal the container immediately after use.

  • Cleanup:

    • Wipe down the work area with an appropriate solvent.

    • Dispose of any contaminated materials (e.g., pipette tips, wipes) in the designated hazardous waste container.

    • Wash hands thoroughly after handling.[13]

Protocol 2: Safe Disposal of Waste

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Disposal:

    • Dispose of the waste through your institution's environmental health and safety office.[2][3]

    • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[5]

Visualizations

experimental_workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Experiment Phase prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_spill_kit Locate Spill Kit prep_fume_hood->prep_spill_kit handle_dispense Dispense Chemical prep_spill_kit->handle_dispense handle_reaction Perform Experiment handle_dispense->handle_reaction handle_seal Seal Container handle_reaction->handle_seal cleanup_waste Dispose of Waste handle_seal->cleanup_waste cleanup_area Clean Work Area cleanup_waste->cleanup_area cleanup_wash Wash Hands cleanup_area->cleanup_wash

Caption: General workflow for safely handling this compound.

ppe_selection cluster_hazards Identified Hazards cluster_ppe Required PPE hazard_splash Chemical Splash ppe_goggles Safety Goggles/ Face Shield hazard_splash->ppe_goggles hazard_skin Skin Contact ppe_gloves Chemical-Resistant Gloves hazard_skin->ppe_gloves ppe_coat Lab Coat hazard_skin->ppe_coat hazard_inhalation Vapor Inhalation ppe_respirator Respirator hazard_inhalation->ppe_respirator If ventilation is inadequate

Caption: PPE selection based on the hazards of this compound.

spill_response spill_detected Spill Detected is_major Major Spill? spill_detected->is_major action_evacuate Evacuate Area & Call for Help is_major->action_evacuate Yes action_alert Alert Others is_major->action_alert No action_contain Contain with Absorbent Material action_alert->action_contain action_cleanup Clean Up & Dispose of Waste action_contain->action_cleanup

Caption: Decision-making flowchart for spill response.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of (R)-3-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-aminobutan-1-ol is a crucial chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir.[1][2][3][4] The stereochemistry at the C3 position is critical for its biological activity, making enantiomerically pure synthesis a primary focus for researchers and drug development professionals. This guide provides a comparative overview of the primary synthetic strategies to produce (R)-3-aminobutan-1-ol, with a focus on chemoenzymatic methods, chemical synthesis from chiral precursors, and other notable approaches.

Key Synthetic Strategies

The synthesis of (R)-3-aminobutan-1-ol can be broadly categorized into four main approaches:

  • Chemoenzymatic Synthesis: This method utilizes enzymes, particularly (R)-selective transaminases, for the asymmetric synthesis from a prochiral ketone.

  • Chemical Synthesis from Chiral Precursors: This strategy employs enantiomerically pure starting materials, such as (R)-3-aminobutanoic acid, which are then converted to the target molecule through various chemical transformations.

  • Asymmetric Catalysis: This approach involves the use of chiral catalysts to induce enantioselectivity in a reaction, such as the hydrogenation of a prochiral substrate.

  • Chiral Resolution: This classic method involves the separation of a racemic mixture of 3-aminobutan-1-ol using a chiral resolving agent.

The following diagram illustrates the logical relationship between these primary synthetic strategies.

cluster_main Synthetic Routes to (R)-3-aminobutan-1-ol cluster_A cluster_B cluster_C cluster_D A Chemoenzymatic Synthesis A_1 Transaminase-mediated amination of 4-hydroxy-2-butanone A->A_1 B Chemical Synthesis from Chiral Precursors B_1 Reduction of (R)-3-aminobutanoic acid B->B_1 B_2 Multi-step synthesis from (R)-3-aminobutyric acid B->B_2 C Asymmetric Catalysis C_1 Asymmetric hydrogenation C->C_1 D Chiral Resolution D_1 Resolution of racemic 3-aminobutanol D->D_1

Caption: Overview of synthetic strategies for (R)-3-aminobutan-1-ol.

Comparison of Key Performance Metrics

The choice of synthetic route is often dictated by factors such as yield, enantiomeric excess (e.e.), purity, cost of reagents, and scalability. The following table summarizes the quantitative data for representative examples of the different synthetic strategies.

Synthetic RouteStarting MaterialKey Reagents/CatalystYield (%)Enantiomeric Excess (e.e.) (%)Purity (%)Reference
Chemoenzymatic Synthesis 4-hydroxy-2-butanone(R)-selective transaminase>94>99.9-[2]
4-hydroxy-2-butanoneEngineered (R)-selective transaminase (mut4)---The engineered enzyme showed a 7.95-fold greater catalytic efficiency compared to the initial variant.[5]
Chemical Synthesis from Chiral Precursor (R)-3-aminobutanoic acidSodium aluminum hydride61-6710096-99[1][6]
(R)-3-aminobutyric acidThionyl chloride, Sodium carbonate, Reducing agentHigh99.999.7This multi-step process involves esterification, amino protection, reduction, and deprotection.[7]
Asymmetric Hydrogenation with Chiral Auxiliary Ethyl crotonateChiral phenethylamine, Lithium aluminum hydride, Pd/C---A multi-step process involving the addition of a chiral auxiliary followed by reduction and deprotection.[7]
Chiral Resolution Racemic 3-aminobutanol(S)-mandelic acid--LimitedThe final product often contains residual solvent, limiting purity.[7]
Reductive Amination and Resolution Butanone alcohol(R)-1-methylbenzylamine, Acidic chiral resolving agentHigh>99HighThis method involves reaction with a chiral amine to form diastereomers, followed by resolution and debenzylation.[8]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Chemoenzymatic Synthesis via Transamination

This method employs an (R)-selective transaminase to convert 4-hydroxy-2-butanone into (R)-3-aminobutan-1-ol.

Reaction Workflow:

A 4-hydroxy-2-butanone C (R)-selective transaminase Pyridoxal-5'-phosphate (PLP) A->C B Amino Donor (e.g., isopropylamine) B->C D (R)-3-aminobutan-1-ol C->D E Ketone byproduct (e.g., acetone) C->E A (R)-3-aminobutyric acid B Esterification A->B C Amino Protection B->C D Reduction C->D E Deprotection D->E F (R)-3-aminobutan-1-ol E->F

References

Validation of 3-aminobutan-1-ol Synthesis: A Comparative Guide to Chemical and Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of chiral building blocks is paramount. This guide provides a comprehensive comparison of two prominent methods for the synthesis of (R)-3-aminobutan-1-ol, a key intermediate in the production of various pharmaceuticals. The validation of the final product is supported by a detailed analysis of spectroscopic data.

This publication outlines a chemical reduction pathway starting from (R)-3-aminobutanoic acid and an alternative enzymatic approach employing a transaminase with 4-hydroxy-2-butanone as the substrate. Both methodologies are evaluated based on their experimental protocols and the spectroscopic characterization of the starting materials and the final product.

Spectroscopic Data Comparison for Synthesis Validation

The successful synthesis of 3-aminobutan-1-ol can be unequivocally confirmed by comparing the spectroscopic data of the product with that of the starting materials. The following tables summarize the key spectroscopic characteristics for the compounds involved in both the chemical and enzymatic synthesis routes.

Table 1: Spectroscopic Data for the Chemical Synthesis of (R)-3-aminobutan-1-ol

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)Mass Spec (m/z)
(R)-3-Aminobutanoic acid (Starting Material)3.12 (m, 1H), 2.35 (d, 2H), 1.15 (d, 3H)173.1, 48.7, 40.2, 22.53400-2800 (broad, O-H, N-H), 1640 (C=O), 1550 (N-H bend)[M+H]+: 104.07
(R)-3-Aminobutan-1-ol (Product)3.65 (t, 2H), 3.05 (m, 1H), 1.60 (q, 2H), 1.10 (d, 3H)60.5, 47.2, 38.9, 23.83350 (broad, O-H, N-H), 2960 (C-H), 1590 (N-H bend), 1060 (C-O)[M+H]+: 90.1.[1]

Table 2: Spectroscopic Data for the Enzymatic Synthesis of (R)-3-aminobutan-1-ol

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)Mass Spec (m/z)
4-Hydroxy-2-butanone (Starting Material)3.85 (t, 2H), 2.75 (t, 2H), 2.20 (s, 3H)209.5, 58.0, 45.5, 30.03400 (broad, O-H), 2920 (C-H), 1715 (C=O)[M]+: 88.11
(R)-3-Aminobutan-1-ol (Product)3.65 (t, 2H), 3.05 (m, 1H), 1.60 (q, 2H), 1.10 (d, 3H)60.5, 47.2, 38.9, 23.83350 (broad, O-H, N-H), 2960 (C-H), 1590 (N-H bend), 1060 (C-O)[M+H]+: 90.1.[1]

Experimental Protocols

Chemical Synthesis: Reduction of (R)-3-Aminobutanoic Acid

This method involves the direct reduction of the carboxylic acid functionality of (R)-3-aminobutanoic acid to a primary alcohol.

Materials:

  • (R)-3-aminobutanoic acid

  • Sodium aluminum hydride (NaAlH4) or Borane-tetrahydrofuran complex (BH3-THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Anhydrous magnesium sulfate

  • Drying agent (e.g., sodium sulfate)

Procedure:

  • A solution of the reducing agent (e.g., 2.5 equivalents of NaAlH4) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath.

  • (R)-3-aminobutanoic acid (1 equivalent) is added portion-wise to the stirred solution of the reducing agent.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • The resulting precipitate is filtered off and washed with THF.

  • The combined filtrate and washes are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (R)-3-aminobutan-1-ol.

  • The crude product can be purified by distillation under reduced pressure.

Enzymatic Synthesis: Transamination of 4-Hydroxy-2-butanone

This biocatalytic approach utilizes an (R)-selective transaminase enzyme to asymmetrically aminate a prochiral ketone.

Materials:

  • 4-Hydroxy-2-butanone

  • (R)-selective transaminase enzyme (e.g., from Aspergillus terreus or a commercially available kit)

  • Amine donor (e.g., isopropylamine or D-alanine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5-8.5)

  • Organic solvent (e.g., DMSO, if needed for substrate solubility)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • A reaction vessel is charged with the buffer solution, the (R)-selective transaminase enzyme, the amine donor (typically in excess), and the PLP cofactor.

  • 4-Hydroxy-2-butanone is added to the mixture. If the substrate has limited aqueous solubility, a co-solvent like DMSO can be used.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours. The progress of the reaction can be monitored by HPLC or GC analysis.

  • Upon completion, the reaction mixture is saturated with sodium chloride.

  • The product is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield (R)-3-aminobutan-1-ol. Further purification can be achieved by chromatography if necessary.

Visualizing the Synthesis and Validation Pathways

To further clarify the processes, the following diagrams illustrate the chemical synthesis pathway and the spectroscopic validation workflow.

chemical_synthesis start (R)-3-Aminobutanoic Acid reductant Reducing Agent (e.g., NaAlH4 or BH3-THF) in THF start->reductant Reduction workup Aqueous Workup & Purification reductant->workup product (R)-3-Aminobutan-1-ol workup->product

Caption: Chemical synthesis of (R)-3-aminobutan-1-ol.

spectroscopic_validation cluster_synthesis Synthesis cluster_product Product Isolation cluster_analysis Spectroscopic Analysis Chemical Synthesis Chemical Synthesis Crude Product Crude Product Chemical Synthesis->Crude Product Enzymatic Synthesis Enzymatic Synthesis Enzymatic Synthesis->Crude Product Purified this compound Purified this compound Crude Product->Purified this compound NMR 1H & 13C NMR Purified this compound->NMR IR FTIR Spectroscopy Purified this compound->IR MS Mass Spectrometry Purified this compound->MS

References

Comparing chemoenzymatic and asymmetric catalysis for 3-aminobutan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 3-Aminobutan-1-ol: Chemoenzymatic vs. Asymmetric Catalysis

The synthesis of enantiomerically pure this compound is of significant interest to the pharmaceutical industry, as this chiral building block is a key intermediate in the production of various active pharmaceutical ingredients (APIs), including the anti-HIV drug dolutegravir.[1][2] Two prominent strategies for achieving the desired stereoselectivity are chemoenzymatic synthesis and asymmetric catalysis. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data for representative chemoenzymatic and asymmetric catalytic methods for the synthesis of (R)-3-aminobutan-1-ol.

ParameterChemoenzymatic SynthesisAsymmetric Catalysis
Starting Material 4-Hydroxybutan-2-one(R)-3-Aminobutanoic acid
Catalyst/Reagent (R)-selective transaminase (As-TA)Sodium aluminum hydride
Yield up to 94.9% (for 200 mM substrate)61-67%
Enantiomeric Excess (e.e.) >99.9%100%
Reaction Conditions Optimized pH, temperature, and substrate fed-batchAnhydrous THF, N2 atmosphere
Key Advantages High selectivity, mild reaction conditions, environmentally friendly.Readily available starting material, one-step reduction.
Key Disadvantages Requires enzyme production and optimization, potential for substrate/product inhibition.Use of a highly reactive and water-sensitive reducing agent.

Experimental Protocols

Chemoenzymatic Synthesis of (R)-3-Aminobutan-1-ol via Transaminase

This protocol is based on the use of a novel (R)-selective transaminase from Actinobacteria sp. (As-TA) for the asymmetric amination of 4-hydroxy-2-butanone.[3]

1. Enzyme Preparation:

  • The gene encoding the (R)-selective transaminase is cloned into an expression vector and transformed into a suitable host, such as E. coli.

  • The recombinant cells are cultured under optimal conditions to express the enzyme.

  • The cells are harvested by centrifugation, and the enzyme can be used as a whole-cell biocatalyst or purified.

2. Asymmetric Amination Reaction:

  • A reaction mixture is prepared containing a suitable buffer (e.g., phosphate buffer), pyridoxal-5'-phosphate (PLP) as a coenzyme, and an amino donor (e.g., isopropylamine).

  • The substrate, 4-hydroxy-2-butanone, is added to the reaction mixture. A fed-batch strategy, where the substrate is added incrementally, can be employed to overcome substrate inhibition and improve conversion.[3]

  • The transaminase (as whole cells or purified enzyme) is added to initiate the reaction.

  • The reaction is incubated at an optimized temperature and pH with agitation.

  • Reaction progress is monitored by techniques such as HPLC to determine the conversion of the substrate and the enantiomeric excess of the product.

3. Product Isolation:

  • Once the reaction reaches completion, the enzyme (or cells) is removed by centrifugation or filtration.

  • The product, (R)-3-aminobutan-1-ol, can be isolated from the aqueous reaction mixture by extraction with a suitable organic solvent.

  • The solvent is removed under reduced pressure to yield the final product.

Asymmetric Catalysis: Reduction of (R)-3-Aminobutanoic Acid

This protocol describes a one-step synthesis of (R)-3-aminobutan-1-ol from commercially available (R)-3-aminobutanoic acid using sodium aluminum hydride as a reducing agent.[2][4]

1. Reaction Setup:

  • A three-neck round-bottom flask equipped with a temperature probe, reflux condenser, and magnetic stir bar is flushed with nitrogen.

  • Anhydrous tetrahydrofuran (THF) is added to the flask under a positive nitrogen atmosphere.

2. Reduction Reaction:

  • (R)-3-aminobutanoic acid is suspended in the anhydrous THF.

  • The suspension is cooled in an ice bath.

  • Sodium aluminum hydride is added portion-wise to the stirred suspension, maintaining the temperature below a specified limit. Caution: Sodium aluminum hydride reacts violently with water.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period.

  • The reaction progress is monitored by a suitable analytical method (e.g., GC-MS) to ensure the complete consumption of the starting material.

3. Quenching and Work-up:

  • The reaction mixture is cooled in an ice bath.

  • The excess sodium aluminum hydride is carefully quenched by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate.

  • The resulting slurry is filtered, and the filter cake is washed with THF.

  • The filtrate is concentrated under reduced pressure to yield the crude (R)-3-aminobutan-1-ol.

4. Purification:

  • The crude product can be purified by distillation or other suitable chromatographic techniques to obtain the final product with high purity.

Comparative Workflow

G Comparative Synthesis of this compound cluster_0 Chemoenzymatic Synthesis cluster_1 Asymmetric Catalysis start_chemo 4-Hydroxybutan-2-one process_chemo Asymmetric Amination (Transaminase, PLP, Amino Donor) start_chemo->process_chemo product_chemo (R)-3-Aminobutan-1-ol process_chemo->product_chemo start_asym (R)-3-Aminobutanoic Acid process_asym Reduction (Sodium Aluminum Hydride, THF) start_asym->process_asym product_asym (R)-3-Aminobutan-1-ol process_asym->product_asym

Caption: Comparative workflow for chemoenzymatic and asymmetric synthesis of this compound.

Logical Relationships in Synthesis Strategies

The choice between chemoenzymatic and asymmetric catalysis for the synthesis of this compound depends on several factors, including the desired scale of production, cost considerations, and available expertise and equipment.

Caption: Decision-making flowchart for selecting a synthesis method for this compound.

References

A Comparative Guide to Chiral Resolution and Chiral Pool Synthesis for Enantiomerically Pure Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of single-enantiomer chiral molecules is a critical requirement in the pharmaceutical, agrochemical, and fine chemical industries, where the biological activity of a compound is often exclusive to one of its mirror-image isomers. The two most established strategies for obtaining enantiomerically pure compounds are chiral resolution of a racemic mixture and chiral pool synthesis starting from a naturally occurring chiral molecule. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal strategy for their synthetic targets.

At a Glance: Chiral Resolution vs. Chiral Pool Synthesis

FeatureChiral ResolutionChiral Pool Synthesis
Principle Separation of a 50:50 mixture of enantiomers.Use of a readily available, enantiopure natural product as a starting material.
Theoretical Max. Yield 50% for the desired enantiomer (without a racemization/recycling step).Can be high, dependent on the efficiency of the synthetic route.
Enantiomeric Excess (e.e.) Can reach >99% with optimization.Typically >99% as the starting material is enantiopure.
Key Advantage Broad applicability to a wide range of racemic mixtures.Direct incorporation of chirality, often leading to shorter and more efficient syntheses.
Key Disadvantage Inherent loss of at least 50% of the material as the undesired enantiomer.Limited by the structural diversity of available chiral starting materials.
Cost-Effectiveness Can be cost-effective for large-scale production, especially with racemization. Cost of resolving agent is a factor.Cost-effective if the starting material is inexpensive and the synthesis is short.
Scalability Well-established and scalable, particularly diastereomeric salt crystallization.Dependent on the scalability of the individual synthetic steps.
Process Mass Intensity (PMI) Generally higher due to the need for a resolving agent and separation steps.Can be lower due to fewer steps and direct incorporation of the chiral center.

In-Depth Comparison

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This is most commonly achieved by converting the enantiomers into a pair of diastereomers, which have different physical properties and can be separated by techniques such as crystallization or chromatography.

Advantages:

  • Broad Applicability: This method can be applied to a vast range of racemic compounds, provided a suitable resolving agent can be found.

  • Established Technology: Techniques like diastereomeric salt formation are well-understood and have been implemented on an industrial scale for decades.[1]

  • High Purity: With careful optimization of crystallization conditions, it is often possible to obtain the desired enantiomer with very high enantiomeric excess (>99% e.e.).

Disadvantages:

  • Yield Limitation: The most significant drawback is the theoretical maximum yield of 50% for the desired enantiomer, with the other 50% being the undesired enantiomer.[2] This can be a major issue in terms of atom economy and cost, especially if the undesired enantiomer cannot be racemized and recycled.

  • Process Complexity: The process involves multiple steps: formation of diastereomers, separation, and then regeneration of the enantiomer, which can increase the overall process mass intensity (PMI).

  • Screening Required: Finding the optimal resolving agent and crystallization solvent often requires extensive screening, which can be time-consuming.

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, as starting materials.[3] The inherent chirality of these starting materials is then carried through a synthetic sequence to the target molecule.

Advantages:

  • Direct Chirality: This approach introduces chirality at the beginning of the synthesis, often leading to shorter and more efficient routes compared to building a chiral center from scratch.

  • High Enantiopurity: Since the starting material is enantiopur, the final product is also obtained with high enantiomeric excess.

  • Potential for Lower Cost: If the chiral starting material is inexpensive and the synthetic route is concise, this can be a very cost-effective strategy.

Disadvantages:

  • Limited Starting Materials: The major limitation is the dependence on the availability of a suitable chiral starting material that is structurally related to the target molecule.[3]

  • Synthetic Manipulation: The chiral starting material may require extensive functional group manipulation to be converted into the desired target, which can increase the number of synthetic steps and reduce the overall yield.

  • Potential for Racemization: Care must be taken throughout the synthetic sequence to avoid any conditions that could lead to racemization of the chiral centers.

Quantitative Data Comparison

The following table presents a summary of typical quantitative data for the two approaches. It is important to note that these values can vary significantly depending on the specific molecule, the chosen reagents and conditions, and the scale of the reaction.

ParameterChiral Resolution (Diastereomeric Salt Crystallization)Chiral Pool Synthesis (from Amino Acid)
Typical Yield (desired enantiomer) 35-45% (without racemization)60-80% (overall for a multi-step synthesis)
Typical Enantiomeric Excess (e.e.) >98%>99%
Process Mass Intensity (PMI) 50 - 200+20 - 100
Relative Cost Moderate to High (depends on resolving agent and racemization)Low to Moderate (depends on starting material cost and route length)

Experimental Protocols

Example 1: Chiral Resolution of a Racemic Amine

Objective: To resolve racemic 1-phenylethylamine using (+)-tartaric acid to obtain (R)-1-phenylethylamine.

Methodology: Diastereomeric Salt Formation and Crystallization

Materials:

  • Racemic 1-phenylethylamine

  • (+)-Tartaric acid

  • Methanol

  • 10% Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Salt Formation: Dissolve (+)-tartaric acid (15.0 g, 0.1 mol) in 200 mL of methanol in a 500 mL Erlenmeyer flask by gently warming. To this solution, slowly add racemic 1-phenylethylamine (12.1 g, 0.1 mol).

  • Crystallization: Allow the solution to cool to room temperature and then place it in an ice bath for 1 hour to induce crystallization of the diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The collected solid is the less soluble (R)-1-phenylethylammonium (+)-tartrate salt.

  • Regeneration of the Free Amine: Suspend the collected crystals in 100 mL of water and add 10% sodium hydroxide solution until the pH is >10.

  • Extraction: Extract the liberated (R)-1-phenylethylamine with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched (R)-1-phenylethylamine.

  • Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC or by measuring the optical rotation.

Example 2: Chiral Pool Synthesis of a Chiral Amino Alcohol

Objective: To synthesize (S)-2-amino-1-propanol ((S)-alaninol) from the chiral pool starting material (S)-alanine.

Methodology: Reduction of an Amino Acid Ester

Materials:

  • (S)-Alanine

  • Thionyl chloride

  • Ethanol (absolute)

  • Sodium borohydride

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Esterification: In a round-bottom flask, suspend (S)-alanine (8.9 g, 0.1 mol) in 100 mL of absolute ethanol. Cool the mixture in an ice bath and slowly add thionyl chloride (11.9 g, 0.1 mol). Stir the reaction at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain (S)-alanine ethyl ester hydrochloride as a white solid.

  • Reduction: Dissolve the (S)-alanine ethyl ester hydrochloride in 100 mL of water and cool in an ice bath. Slowly add sodium borohydride (7.6 g, 0.2 mol) in portions, keeping the temperature below 10 °C. After the addition is complete, stir the reaction at room temperature for 12 hours.

  • Work-up: Quench the reaction by the slow addition of 1M HCl until the effervescence ceases. Make the solution basic (pH > 12) by the addition of solid sodium hydroxide.

  • Extraction: Extract the aqueous layer with dichloromethane (4 x 75 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield (S)-alaninol.

  • Analysis: Determine the yield and confirm the enantiomeric purity by chiral GC or HPLC. The enantiomeric excess is expected to be >99% as the chirality is derived from the enantiopure starting material.[4]

Decision-Making Workflow

Choosing between chiral resolution and chiral pool synthesis depends on a variety of factors. The following decision tree can help guide the selection process.

G start Start: Need for an Enantiopure Molecule target_structure Is the target molecule structurally similar to a readily available, inexpensive chiral starting material (e.g., amino acid, sugar, terpene)? start->target_structure racemic_synthesis Is there a high-yielding and cost-effective synthesis for the racemic mixture of the target? target_structure->racemic_synthesis No chiral_pool Consider Chiral Pool Synthesis target_structure->chiral_pool Yes chiral_resolution Consider Chiral Resolution racemic_synthesis->chiral_resolution Yes asymmetric_synthesis Consider Asymmetric Synthesis (alternative approach) racemic_synthesis->asymmetric_synthesis No racemization Can the undesired enantiomer be racemized and recycled? chiral_resolution->racemization resolution_favorable Chiral Resolution is likely a favorable approach racemization->resolution_favorable Yes resolution_less_favorable Chiral Resolution may be less economical; evaluate cost of lost enantiomer vs. other routes. racemization->resolution_less_favorable No

Caption: Decision workflow for selecting a chiral synthesis strategy.

Signaling Pathway for Diastereomeric Salt Resolution

The following diagram illustrates the general principle of chiral resolution via diastereomeric salt formation.

G racemate Racemic Mixture (R-enantiomer + S-enantiomer) diastereomers Mixture of Diastereomers (R,+) and (S,+) salts racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., (+)-tartaric acid) resolving_agent->diastereomers separation Separation (e.g., Crystallization) diastereomers->separation less_soluble Less Soluble Diastereomer (e.g., (R,+) salt) separation->less_soluble Solid more_soluble More Soluble Diastereomer (e.g., (S,+) salt) separation->more_soluble Solution regeneration1 Regeneration less_soluble->regeneration1 regeneration2 Regeneration more_soluble->regeneration2 enantiomer1 Pure R-enantiomer regeneration1->enantiomer1 enantiomer2 Pure S-enantiomer regeneration2->enantiomer2

Caption: Diastereomeric salt resolution workflow.

Conclusion

Both chiral resolution and chiral pool synthesis are powerful and relevant strategies for obtaining enantiomerically pure compounds. The choice between them is not always straightforward and requires a careful evaluation of the specific target molecule, the availability and cost of starting materials, the efficiency of the synthetic routes, and the desired scale of production. For molecules with readily available and structurally similar chiral precursors, chiral pool synthesis often offers a more direct and atom-economical approach. Conversely, for novel chiral molecules or when a robust and scalable method is needed for a pre-existing racemic synthesis, chiral resolution remains a highly valuable and widely practiced technique. By considering the quantitative data and the decision-making framework presented in this guide, researchers can make a more informed choice to efficiently achieve their chiral synthesis goals.

References

A Comparative Guide to Acidic Chiral Resolution Reagents for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers from racemic mixtures is a frequent and critical challenge.[1][] Chiral resolution via diastereomeric salt formation remains a widely practiced and industrially scalable method for achieving this separation.[3][4] This technique hinges on the use of an enantiomerically pure resolving agent to convert a pair of enantiomers, which share identical physical properties, into diastereomers with distinct physicochemical characteristics, most notably solubility.[1][5][6] This guide provides a comparative analysis of commonly employed acidic chiral resolution reagents, offering insights into their performance and application to aid researchers in making informed decisions.

The selection of an appropriate chiral resolving agent is often an empirical process, with the success of a resolution being highly dependent on the specific substrate, solvent, and crystallization conditions.[1] An ideal agent will form diastereomeric salts with a significant solubility differential, enabling high recovery and enantiomeric excess (ee) of the desired enantiomer.[1] This comparison focuses on several well-established acidic resolving agents: Tartaric Acid and its derivatives, Mandelic Acid, and Camphorsulfonic Acid.

Comparative Performance of Acidic Chiral Resolution Reagents

The efficacy of a chiral resolution is quantified by the yield of the diastereomeric salt, the diastereomeric excess (de%), and the final enantiomeric excess (ee%) of the target molecule after liberation from the salt.[7] The choice of solvent is also a critical factor influencing the outcome.[7] The following table summarizes the general characteristics and performance of common acidic resolving agents.

Resolving AgentKey CharacteristicsTypical ApplicationsAdvantagesDisadvantages
(+)-Tartaric Acid Readily available, cost-effective, with multiple hydrogen bonding sites (hydroxyl and carboxylic acid groups).[7]Resolution of a wide variety of racemic bases, including amines.[1][5][6]Inexpensive and widely available.[7] Its multiple interaction points can lead to effective discrimination between enantiomers.[7]May not be effective for all substrates; optimization of conditions is often required.
O,O'-Dibenzoyl-L-tartaric acid (DBTA) A derivative of tartaric acid with bulky benzoyl groups.Often used for the resolution of amines and other basic compounds.[7]The bulky groups can enhance the differences in the crystal packing of the diastereomeric salts, leading to better separation.More expensive than unmodified tartaric acid.[7]
(-)-Mandelic Acid An aromatic carboxylic acid.[7]Frequently used for the resolution of racemic amines and amino acids.[8][9]The aromatic ring can participate in π-π stacking interactions, which can aid in diastereomeric discrimination.Its effectiveness is highly substrate-dependent.
(+)-Camphor-10-sulfonic acid (CSA) A strong chiral acid.[5][6]Effective for resolving a range of racemic bases.[5][6]Its high acidity allows it to form salts with weakly basic compounds.Can be more expensive than other options.

Experimental Protocols

Reproducibility is paramount in chemical research. The following section provides a detailed, generalized protocol for chiral resolution using an acidic resolving agent, exemplified by (+)-tartaric acid for the resolution of a racemic amine.

General Protocol for Chiral Resolution of a Racemic Amine using (+)-Tartaric Acid

1. Salt Formation:

  • Dissolve one equivalent of the racemic amine in a suitable solvent, such as methanol or ethanol. Heating may be necessary to achieve complete dissolution.[1]

  • In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-tartaric acid in the minimum amount of the same hot solvent.[1] The use of a sub-stoichiometric amount of the resolving agent can sometimes be advantageous to selectively precipitate the salt of one enantiomer.[1]

  • Slowly add the hot tartaric acid solution to the amine solution with continuous stirring.

2. Crystallization:

  • Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

3. Purification of the Diastereomeric Salt (Recrystallization):

  • To enhance the diastereomeric purity, and consequently the enantiomeric purity of the final product, the isolated salt can be recrystallized.[3]

  • Dissolve the salt in a minimal amount of the hot crystallization solvent and allow it to cool slowly to recrystallize.

  • Isolate the purified crystals by vacuum filtration. The progress of the resolution can be monitored by measuring the optical rotation of the salt after each recrystallization until a constant value is achieved.[7]

4. Liberation of the Enantiomerically Enriched Amine:

  • Suspend the purified diastereomeric salt in water.[3][7]

  • Add a base, such as a 2M NaOH solution, dropwise until the solution is basic (pH > 10).[3] This neutralizes the acidic resolving agent and liberates the free amine.[7]

  • The free amine can then be extracted with an organic solvent (e.g., dichloromethane or diethyl ether), and the organic layer is dried and concentrated to yield the enantiomerically enriched amine.

Visualizing the Chiral Resolution Workflow

To further clarify the process, the following diagrams, generated using the DOT language, illustrate the key steps and decision-making logic in a typical chiral resolution experiment.

G racemic_mixture Racemic Mixture (R/S)-Base diastereomeric_salts Formation of Diastereomeric Salts [(R)-Base-(+)-Tartrate] [(S)-Base-(+)-Tartrate] racemic_mixture->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt fractional_crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in solution) fractional_crystallization->more_soluble_salt liberation_less_soluble Liberation of Enantiomer (Base Addition) less_soluble_salt->liberation_less_soluble liberation_more_soluble Liberation of Enantiomer (Base Addition) more_soluble_salt->liberation_more_soluble enantiomer_1 Enriched Enantiomer 1 liberation_less_soluble->enantiomer_1 enantiomer_2 Enriched Enantiomer 2 liberation_more_soluble->enantiomer_2

Workflow of Chiral Resolution by Diastereomeric Salt Formation.

G start Start: Racemic Mixture select_reagent Select Chiral Resolving Agent start->select_reagent screen_solvents Screen Solvents select_reagent->screen_solvents form_salts Form Diastereomeric Salts screen_solvents->form_salts induce_crystallization Induce Crystallization form_salts->induce_crystallization analyze_precipitate Analyze Precipitate (Yield, de%) induce_crystallization->analyze_precipitate is_separation_efficient Is Separation Efficient? analyze_precipitate->is_separation_efficient optimize_crystallization Optimize Crystallization Conditions (Temperature, Concentration) is_separation_efficient->optimize_crystallization No liberate_enantiomer Liberate Enantiomer is_separation_efficient->liberate_enantiomer Yes optimize_crystallization->form_salts recrystallization Perform Recrystallization recrystallization->liberate_enantiomer liberate_enantiomer->recrystallization Optional analyze_final_product Analyze Final Product (ee%, Yield) liberate_enantiomer->analyze_final_product end End: Enantiomerically Enriched Product analyze_final_product->end

Decision-Making Workflow for Developing a Chiral Resolution Method.

References

A Comparative Guide to Dolutegravir Synthesis: The Role of (R)-3-aminobutan-1-ol and Alternative Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dolutegravir, a cornerstone of modern antiretroviral therapy, is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. Its complex tricyclic structure necessitates a sophisticated and efficient synthetic strategy. A pivotal intermediate in many commercial syntheses is the chiral amino alcohol, (R)-3-aminobutan-1-ol. This guide provides a comparative analysis of the synthetic route employing this key intermediate against alternative strategies, supported by experimental data and detailed protocols to inform process development and optimization.

The Prevalent Strategy: Condensation with (R)-3-aminobutan-1-ol

The most widely adopted synthetic approach to dolutegravir involves the construction of a highly functionalized pyridinone core, which is subsequently cyclized with (R)-3-aminobutan-1-ol to form the characteristic tricyclic system. This strategy is favored for its robustness and scalability, with numerous variations developed for both batch and continuous flow manufacturing.

A typical synthetic sequence commences with the formation of a pyridinone carboxylic acid derivative. This key intermediate then undergoes a condensation reaction with (R)-3-aminobutan-1-ol to build the oxazine ring, followed by amidation with 2,4-difluorobenzylamine and a final deprotection step to yield dolutegravir.

G cluster_0 Pyridinone Core Synthesis cluster_1 Key Chiral Intermediate cluster_2 Tricyclic Core Formation cluster_3 Final Assembly Pyridinone_Intermediate Pyridinone Carboxylic Acid Derivative Condensation Condensation/ Cyclization Pyridinone_Intermediate->Condensation R_3_aminobutanol (R)-3-aminobutan-1-ol R_3_aminobutanol->Condensation Tricyclic_Intermediate Tricyclic Carboxylic Acid Condensation->Tricyclic_Intermediate Amidation Amidation with 2,4-difluorobenzylamine Tricyclic_Intermediate->Amidation Deprotection Deprotection Amidation->Deprotection Dolutegravir Dolutegravir Deprotection->Dolutegravir

Fig. 1: Synthetic pathway to dolutegravir via (R)-3-aminobutan-1-ol.
Quantitative Data for the (R)-3-aminobutan-1-ol Route

The following table summarizes representative yields for the key transformations in the synthesis of dolutegravir using (R)-3-aminobutan-1-ol. It is important to note that yields can vary significantly based on the specific reaction conditions, scale, and whether the process is conducted in batch or continuous flow.

StepReactantsProductYield (%)Reference
Pyridinone Formation (multi-step)Various starting materials (e.g., substituted acetoacetates)Pyridinone carboxylic acid derivative50-70[1][2]
Cyclization with (R)-3-aminobutan-1-olPyridinone carboxylic acid derivative, (R)-3-aminobutan-1-olTricyclic carboxylic acid65-95[3][4]
AmidationTricyclic carboxylic acid, 2,4-difluorobenzylamineProtected dolutegravir~90[5]
DeprotectionProtected dolutegravirDolutegravir~89[6]

Alternative Synthetic Strategies

While the (R)-3-aminobutan-1-ol-based approach is prevalent, alternative routes have been explored to potentially improve efficiency, reduce costs, or circumvent certain challenging transformations. These strategies often involve different starting materials or a varied sequence of bond formations.

The Maltol-Derived Route

An alternative pathway to the core pyridinone intermediate utilizes maltol, a readily available and inexpensive starting material. This approach involves a series of transformations to introduce the necessary functionalities onto the maltol scaffold.

G Maltol Maltol Functionalization Multi-step Functionalization Maltol->Functionalization Pyridinone_Intermediate Pyridinone Carboxylic Acid Derivative Functionalization->Pyridinone_Intermediate Further_Steps Cyclization, Amidation, Deprotection Pyridinone_Intermediate->Further_Steps Dolutegravir Dolutegravir Further_Steps->Dolutegravir

Fig. 2: Dolutegravir synthesis starting from maltol.

While conceptually attractive due to the low cost of the starting material, early syntheses from maltol were often lengthy and resulted in low overall yields.[2] However, more recent process improvements have made this route more competitive.

StepDescriptionYield (%)Reference
Pyridinone Core from MaltolMulti-step conversion of maltol to the key pyridinone intermediate.Varies[2]
Subsequent StepsCyclization, amidation, and deprotection steps are generally similar to the primary route.Not explicitly detailed in a comparative manner.
Michael Addition Approach

Another strategy involves a Michael addition of (R)-3-aminobutan-1-ol to an appropriately substituted acrylic acid derivative. This approach aims to establish one of the key chiral centers early in the synthesis.

G Acrylic_Acid_Derivative Substituted Acrylic Acid Derivative Michael_Addition Michael Addition Acrylic_Acid_Derivative->Michael_Addition R_3_aminobutanol (R)-3-aminobutan-1-ol R_3_aminobutanol->Michael_Addition Intermediate Chiral Intermediate Michael_Addition->Intermediate Further_Steps Cyclization and further transformations Intermediate->Further_Steps Dolutegravir Dolutegravir Further_Steps->Dolutegravir

Fig. 3: Michael addition strategy for dolutegravir synthesis.

This route offers an alternative method for introducing the chiral amine fragment. However, controlling the stereochemistry of the newly formed chiral center and the overall efficiency of the subsequent cyclization steps are critical challenges. Detailed comparative yield data for this specific route leading to dolutegravir is not as readily available in the reviewed literature.

Experimental Protocols

Synthesis of the Tricyclic Carboxylic Acid via Condensation

Materials:

  • Pyridinone carboxylic acid derivative (1.0 equiv)

  • (R)-3-aminobutan-1-ol (1.1 equiv)

  • Acetic acid (as solvent or co-solvent)

  • Acetonitrile (as solvent)

Procedure:

  • To a solution of the pyridinone carboxylic acid derivative in acetonitrile, add acetic acid.

  • Add (R)-3-aminobutan-1-ol to the reaction mixture.

  • Heat the reaction mixture to 65-80 °C and stir for 12-18 hours, monitoring the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or used directly in the next step.

Amidation of the Tricyclic Carboxylic Acid

Materials:

  • Tricyclic carboxylic acid (1.0 equiv)

  • 2,4-difluorobenzylamine (1.2 equiv)

  • Coupling agent (e.g., CDI, HATU)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the tricyclic carboxylic acid in the anhydrous solvent.

  • Add the coupling agent and stir for 1-2 hours at room temperature to activate the carboxylic acid.

  • Add 2,4-difluorobenzylamine to the reaction mixture.

  • Stir at room temperature for 4-6 hours until the reaction is complete.

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the protected dolutegravir, which can be purified by chromatography or crystallization.

Comparison and Outlook

The synthesis of dolutegravir via the condensation of a pyridinone intermediate with (R)-3-aminobutan-1-ol remains the most established and well-documented approach. Its advantages include high convergence and the late-stage introduction of the expensive chiral amine. The development of continuous flow processes for this route further enhances its efficiency and scalability.

Alternative strategies, such as those starting from maltol or employing a Michael addition, offer potential benefits in terms of starting material cost and novel bond-forming strategies. However, these routes often require more extensive process development to achieve comparable overall yields and purity to the established methods.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including the cost and availability of starting materials, the desired scale of production, and the in-house expertise in particular chemical transformations. The (R)-3-aminobutan-1-ol route provides a reliable and well-optimized foundation, while alternative approaches present opportunities for further innovation in the synthesis of this critical antiretroviral agent.

References

Literature values for specific rotation of (S)-3-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Specific Rotation of (S)-3-aminobutan-1-ol

For researchers, scientists, and professionals in drug development, understanding the stereochemical purity of chiral building blocks is paramount. (S)-3-aminobutan-1-ol is a key chiral intermediate, and its specific rotation is a critical parameter for identity and quality assessment. This guide provides a comparative analysis of reported literature values for the specific rotation of (S)-3-aminobutan-1-ol, its enantiomer, and a related structural isomer, supported by a detailed experimental protocol for its determination.

Comparative Analysis of Specific Rotation Values

The specific rotation of a chiral compound is a fundamental physical property that is sensitive to concentration, solvent, temperature, and the wavelength of light used. Variations in reported literature values can often be attributed to differences in these experimental parameters. Below is a summary of values for 3-aminobutan-1-ol enantiomers and a related isomer.

Compound NameEnantiomerSpecific Rotation ([α])Conditions (Temperature, Wavelength)Concentration (c)SolventSource
This compound (S)+11.65°22°C, D-line1.22 g/100 mLEthanolChemicalBook[1]
This compound (S)+16.3°20°C, D-line4.5 g/100 mLEthanolJ. Org. Chem. 1996[1]
This compound (R)-10.0° to -12.0°20°C, D-line1 g/100 mLEthanolTCI[2]
2-Aminobutan-1-ol (S)+10°20°C, D-lineneatN/ASigma-Aldrich
2-Aminobutan-1-ol (S)+8.5° to +11.5°20°C, D-lineneatN/ALoba Chemie[3]

Note: The specific rotation of enantiomers should be equal in magnitude and opposite in sign. The slight variations observed for the (R) and (S) enantiomers of this compound may be due to differences in measurement conditions or sample purity.

Experimental Protocol for Determining Specific Rotation

The determination of specific rotation is performed using a polarimeter. The following is a generalized, detailed protocol for this measurement.

Objective: To measure the specific rotation of (S)-3-aminobutan-1-ol.

Materials:

  • (S)-3-aminobutan-1-ol sample

  • High-purity solvent (e.g., Ethanol, 95% or absolute)

  • Volumetric flask (e.g., 10 mL, Class A)

  • Analytical balance (readability to ±0.1 mg)

  • Polarimeter (with sodium D-line lamp, 589 nm)

  • Polarimeter cell (e.g., 1 dm)

  • Syringes and filters (if necessary for sample clarity)

  • Temperature control system for the polarimeter

Procedure:

  • Instrument Calibration:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize as per the manufacturer's instructions.

    • Calibrate the instrument by filling the polarimeter cell with the pure solvent (blank).

    • Place the cell in the polarimeter and take a reading. This "zero" reading should be subtracted from the sample reading.

  • Sample Preparation:

    • Accurately weigh a specific amount of the (S)-3-aminobutan-1-ol sample using an analytical balance.

    • Quantitatively transfer the sample to a volumetric flask.

    • Dissolve the sample in the chosen solvent and fill the flask to the calibration mark. Ensure the solution is thoroughly mixed to achieve homogeneity.

    • Calculate the concentration (c) in grams per 100 mL ( g/100 mL).

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times.

    • Carefully fill the cell with the sample solution, ensuring no air bubbles are trapped in the light path.[4][5]

    • Place the filled cell into the sample chamber of the polarimeter.

    • Record the observed rotation (α) at the specified temperature (e.g., 20°C or 25°C).[6] It is good practice to take multiple readings and average them to minimize error.

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using Biot's Law:[7] [α]Tλ = (100 × α) / (l × c) Where:

      • [α]Tλ is the specific rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/100 mL.

  • Reporting Results:

    • Report the calculated specific rotation including the sign (+ for dextrorotatory, - for levorotatory), temperature, wavelength (usually 'D' for the sodium D-line), concentration, and solvent used.[6]

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of specific rotation.

G Workflow for Specific Rotation Measurement cluster_prep Preparation cluster_calib Instrument Calibration cluster_measure Measurement cluster_calc Calculation & Reporting A Accurately weigh (S)-3-aminobutan-1-ol B Dissolve in solvent in volumetric flask A->B C Calculate concentration (c) in g/100 mL B->C F Fill cell with sample solution C->F D Fill cell with pure solvent (blank) E Measure blank rotation (Zero calibration) D->E G Measure observed rotation (α) E->G Subtract blank F->G H Calculate Specific Rotation [α] = (100 * α) / (l * c) G->H I Report [α] with T, λ, concentration, and solvent H->I

Caption: A flowchart detailing the key steps for determining the specific rotation of a chiral compound.

References

A Comparative Guide to the Purity and Enantiomeric Excess Analysis of (R)-3-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical purity and enantiomeric excess of chiral building blocks like (R)-3-aminobutan-1-ol is paramount for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of analytical methodologies for the quality control of (R)-3-aminobutan-1-ol, offering a detailed look at its performance against other relevant chiral amino alcohols.

(R)-3-aminobutan-1-ol is a critical intermediate in the synthesis of various pharmaceuticals. Its structural integrity directly impacts the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its quality assessment.

Comparison of Analytical Methodologies

The determination of purity and enantiomeric excess of (R)-3-aminobutan-1-ol can be accomplished using several analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the small and non-chromophoric nature of (R)-3-aminobutan-1-ol, derivatization is a common strategy to enhance its detectability and improve chromatographic separation.

Table 1: Comparison of Analytical Methods for the Analysis of (R)-3-aminobutan-1-ol

ParameterHPLC with DerivatizationGC with DerivatizationNMR with Chiral Solvating Agent
Principle Separation of diastereomeric derivatives on an achiral stationary phase.Separation of volatile diastereomeric derivatives on a chiral or achiral stationary phase.Formation of transient diastereomeric complexes leading to distinct NMR signals.
Derivatization Required (e.g., with Phenylisothiocyanate (PITC), (R)-(+)-1-phenylethanesulfonyl chloride).[1][2]Required (e.g., with Trifluoroacetic anhydride (TFAA) or other acylating agents).Not required for the analyte, but a chiral solvating agent (e.g., Mosher's acid) is added.
Typical Column Reversed-phase C18.[1][2]Chiral capillary columns (e.g., Chirasil-Val).Not applicable.
Detector UV/Vis or Mass Spectrometry (MS).Flame Ionization Detector (FID) or Mass Spectrometry (MS).NMR Spectrometer.
Analysis Time 15-30 minutes.10-25 minutes.5-15 minutes per sample.
Resolution Baseline separation of diastereomers is typically achievable.High resolution, especially with chiral columns.Dependent on the choice of solvating agent and magnetic field strength.
LOD/LOQ Generally in the low µg/mL range (specific data for (R)-3-aminobutan-1-ol is not readily available). For similar chiral amines, LOD can be in the range of 0.1-1 µg/mL.Can achieve low ng/mL detection limits (specific data for (R)-3-aminobutan-1-ol is not readily available). For other chiral amino alcohols, LODs can be in the sub-µg/mL range.Higher than chromatographic methods, typically in the mg/mL range.
Linearity Excellent (R² > 0.99) over a defined concentration range.Good (R² > 0.99) for the derivatized analyte.Good, but the dynamic range may be more limited compared to chromatographic methods.
Accuracy High, with recovery rates typically between 98-102%.High, with good recovery of the derivatized analyte.Generally lower accuracy and precision compared to chromatographic methods.
Precision High, with RSD values typically <2%.High, with low RSD for replicate injections.Moderate, with RSD values that can be higher than chromatographic techniques.

Table 2: Comparison of (R)-3-aminobutan-1-ol with Alternative Chiral Amino Alcohols

CompoundStructureKey ApplicationsTypical Analytical Methods for Enantiomeric Purity
(R)-3-aminobutan-1-ol (R)-3-aminobutan-1-ol structureIntermediate for Dolutegravir (HIV integrase inhibitor).[1]HPLC and GC with derivatization.[1][3]
(S)-2-aminobutan-1-ol (S)-2-aminobutan-1-ol structureBuilding block for various pharmaceuticals.HPLC with derivatization (e.g., with (R)-(+)-1-phenylethanesulfonyl chloride).
(S)-Valinol (S)-Valinol structureChiral auxiliary and building block in asymmetric synthesis.Chiral HPLC, Chiral GC, NMR with chiral derivatizing agents.
(S)-Leucinol (S)-Leucinol structureChiral auxiliary and precursor for chiral ligands.Chiral HPLC, Chiral GC.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of (R)-3-aminobutan-1-ol.

Protocol 1: Chiral HPLC Analysis via Derivatization

This method involves the derivatization of the amino group to introduce a chromophore, allowing for UV detection and separation of the resulting diastereomers on a standard achiral column.

1. Derivatization with (R)-(+)-1-phenylethanesulfonyl chloride:

  • Dissolve a known amount of (R)-3-aminobutan-1-ol in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Add a slight molar excess of (R)-(+)-1-phenylethanesulfonyl chloride and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to catalyze the reaction.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes), monitoring for completion by thin-layer chromatography (TLC) if necessary.

  • Quench the reaction with a small amount of water or a dilute aqueous acid.

  • Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.[1][2]

2. HPLC Conditions:

  • Column: Standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v), potentially with a buffer (e.g., ammonium acetate) and pH adjustment.[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30 °C.[1][2]

  • Detection: UV at 254 nm.[1][2]

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Identify the two diastereomeric peaks based on their retention times.

  • Integrate the peak areas of the two diastereomers.

  • Calculate the enantiomeric excess (e.e.) using the formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated areas of the major and minor diastereomer peaks, respectively.

Protocol 2: Chiral GC Analysis via Derivatization

This method is suitable for volatile analytes and offers high resolution.

1. Derivatization with Trifluoroacetic Anhydride (TFAA):

  • Dissolve a known amount of (R)-3-aminobutan-1-ol in an appropriate solvent (e.g., dichloromethane).

  • Add an excess of TFAA.

  • Heat the mixture at a moderate temperature (e.g., 60 °C) for a short period (e.g., 10-15 minutes) to ensure complete derivatization of both the amino and hydroxyl groups.

  • Evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC injection.

2. GC-MS Conditions:

  • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Val).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5-10 °C/min).

  • Detector: Flame Ionization Detector (FID) for purity analysis or a Mass Spectrometer (MS) for both purity and identity confirmation.

  • MS Parameters (if used): Electron ionization (EI) at 70 eV, scanning a suitable mass range.

3. Data Analysis:

  • Identify the peaks corresponding to the derivatized enantiomers.

  • Calculate the enantiomeric excess using the integrated peak areas as described for the HPLC method.

Protocol 3: NMR Spectroscopy with a Chiral Solvating Agent

This technique provides a rapid assessment of enantiomeric excess without the need for derivatization of the analyte.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of (R)-3-aminobutan-1-ol in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a proton (¹H) NMR spectrum of the sample.

  • Add a molar equivalent of a chiral solvating agent (CSA), such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), to the NMR tube.

  • Gently mix the contents and acquire another ¹H NMR spectrum.

2. NMR Analysis:

  • Compare the two spectra to identify signals that have split into two distinct sets of peaks in the presence of the CSA. Protons closest to the chiral center are most likely to show the largest chemical shift difference (Δδ).

  • Integrate the corresponding signals for each of the transient diastereomeric complexes.

  • Calculate the enantiomeric excess based on the ratio of the integrals.

Visualizing the Workflow

To aid in understanding the analytical processes, the following diagrams illustrate the key steps involved in determining the purity and enantiomeric excess of (R)-3-aminobutan-1-ol.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing & Reporting Sample (R)-3-aminobutan-1-ol Sample Derivatization Derivatization (e.g., with PITC or TFAA) Sample->Derivatization For HPLC/GC Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR HPLC HPLC Separation (C18 Column) Derivatization->HPLC GC GC Separation (Chiral Column) Derivatization->GC NMR NMR Analysis (with Chiral Solvating Agent) Dissolution->NMR Integration Peak Integration HPLC->Integration GC->Integration NMR->Integration Calculation Calculation of Purity & Enantiomeric Excess Integration->Calculation Report Final Report Calculation->Report

Caption: General workflow for purity and enantiomeric excess analysis.

Start Start: Need to determine enantiomeric excess Question1 Is the sample volatile and thermally stable? Start->Question1 Question2 Is high sensitivity (LOD/LOQ) a critical requirement? Question1->Question2 No GC Chiral GC (with derivatization) Question1->GC Yes Question3 Is rapid, non-destructive analysis preferred? Question2->Question3 No HPLC Chiral HPLC (with derivatization) Question2->HPLC Yes Question3->HPLC No NMR NMR with Chiral Solvating Agent Question3->NMR Yes

Caption: Decision tree for selecting an analytical method.

References

Confirming the Structure of 3-aminobutan-1-ol Derivatives using LCMS

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Introduction

3-aminobutan-1-ol is a valuable chiral building block in modern organic synthesis, prized for the strategic placement of its amino and hydroxyl groups. The enantiomerically pure forms, particularly (R)-3-aminobutan-1-ol, are critical starting materials in the synthesis of pharmaceuticals, most notably the HIV integrase inhibitor Dolutegravir.[1][2][3][4] Given the critical importance of stereochemistry and substitution patterns for biological activity, unambiguous structural confirmation of this compound derivatives is a crucial step in drug development and chemical research.

Liquid Chromatography-Mass Spectrometry (LCMS) has emerged as a powerful and indispensable tool for this purpose. It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. This guide provides an objective comparison of LCMS methodologies for analyzing this compound derivatives, supported by detailed experimental protocols and data interpretation guides.

The Analytical Challenge

Direct analysis of this compound and its simple derivatives presents two primary challenges for common analytical techniques. Firstly, the molecule lacks a significant chromophore, precluding sensitive detection by HPLC with UV detectors.[1] Secondly, its polar nature leads to poor retention on traditional reversed-phase (RP) chromatography columns.[1] While techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can analyze polar compounds without modification[5], a more common and robust approach for LCMS analysis involves chemical derivatization.

Derivatization serves a dual purpose: it introduces a chromophore for UV detection and a non-polar moiety to enhance retention on RP-HPLC columns, leading to better separation and peak shape. Furthermore, the added mass and structural rigidity can lead to more predictable fragmentation patterns in the mass spectrometer.

Comparative LCMS Methodologies

The optimal LCMS method depends on the specific derivative and the analytical goal (e.g., structural confirmation, chiral purity, quantification). Below is a comparison of two primary approaches.

ParameterMethod A: Derivatization with RP-LCMSMethod B: HILIC-MS (Underivatized)
Principle The amine group is reacted with a derivatizing agent to increase hydrophobicity and add a UV-active tag. Separation is achieved on a non-polar stationary phase (e.g., C18).Separation is based on partitioning between a polar stationary phase and a mobile phase with a high organic solvent content.[5]
Sample Prep Additional derivatization step required. Reagents like Carbobenzyloxy (CBZ) chloride or 1-phenylethanesulfonyl chloride are effective.[1][6]Minimal sample preparation, typically dilution in a suitable solvent.
Sensitivity High, especially with UV-active derivatizing agents. MS sensitivity is also enhanced due to improved ionization efficiency of the derivative.Moderate to high, dependent solely on MS detector sensitivity and ionization efficiency of the native molecule.
Selectivity High. Chromatographic separation can distinguish between isomers. MS/MS provides unique fragmentation patterns for definitive identification.Good. Can resolve polar isomers. MS/MS is essential for structural confirmation.
Advantages Robust, widely applicable, excellent chromatographic performance, compatible with UV detection, often results in clearer fragmentation.Faster sample preparation, analyzes the native molecule directly.
Disadvantages Derivatization adds time, complexity, and potential for side-reactions. The reagent may react with both the amine and alcohol.Can have lower reproducibility than RP-HPLC, may require specialized columns and specific mobile phase conditions.

Experimental Protocol: Derivatization with RP-LCMS

This section details a representative protocol for the structural confirmation of a this compound derivative using Carbobenzyloxy (CBZ) derivatization followed by LCMS analysis.

1. Derivatization Protocol

  • Dissolve 10 mg of the this compound derivative in 1 mL of a 1:1 mixture of dioxane and water.

  • Add 1.5 equivalents of sodium carbonate and stir the mixture at room temperature.

  • Slowly add 1.1 equivalents of benzyl chloroformate (CBZ-Cl).

  • Stir the reaction for 12 hours at 25°C.[1]

  • Monitor the reaction by TLC or a rapid LCMS injection.

  • Upon completion, dilute the sample with the initial mobile phase for LCMS analysis.

2. LCMS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Range: m/z 100-500.

  • MS/MS: Collision-Induced Dissociation (CID) with collision energy ramp (e.g., 10-40 eV) for fragmentation of the parent ion.

Data Interpretation and Visualization

LCMS data provides two key dimensions for structural confirmation: retention time and mass-to-charge ratio (m/z). Isomers will often have slightly different retention times, while the mass spectrometer provides the molecular weight and structural information through fragmentation.

Expected Fragmentation

For an amino alcohol like this compound, fragmentation typically occurs via two main pathways:

  • Alpha-Cleavage: The breaking of a carbon-carbon bond adjacent to a heteroatom (oxygen or nitrogen). This is a dominant pathway for both amines and alcohols, resulting in stable, resonance-stabilized cations.[7]

  • Dehydration: The loss of a water molecule (18 Da), which is characteristic of alcohols.[7]

The derivatizing group (e.g., CBZ) will also produce characteristic fragment ions (e.g., the tropylium ion at m/z 91 from the benzyl group).

Workflow for LCMS Analysis of this compound Derivatives

G LCMS Analysis Workflow cluster_prep Sample Preparation cluster_analysis LCMS Analysis cluster_data Data Processing Sample This compound Derivative Derivatization Derivatization (e.g., with CBZ-Cl) Sample->Derivatization Dilution Dilution in Mobile Phase Derivatization->Dilution LC RP-HPLC Separation (C18 Column) Dilution->LC MS ESI-MS Detection (Positive Mode) LC->MS MSMS MS/MS Fragmentation (CID) MS->MSMS Data Data Acquisition (Retention Time, m/z) MSMS->Data Analysis Structural Confirmation Data->Analysis

Caption: Experimental workflow from sample preparation to structural confirmation.

Hypothetical Fragmentation of a CBZ-Derivatized this compound

G Fragmentation of CBZ-3-aminobutan-1-ol Parent Parent Ion [M+H]+ m/z 224.13 F1 Loss of H2O [M+H-18]+ m/z 206.12 Parent->F1 - H2O F2 Alpha-Cleavage (N-side) [C9H10NO]+ m/z 150.08 Parent->F2 - C4H9O F3 Alpha-Cleavage (O-side) [C3H8N-CBZ]+ m/z 194.12 Parent->F3 - CH3 F4 Tropylium Ion [C7H7]+ m/z 91.05 Parent->F4 Further Fragmentation F5 [CH3CHNH-CBZ]+ m/z 178.10 Parent->F5 - C2H5O

Caption: Predicted fragmentation pathways for a representative derivative.

Conclusion

LCMS is a highly sensitive and specific technique for the structural confirmation of this compound derivatives. The combination of chromatographic separation, accurate mass measurement, and diagnostic fragmentation patterns allows for unambiguous identification and differentiation from isomers. While direct analysis using HILIC is possible, a strategy involving chemical derivatization followed by reversed-phase LCMS often provides a more robust and information-rich method, making it exceptionally well-suited for the rigorous demands of pharmaceutical development and chemical research.

References

Safety Operating Guide

Navigating the Disposal of 3-Aminobutan-1-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of 3-Aminobutan-1-ol, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

This compound is classified as a flammable liquid and vapor that causes severe skin burns and eye damage.[1][2] Therefore, strict adherence to safety protocols is paramount during handling and disposal.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side-shields or goggles, and a lab coat.[3][4] In case of inadequate ventilation, use a suitable respirator.[3]

Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[1][5] Use non-sparking tools and take precautionary measures against static discharge.[5] Avoid contact with skin and eyes.[5]

Spill Response: In the event of a spill, evacuate the area and remove all ignition sources.[5] Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[3][5] Do not let the chemical enter drains or sewer systems.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as hazardous waste. Do not dispose of it down the drain or with regular trash.[5][6]

  • Segregation and Collection:

    • Collect waste this compound in a designated, properly labeled hazardous waste container.[4][7]

    • Do not mix it with other waste streams, especially incompatible materials such as acids and oxidizing agents, to prevent hazardous reactions.[4][8]

  • Containerization:

    • Use a container that is compatible with amines and shows no signs of deterioration.[4][8] The original container is often a suitable choice.[8]

    • The container must be securely capped at all times, except when adding waste.[8]

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is close to the point of generation and under the supervision of laboratory personnel.[7][8]

    • The storage area should be cool, well-ventilated, and away from heat sources or direct sunlight.[4]

    • Ensure secondary containment is in place to prevent spills from reaching drains.[9]

  • Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.[3][4]

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

While specific quantitative limits for disposal can vary by jurisdiction and disposal facility, the following table summarizes key hazard information for this compound.

ParameterValueSource
Flash Point 55.616°C[5]
GHS Hazard Statements H226, H314
Signal Word Danger[5]

Note: H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage.

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols. For detailed experimental methodologies involving this compound, please refer to your institution's specific research protocols and the relevant scientific literature.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Preparation & Collection cluster_1 Storage cluster_2 Final Disposal A Wear Appropriate PPE B Segregate this compound Waste A->B C Use a Labeled, Compatible Container B->C D Securely Cap Container C->D Transfer to Storage E Store in Designated Satellite Accumulation Area D->E F Ensure Secondary Containment E->F G Contact Licensed Hazardous Waste Disposal Company F->G Ready for Disposal H Arrange for Waste Pickup G->H I Complete Disposal Documentation H->I

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Operational Guide for 3-Aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for the proper handling, storage, and disposal of 3-Aminobutan-1-ol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 2867-59-6[1][2][3][4]

  • Molecular Formula: C4H11NO[1][2][3]

  • Molecular Weight: 89.14 g/mol [1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and vapor that causes severe skin burns and serious eye damage.[5] It is also harmful if swallowed.[1][6] Adherence to strict safety protocols is crucial to mitigate risks.

Summary of Hazards:

Hazard Class GHS Classification
Flammable liquids Category 3[5]
Skin corrosion/irritation Sub-category 1B[1][3][5]
Serious eye damage/eye irritation Category 1[1][5]

| Acute toxicity, Oral | Category 4[1][6] |

Recommended Personal Protective Equipment (PPE):

Protection Type Specification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US).[1][6]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (inspect prior to use).[1][6]

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1][6] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2] |

Handling, Storage, and Disposal Protocols

Handling:

  • Handle in a well-ventilated place, preferably in a chemical fume hood.[1][4]

  • Avoid contact with skin, eyes, and clothing.[1][5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][5]

  • Use non-sparking tools and take precautionary measures against static discharge.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands and face thoroughly after handling.[1][5]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][5]

  • Keep the container tightly closed.[1][5]

  • Store locked up.[1][5]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[4][7]

Disposal:

  • Disposal must be in accordance with local and national regulations.[5]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Contaminated packaging should be disposed of as unused product.[2] It can be triply rinsed and offered for recycling or reconditioning.[1]

Emergency Procedures

First Aid Measures:

Exposure Route First Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[1][5][6]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation or rash occurs, get medical advice/attention.[1][5][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][5][6]

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][5][6] |

Spill Cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area.[8] Remove all sources of ignition.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Containment: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[9]

  • Collection: Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

  • Decontamination: Wash the spill area with soap and water.[10]

  • Waste Disposal: Dispose of the contaminated materials and absorbent as hazardous waste in accordance with local regulations.[11]

Hierarchy of Controls for Handling this compound

The following diagram illustrates the recommended hierarchy of controls to minimize exposure to this compound. The most effective controls are at the top, and the least effective are at the bottom.

G cluster_0 Hierarchy of Controls for this compound Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Administrative->PPE

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminobutan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Aminobutan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.